molecular formula C11H19NOS B020654 Octhilinone CAS No. 26530-20-1

Octhilinone

Cat. No.: B020654
CAS No.: 26530-20-1
M. Wt: 213.34 g/mol
InChI Key: JPMIIZHYYWMHDT-UHFFFAOYSA-N
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Description

Octhilinone (OIT; 2-Octyl-4-isothiazolin-3-one) is a broad-spectrum isothiazolinone biocide and a compound of growing importance in biochemical research. As a biocide, it effectively controls bacteria, fungi, yeasts, and molds. Its established applications include use as a material preservative in paints, coatings, leather, adhesives, and wood preservation, where it protects against microbial degradation. The antimicrobial mechanism of this compound is attributed to its electrophilic isothiazolinone ring, which reacts with thiol groups in critical enzymes, inhibiting metabolic processes and leading to cell death in microorganisms. Beyond its biocidal properties, this compound has emerged as a potent and selective covalent inhibitor of monoacylglycerol lipase (MAGL), a key serine hydrolase in the endocannabinoid system. Research indicates it inhibits MAGL with an IC₅₀ in the nanomolar range (e.g., 88 nM), effectively elevating levels of the endocannabinoid 2-arachidonoylglycerol (2-AG). This action makes this compound a valuable pharmacological tool for studying endocannabinoid signaling, pain, inflammation, and energy metabolism. Recent studies also explore its impact on cellular functions, with findings showing that this compound can induce oxidative stress, alter the thiol redox status, and cause mitochondrial dysfunction in various cell models, including brain endothelial cells, potentially impairing barrier function. Please note: This product is labeled "For Research Use Only" (RUO) and is strictly intended for laboratory research and development purposes. It is not intended for diagnostic, therapeutic, personal, or any other human use.

Properties

IUPAC Name

2-octyl-1,2-thiazol-3-one
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InChI

InChI=1S/C11H19NOS/c1-2-3-4-5-6-7-9-12-11(13)8-10-14-12/h8,10H,2-7,9H2,1H3
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InChI Key

JPMIIZHYYWMHDT-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCN1C(=O)C=CS1
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Molecular Formula

C11H19NOS
Record name 2-OCTYL-3-ISOTHIAZOLONE
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Related CAS

68480-30-8 (hydrochloride)
Record name Octhilinone [ANSI:BSI:ISO]
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DSSTOX Substance ID

DTXSID1025805
Record name Octhilinone
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Molecular Weight

213.34 g/mol
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Physical Description

2-octyl-3-isothiazolone is a clear dark amber liquid. Used as a fungicide., Clear dark amber liquid; [CAMEO]
Record name 2-OCTYL-3-ISOTHIAZOLONE
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Record name Octylisothiazolinone
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Boiling Point

248 °F at 0.01 mmHg (NTP, 1992), BP: 120 °C at 0.01 mm Hg
Record name 2-OCTYL-3-ISOTHIAZOLONE
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Flash Point

greater than 200 °F (NTP, 1992), Flash point > 200 °F
Record name 2-OCTYL-3-ISOTHIAZOLONE
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), In distilled water, 500 mg/L at 25 °C, In toluene >800, ethyl acetate >900, hexane 64 (all in g/L at 25 °C)
Record name 2-OCTYL-3-ISOTHIAZOLONE
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Density

1.04 at 60.3 °F (NTP, 1992) - Denser than water; will sink, 1.03, Relative density: 1.04 at 15 °C; log Pow: 2.61 at 25 °C, pH 7
Record name 2-OCTYL-3-ISOTHIAZOLONE
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Vapor Pressure

2.98 mmHg at 77 °F (NTP, 1992), 0.0000368 [mmHg], 3.68X10-5 mm Hg (4.9 mPa) at 25 °C
Record name 2-OCTYL-3-ISOTHIAZOLONE
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Color/Form

Liquid, Light, golden yellow, clear liquid

CAS No.

26530-20-1
Record name 2-OCTYL-3-ISOTHIAZOLONE
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Record name 2-n-Octyl-4-isothiazolin-3-one
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Record name 3(2H)-Isothiazolone, 2-octyl-
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Record name octhilinone (ISO); 2-octyl-2H-isothiazol-3-one
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Record name OCTHILINONE
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Melting Point

15 °C at 101.325 kPa
Record name Octhilinone
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Foundational & Exploratory

An In-depth Technical Guide to the Antifungal Mechanism of Action of Octhilinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octhilinone (2-n-octyl-4-isothiazolin-3-one, OIT) is a broad-spectrum biocide with potent antifungal and antibacterial properties.[1] As a member of the isothiazolinone class of compounds, it is extensively utilized as a preservative in a variety of industrial and commercial products, including paints, coatings, adhesives, and leather.[2] Its efficacy is rooted in a multi-pronged mechanism of action that rapidly disrupts microbial growth and metabolism, culminating in irreversible cellular damage and death. This technical guide provides a comprehensive overview of the core mechanisms, cellular targets, and downstream effects of this compound on fungal cells, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: Thiol Reactivity and Enzyme Inhibition

The principal molecular mechanism underpinning the antifungal activity of this compound is its high reactivity towards thiol groups (-SH).[2] The electrophilic sulfur atom within the isothiazolinone ring readily reacts with nucleophilic sulfhydryl groups present in cysteine residues of proteins and the antioxidant molecule glutathione (B108866) (GSH).[2][3] This interaction disrupts the function of a wide range of essential enzymes and depletes the cell's primary antioxidant defenses.

The lipophilic n-octyl side chain of the this compound molecule facilitates its transport across the fungal cell membrane, enabling it to reach its intracellular targets.[2] The subsequent interaction with thiols is a two-step process:

  • Rapid Inhibition: An initial, swift reaction with accessible thiol groups on the surface of critical enzymes leads to an immediate halt in key metabolic pathways. This results in a rapid cessation of fungal growth, respiration, and energy production within minutes of exposure.[2]

  • Irreversible Damage: This is followed by a more extensive and irreversible inactivation of a broader range of proteins. The depletion of the intracellular glutathione pool compromises the cell's ability to counteract oxidative stress, leading to widespread cellular damage and eventual cell death over a period of hours.[2]

Cellular Targets and Downstream Effects

This compound's reaction with thiol groups triggers a cascade of detrimental effects within the fungal cell, targeting several crucial cellular processes:

Disruption of Central Metabolic Pathways

This compound rapidly disrupts central metabolic pathways by inhibiting key enzymes, particularly dehydrogenases involved in the Krebs cycle, nutrient metabolism, and energy generation.[4] This leads to a swift inhibition of fundamental physiological activities such as respiration (oxygen consumption), energy generation in the form of ATP synthesis, and overall growth.[4]

Induction of Oxidative Stress and Mitochondrial Dysfunction

A significant consequence of this compound exposure is the induction of oxidative stress. This is characterized by the depletion of intracellular glutathione (GSH) and an increase in the production of reactive oxygen species (ROS).[5][6] The depletion of GSH, a critical antioxidant, leaves the cell vulnerable to damage from ROS.[7]

Mitochondria are a primary target of this compound-induced oxidative stress. The disruption of mitochondrial function is evidenced by a decrease in mitochondrial membrane potential and reduced bioenergetic function.[4][5] This mitochondrial damage can further exacerbate ROS production, creating a vicious cycle of oxidative stress and cellular damage.[8]

Apoptosis and Cell Death

The culmination of enzymatic inhibition, metabolic disruption, and oxidative stress is the induction of programmed cell death, or apoptosis. This compound treatment has been shown to activate caspase-3, a key executioner enzyme in the apoptotic cascade.[5][6] This activation, coupled with the other cellular insults, leads to the ultimate demise of the fungal cell.

Quantitative Data

The following table summarizes the available quantitative data regarding the antifungal activity of this compound.

ParameterFungal Species/SystemValueReference(s)
Minimum Inhibitory Concentration (MIC) Fungal isolates from building facadesVaries significantly depending on the isolate[9]
Caspase-3 Activation bEnd.3 cells (mammalian)Significant increase at 25 µM OIT after 3 hours[5]
Mitochondrial ROS Increase bEnd.3 cells (mammalian)Significant increase at 25 µM OIT after 1 and 3 hours[5]
IC50 (Monoacylglycerol Lipase) Purified rat recombinant MGL88 +/- 12 nM[10]

Experimental Protocols

Detailed methodologies for key experiments to investigate the mechanism of action of this compound are provided below.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a specific fungal strain.

Materials:

  • Fungal isolate

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • This compound stock solution (in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) to obtain a fresh culture.

    • Prepare a fungal suspension in sterile saline or RPMI-1640 medium, adjusting the turbidity to a 0.5 McFarland standard.

    • Further dilute the suspension in RPMI-1640 to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Drug Dilution:

    • Prepare a serial two-fold dilution of the this compound stock solution in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well, including a drug-free growth control well.

  • Incubation:

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the drug-free control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 490 nm).

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) to detect intracellular ROS.

Materials:

  • Fungal cells

  • Phosphate-buffered saline (PBS)

  • H2DCFDA stock solution (in DMSO)

  • This compound

  • Fluorescence microscope or microplate reader

Procedure:

  • Cell Treatment:

    • Grow fungal cells to the desired growth phase.

    • Treat the cells with various concentrations of this compound for the desired time period. Include an untreated control.

  • Probe Loading:

    • Wash the cells with PBS.

    • Incubate the cells with H2DCFDA (typically 10 µM) in PBS for 30-60 minutes in the dark.

  • Washing:

    • Wash the cells with PBS to remove excess probe.

  • Fluorescence Measurement:

    • Immediately analyze the cells using a fluorescence microscope (excitation ~488 nm, emission ~525 nm) or a microplate reader to quantify the fluorescence intensity. An increase in fluorescence indicates an increase in intracellular ROS.

Assessment of Mitochondrial Respiration

This protocol utilizes a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and assess mitochondrial function.

Materials:

  • Fungal cells

  • Seahorse XF Assay Medium

  • This compound

  • Mitochondrial stress test compounds (e.g., oligomycin (B223565), FCCP, rotenone (B1679576)/antimycin A)

  • Seahorse XF Analyzer and appropriate cell culture plates

Procedure:

  • Cell Seeding:

    • Seed fungal cells onto a Seahorse XF cell culture microplate at an optimized density.

  • Treatment:

    • Treat the cells with this compound for the desired duration.

  • Assay Preparation:

    • Replace the growth medium with Seahorse XF Assay Medium and incubate in a non-CO2 incubator for 1 hour.

  • Seahorse Analysis:

    • Perform a mitochondrial stress test by sequentially injecting oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), and a mixture of rotenone and antimycin A (Complex I and III inhibitors).

    • The Seahorse XF Analyzer will measure the OCR at baseline and after each injection.

  • Data Analysis:

    • Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

Glutathione (GSH) Depletion Assay

This protocol quantifies the intracellular concentration of reduced glutathione (GSH).

Materials:

  • Fungal cells

  • Metaphosphoric acid (MPA) for extraction

  • Glutathione reductase

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

  • NADPH

  • Spectrophotometer

Procedure:

  • Cell Lysis and Deproteinization:

    • Harvest fungal cells and lyse them.

    • Add MPA to the cell lysate to precipitate proteins.

    • Centrifuge to collect the protein-free supernatant.

  • GSH Measurement:

    • In a 96-well plate, mix the supernatant with a reaction mixture containing glutathione reductase, DTNB, and NADPH.

    • DTNB is reduced by GSH to 2-nitro-5-thiobenzoate (TNB), which has a yellow color.

    • The rate of TNB formation is proportional to the concentration of GSH in the sample.

  • Quantification:

    • Measure the absorbance at 412 nm over time.

    • Calculate the GSH concentration by comparing the rate of absorbance change to a standard curve prepared with known concentrations of GSH.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key pathways and relationships involved in this compound's mechanism of action.

Octhilinone_Mechanism This compound This compound CellMembrane Fungal Cell Membrane This compound->CellMembrane Crosses ThiolGroups Thiol Groups (-SH) This compound->ThiolGroups Reacts with Intracellular Intracellular Space CellMembrane->Intracellular Enzymes Essential Enzymes (e.g., Dehydrogenases) ThiolGroups->Enzymes GSH Glutathione (GSH) ThiolGroups->GSH MetabolicDisruption Metabolic Disruption Enzymes->MetabolicDisruption Leads to OxidativeStress Oxidative Stress GSH->OxidativeStress Depletion leads to KrebsCycle Krebs Cycle Inhibition MetabolicDisruption->KrebsCycle ATPSynthesis ↓ ATP Synthesis MetabolicDisruption->ATPSynthesis MitochondrialDysfunction Mitochondrial Dysfunction MetabolicDisruption->MitochondrialDysfunction ROS ↑ Reactive Oxygen Species (ROS) OxidativeStress->ROS ROS->MitochondrialDysfunction Apoptosis Apoptosis MitochondrialDysfunction->Apoptosis CellDeath Fungal Cell Death Apoptosis->CellDeath

Caption: Overall mechanism of action of this compound on fungal cells.

Experimental_Workflow_ROS cluster_prep Sample Preparation cluster_assay ROS Detection Assay cluster_analysis Data Analysis FungalCulture 1. Culture Fungal Cells Treatment 2. Treat with this compound FungalCulture->Treatment ProbeLoading 3. Load with H2DCFDA probe Treatment->ProbeLoading Washing 4. Wash excess probe ProbeLoading->Washing Measurement 5. Measure Fluorescence Washing->Measurement Quantification 6. Quantify Fluorescence Intensity Measurement->Quantification Conclusion 7. Correlate with ROS levels Quantification->Conclusion

Caption: Experimental workflow for detecting intracellular ROS in fungal cells.

Signaling_Pathway This compound This compound OxidativeStress Oxidative Stress (↑ ROS, ↓ GSH) This compound->OxidativeStress MAPK_Pathway MAPK Signaling Pathway (e.g., Hog1) OxidativeStress->MAPK_Pathway Activates Stress_TFs Stress Response Transcription Factors MAPK_Pathway->Stress_TFs Phosphorylates Gene_Expression Altered Gene Expression Stress_TFs->Gene_Expression Regulates Detox_Genes Upregulation of Detoxification Genes Gene_Expression->Detox_Genes ProteinSynth_Genes Downregulation of Protein Synthesis Genes Gene_Expression->ProteinSynth_Genes CellularResponse Cellular Response Gene_Expression->CellularResponse

Caption: Postulated signaling pathway activated by this compound-induced oxidative stress.

References

An In-depth Technical Guide to the Synthesis and Chemical Properties of 2-Octyl-isothiazolin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Octyl-isothiazolin-3-one (OIT), a potent biocide, is a subject of significant interest across various industries, including coatings, adhesives, and material preservation. Its efficacy as an antifungal and antibacterial agent is well-documented. This technical guide provides a comprehensive overview of the synthesis and chemical properties of OIT, tailored for researchers, scientists, and professionals in drug development. The document details established synthetic pathways, including specific experimental protocols, and presents a thorough examination of its physicochemical characteristics, stability, and degradation mechanisms. All quantitative data is summarized in structured tables for comparative analysis, and key processes are visualized through diagrams generated using the DOT language.

Introduction

2-Octyl-isothiazolin-3-one, with the CAS number 26530-20-1, is a member of the isothiazolinone class of heterocyclic compounds.[1] It is widely recognized for its broad-spectrum antimicrobial activity against fungi and bacteria.[2][3] This property has led to its extensive use as a preservative and biocide in a variety of industrial and consumer products, such as paints, coatings, adhesives, leather, and wood products.[3] OIT's mechanism of action involves the inhibition of key enzymes in microorganisms, disrupting their metabolic pathways and leading to cell death. While highly effective, its application requires a thorough understanding of its chemical behavior to ensure safety and stability in formulations. This guide aims to provide a detailed technical resource on the synthesis and chemical properties of this important industrial biocide.

Synthesis of 2-Octyl-isothiazolin-3-one

The synthesis of 2-octyl-isothiazolin-3-one is typically achieved through a multi-step process. Two primary routes are commonly employed, both starting from readily available precursors and culminating in the cyclization of an N-octyl-propionamide intermediate.

Synthesis Route 1: Via 3-Mercaptopropionic Acid Methyl Ester

This route involves the initial formation of 3-mercaptopropionic acid methyl ester, followed by amidation with octylamine (B49996) and subsequent cyclization.

Step 1: Synthesis of 3-Mercaptopropionic Acid Methyl Ester

This step involves the reaction of methyl acrylate (B77674) with a sulfur source, such as sodium hydrosulfide.[4] However, this method can produce toxic and flammable byproducts like methyl mercaptan.[4]

Step 2: Synthesis of N-octyl-3-mercaptopropionamide

The methyl ester of 3-mercaptopropionic acid is then reacted with n-octylamine to form the corresponding amide.[4]

Step 3: Cyclization to 2-Octyl-isothiazolin-3-one

The final step is the cyclization of N-octyl-3-mercaptopropionamide using a chlorinating agent, such as chlorine gas, to yield 2-octyl-isothiazolin-3-one hydrochloride. This is followed by neutralization to obtain the final product.[4]

Synthesis Route 2: Via Dithiodipropionic Acid Derivative

An alternative and often preferred route utilizes sodium disulfide, which is considered a safer alternative to sodium hydrosulfide.

Step 1: Synthesis of Methyl 3,3'-dithiodipropionate

Methyl acrylate is reacted with sodium disulfide in a buffered solution to produce methyl 3,3'-dithiodipropionate.[5]

Step 2: Synthesis of N,N'-dioctyl-3,3'-dithiodipropionamide

The resulting dithioester is then reacted with n-octylamine to form the dithiodiamide.[5]

Step 3: Cyclization to 2-Octyl-isothiazolin-3-one

The N,N'-dioctyl-3,3'-dithiodipropionamide is cyclized using a chlorinating agent. Both chlorine gas and sulfuryl chloride have been effectively used for this step. The reaction with sulfuryl chloride is often preferred for its operational advantages.[5][6] The cyclization yields the hydrochloride salt of OIT, which is then neutralized.

Experimental Protocols

Protocol 1: Synthesis of N,N'-dioctyl-3,3'-dithiodipropionamide

In a suitable reaction vessel, 236g of methyl 3,3'-dithiodipropionate, 250g of n-octylamine, and 200g of water are combined. The mixture is stirred at 25 ± 5 °C for 20 ± 5 hours. After the reaction, the mixture is allowed to settle, and the solid product is collected by suction filtration and dried. This process yields N,N'-dioctyl-3,3'-dithiodipropionamide as a white powder.[5]

Protocol 2: Cyclization using Sulfuryl Chloride

A solution of N,N'-di-n-octyl-3,3'-dithiodipropionamide (43.25 g, 0.1 mol) in 350 ml of an organic solvent such as chloroform (B151607) or methylene (B1212753) chloride is prepared in a three-necked flask equipped with a thermometer and a dropping funnel. The solution is cooled to below -5 °C. Sulfuryl chloride (13.5 g, 0.1 mol) is then added dropwise over 3 hours while maintaining the temperature. The reaction mixture is stirred for an additional hour at -5 °C, after which the temperature is slowly raised to room temperature and maintained for a period to ensure complete reaction. The resulting product, 2-n-octyl-4-isothiazolin-3-one hydrochloride, can be isolated by removing the solvent.[6]

Protocol 3: Neutralization and Purification

The 2-n-octyl-4-isothiazolin-3-one hydrochloride is suspended in water, and an organic solvent immiscible with water (e.g., octane, heptane, or toluene) is added. The mixture is stirred to facilitate the transfer of the free OIT into the organic phase upon neutralization. The pH of the aqueous phase is adjusted to 6-7 with a base like sodium hydroxide. The organic layer containing the purified OIT is then separated. The solvent can be removed under reduced pressure to yield the final product as a light yellow liquid.[4][7] Repeated extractions can be performed to improve purity.[7]

Synthesis Pathway Diagram

Synthesis_of_OIT MA Methyl Acrylate MDDP Methyl 3,3'- dithiodipropionate MA->MDDP Step 1 Na2S2 Sodium Disulfide Na2S2->MDDP Step 1 DODDP N,N'-dioctyl-3,3'- dithiodipropionamide MDDP->DODDP Step 2 OA n-Octylamine OA->DODDP Step 2 OIT_HCl OIT Hydrochloride DODDP->OIT_HCl Step 3: Cyclization SO2Cl2 Sulfuryl Chloride SO2Cl2->OIT_HCl Step 3: Cyclization OIT 2-Octyl-isothiazolin-3-one OIT_HCl->OIT Step 4: Neutralization NaOH NaOH NaOH->OIT Step 4: Neutralization

Caption: Synthesis of 2-Octyl-isothiazolin-3-one via the Dithiodipropionate Route.

Chemical Properties of 2-Octyl-isothiazolin-3-one

A thorough understanding of the chemical properties of OIT is crucial for its effective and safe application.

Physicochemical Properties

The key physicochemical properties of 2-octyl-isothiazolin-3-one are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₁₁H₁₉NOS[2]
Molecular Weight 213.34 g/mol [8]
Appearance Yellow to amber transparent liquid or crystals[2]
Melting Point < 25 °C[2]
Boiling Point 120 °C[2]
Density (20°C) 1.03 - 1.05 g/mL[2][3]
Vapor Pressure (25°C) 2.98 mmHg[9]
Water Solubility (19°C) < 0.1 g/100 mL[10]
Solubility in Organic Solvents Soluble[3][8]
log Kow (octanol-water partition coefficient) 2.45[11]
pKa -2.04 ± 0.20 (Predicted)
Stability and Reactivity

2-Octyl-isothiazolin-3-one is generally stable under normal storage conditions.[3] However, it exhibits reactivity with certain classes of compounds.

  • Thermal Stability: OIT demonstrates good thermal stability, which is advantageous for its incorporation into various formulations.[8]

  • UV Stability: It is also stable against degradation by UV light and in acidic rain environments, making it suitable for outdoor applications such as in paints and coatings.[3][8]

  • Incompatibilities: OIT is incompatible with strong oxidizing agents.[9] It can also react with nucleophiles such as amines, mercaptans, and sulfides. These reactions can lead to a loss of biocidal activity.

Degradation

The degradation of 2-octyl-isothiazolin-3-one in the environment is a critical aspect of its overall profile.

  • Hydrolysis: Isothiazolinones, in general, are susceptible to hydrolysis, particularly under alkaline conditions. The rate of hydrolysis increases with increasing pH. While stable in acidic media, their degradation is significantly faster in alkaline solutions.[12]

  • Photodegradation: OIT can undergo photodegradation in aqueous environments. Studies have shown that the photodegradation follows first-order kinetics. The process is initiated by the cleavage of the N-S bond in the isothiazolinone ring, leading to a series of degradation products.[1][12]

Degradation Pathway Diagram

Degradation_of_OIT OIT 2-Octyl-isothiazolin-3-one Intermediate1 Ring-Opened Intermediate OIT->Intermediate1 Photodegradation (N-S bond cleavage) NOM N-octyl malonamic acid Intermediate1->NOM NOPE N-octylprop-2-enamide Intermediate1->NOPE NOA N-octylacetamide Intermediate1->NOA NOF N-octylformamide Intermediate1->NOF Octylamine Octylamine NOM->Octylamine NOPE->Octylamine NOA->Octylamine NOF->Octylamine

Caption: Proposed Photodegradation Pathway of 2-Octyl-isothiazolin-3-one in Water.

Analytical Methods

The detection and quantification of 2-octyl-isothiazolin-3-one in various matrices are essential for quality control, environmental monitoring, and research purposes.

  • High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with a diode-array detector (DAD) or a mass spectrometer (MS), is a widely used technique for the analysis of OIT.[13]

  • Gas Chromatography (GC): GC is another suitable method for the analysis of OIT, particularly for its determination in various environmental and industrial samples.[14]

  • Spectroscopy: Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are crucial for the structural elucidation and characterization of OIT and its intermediates.[11][15][16]

Conclusion

This technical guide has provided a detailed overview of the synthesis and chemical properties of 2-octyl-isothiazolin-3-one. The synthetic routes, including detailed experimental protocols, offer a practical framework for its preparation. The comprehensive data on its physicochemical properties, stability, and degradation pathways are essential for its effective formulation and safe handling. The provided diagrams of the synthesis and degradation pathways offer a clear visual representation of the chemical transformations involved. This guide serves as a valuable resource for researchers, scientists, and professionals in drug development and other related fields who are working with or interested in this important biocide.

References

Spectroscopic Analysis of Octhilinone and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octhilinone (2-octyl-4-isothiazolin-3-one) is a biocide widely utilized for its potent fungicidal and bactericidal properties. It belongs to the isothiazolinone class of preservatives, which are effective against a broad spectrum of microorganisms. The efficacy and safety of this compound and its derivatives are critically dependent on their chemical structure and purity. Therefore, a thorough spectroscopic analysis is paramount for quality control, regulatory compliance, and the development of new, improved biocidal agents. This technical guide provides an in-depth overview of the core spectroscopic techniques used to characterize this compound and its derivatives, complete with experimental protocols and data interpretation.

Molecular Structure of this compound

The foundational step in any spectroscopic analysis is understanding the molecule's structure. This compound consists of an isothiazolinone heterocyclic ring with an N-octyl substituent.

Chemical Structure:

Molecular Formula: C₁₁H₁₉NOS[1]

Molecular Weight: 213.34 g/mol [1]

Spectroscopic Characterization

The primary spectroscopic techniques for the elucidation and confirmation of the structure of this compound and its derivatives are Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.

Predicted ¹H NMR Spectral Data for this compound

Due to the lack of publicly available experimental spectra, the following are predicted chemical shifts based on the molecular structure. Actual experimental values may vary depending on the solvent and other experimental conditions.

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
-CH₃ (terminal methyl of octyl chain)~ 0.88Triplet3H
-(CH₂)₆- (methylene groups in octyl chain)~ 1.2-1.4Multiplet12H
-N-CH₂- (methylene attached to Nitrogen)~ 3.8Triplet2H
-S-CH=~ 6.5Doublet1H
=CH-C=O~ 8.1Doublet1H

Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (ppm)
-C H₃ (terminal methyl)~ 14
-(C H₂)₆- (octyl chain methylenes)~ 22-32
-N-C H₂-~ 45
-S-C H=~ 120
=C H-C=O~ 145
-C=O (carbonyl)~ 165

Experimental Protocol for NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; vortex or sonicate if necessary.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (0 ppm).

  • Instrument Parameters (for a 400 MHz spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single-pulse (zg30 or similar).

      • Spectral Width: 0-12 ppm.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-5 seconds.

      • Number of Scans: 16-64 (depending on concentration).

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled (zgpg30 or similar).

      • Spectral Width: 0-220 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
2955-2850StrongC-H stretching (alkyl chain)
1680-1660StrongC=O stretching (amide carbonyl)
1640-1620MediumC=C stretching (isothiazolinone ring)
1465-1450MediumC-H bending (methylene)
1380-1370MediumC-H bending (methyl)
1150-1050MediumC-N stretching
700-600MediumC-S stretching

Experimental Protocol for FT-IR Spectroscopy (ATR Method)

  • Sample Preparation:

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small drop of liquid this compound or a small amount of powdered solid onto the center of the ATR crystal.

  • Data Acquisition:

    • Lower the press arm to ensure good contact between the sample and the crystal.

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the major absorption bands and assign them to the corresponding functional groups using correlation tables.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can be used to elucidate its structure by analyzing its fragmentation patterns.

Mass Spectrometry Data for this compound

  • Molecular Ion (M⁺): m/z = 213.1187 (calculated for C₁₁H₁₉NOS)

  • Major Fragmentation Peaks (from GC-MS data):

    • The fragmentation of the octyl chain is a prominent feature, leading to a series of losses of CₙH₂ₙ₊₁ fragments.

    • Cleavage of the N-octyl bond.

    • Fragmentation of the isothiazolinone ring.

Experimental Protocol for GC-MS

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or ethyl acetate.

  • Gas Chromatography (GC) Parameters:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

    • Compare the obtained mass spectrum with library spectra for confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule and is particularly useful for compounds containing chromophores (e.g., double bonds, carbonyl groups).

UV-Vis Absorption Data for this compound

  • λ_max: ~280 nm

    • This absorption is attributed to the n → π* and/or π → π* electronic transitions within the α,β-unsaturated carbonyl system of the isothiazolinone ring.

Experimental Protocol for UV-Vis Spectroscopy

  • Sample Preparation:

    • Prepare a stock solution of this compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).

    • Perform serial dilutions to obtain a series of standard solutions of known concentrations.

  • Instrument Parameters:

    • Wavelength Range: 200-400 nm.

    • Blank: Use the same solvent as used for the sample preparation to zero the instrument.

  • Data Acquisition:

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).

    • Measure the absorbance of the unknown sample solution.

  • Data Analysis:

    • Plot a calibration curve of absorbance versus concentration for the standard solutions.

    • Use the calibration curve to determine the concentration of the unknown sample.

Spectroscopic Analysis of this compound Derivatives

The synthesis of this compound derivatives often involves modification of the N-alkyl substituent or substitution on the isothiazolinone ring. The spectroscopic techniques described above are crucial for confirming the successful synthesis and purification of these new compounds.

For example, changing the length of the N-alkyl chain would be clearly observable in the ¹H and ¹³C NMR spectra through changes in the integration and chemical shifts of the alkyl protons and carbons. Substitutions on the isothiazolinone ring would lead to distinct changes in the aromatic region of the NMR spectra and may also influence the C=O and C=C stretching frequencies in the IR spectrum. Mass spectrometry would show a different molecular ion peak corresponding to the new molecular weight.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Synthesis of Octhilinoneor its Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry (e.g., GC-MS) Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Structure_Elucidation Structure Elucidation & Confirmation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment UV_Vis->Purity_Assessment Structure_Elucidation->Purity_Assessment Reporting Reporting & Documentation Purity_Assessment->Reporting

Caption: Workflow for the Spectroscopic Analysis of this compound.

Conclusion

A multi-technique spectroscopic approach is indispensable for the unambiguous characterization of this compound and its derivatives. NMR spectroscopy provides the most detailed structural information, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry is essential for determining the molecular weight and fragmentation patterns, and UV-Vis spectroscopy is useful for quantitative analysis. By following the detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the accurate and reliable analysis of these important biocidal compounds.

References

Environmental fate and toxicity of Octhilinone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Environmental Fate and Toxicity of Octhilinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (OIT), chemically known as 2-octyl-4-isothiazolin-3-one, is a broad-spectrum biocide widely used in industrial and consumer products to control the growth of bacteria, fungi, and algae. Its applications include paints, coatings, adhesives, leather, and metalworking fluids. Given its widespread use, a thorough understanding of its environmental fate and toxicological profile is crucial for assessing its environmental risk and ensuring its safe handling and application. This technical guide provides a comprehensive overview of the current scientific knowledge on the environmental persistence, degradation, mobility, and toxicity of this compound.

Environmental Fate

The environmental fate of this compound is governed by a combination of biotic and abiotic processes that determine its persistence and distribution in various environmental compartments.

Degradation

This compound is subject to degradation in soil, water, and the atmosphere through biodegradation, hydrolysis, and photolysis.

2.1.1. Biodegradation

Biodegradation is a primary pathway for the dissipation of this compound in the environment. In soil, this compound undergoes rapid primary biodegradation with a half-life of 9.3 days. The principal degradation pathway involves the opening of the isothiazolinone ring and loss of the sulfur atom to form N-octylmalonamic acid, which is then further degraded to octylamine. In aquatic environments, this compound is also biodegradable, with a reported half-life of between 5 and 10 hours under simulated wastewater treatment plant conditions. While it is biodegradable, it may not meet the criteria for "ready biodegradability" due to its toxicity to the microbial inocula used in standard tests.

2.1.2. Hydrolysis

This compound is hydrolytically stable at neutral pH. The hydrolysis half-life at 25°C and pH 7.4 is greater than 80 days.

2.1.3. Photolysis

Vapor-phase this compound is susceptible to degradation in the atmosphere through reaction with photochemically-produced hydroxyl radicals. The estimated atmospheric half-life for this reaction is approximately 10 hours. This suggests that atmospheric transport over long distances is unlikely to be a significant environmental concern.

Environmental Partitioning and Mobility

The partitioning and mobility of this compound in the environment are influenced by its physicochemical properties.

2.2.1. Soil Sorption and Mobility

With an estimated organic carbon-water (B12546825) partitioning coefficient (Koc) of 840, this compound is expected to have low mobility in soil. This suggests a tendency for the compound to adsorb to soil organic matter and clay particles, reducing its potential to leach into groundwater.

2.2.2. Bioconcentration

The bioconcentration factor (BCF) is an indicator of a chemical's potential to accumulate in aquatic organisms. The estimated BCF for this compound in fish is 19, which is considered low. This low BCF value suggests that this compound has a low potential for bioaccumulation in aquatic food webs.

Ecotoxicity

This compound exhibits a broad spectrum of toxicity towards various organisms, a property that is fundamental to its biocidal function but also raises ecotoxicological concerns.

Aquatic Toxicity

This compound is very toxic to aquatic organisms. Acute toxicity values for fish, aquatic invertebrates, and aquatic plants are often below 0.1 mg/L.

3.1.1. Fish

Acute toxicity data for fish species are summarized in the table below.

3.1.2. Aquatic Invertebrates

This compound is also highly toxic to aquatic invertebrates. The 48-hour EC50 for Daphnia magna is reported to be 305 parts per billion.

3.1.3. Algae and Aquatic Plants

Algae and other aquatic plants are particularly sensitive to this compound, which is expected given its use as an algicide.

Terrestrial Toxicity

3.2.1. Birds

Based on acute oral toxicity studies with the Bobwhite quail, this compound is considered moderately to slightly toxic to birds on an acute oral basis. Subacute dietary exposure studies indicate that this compound is slightly to relatively non-toxic to avian species.

3.2.2. Soil Organisms

While used as a fungicide, high concentrations of isothiazolinones can inhibit soil microbial activity, with fungal growth being particularly sensitive.

Mammalian Toxicity

This compound exhibits moderate acute toxicity in mammals via oral, dermal, and inhalation routes of exposure.

3.3.1. Acute Toxicity

The acute toxicity of this compound in rats is summarized in the table below.

Route of ExposureEndpointValue (mg/kg bw)SpeciesClassification
OralLD50550RatModerate
DermalLD50311RatToxic
InhalationLC500.58 mg/LRat-

3.3.2. Skin Sensitization

This compound is a known skin sensitizer (B1316253) and can cause allergic contact dermatitis in humans.

Mechanism of Toxicity

The primary mechanism of action of this compound and other isothiazolinones is their reactivity with thiol groups (-SH) in proteins and other biomolecules. The electrophilic sulfur atom in the isothiazolinone ring readily reacts with nucleophilic thiols, leading to the formation of disulfide bonds and the inactivation of essential enzymes. This disruption of cellular machinery and metabolic pathways ultimately leads to cell death. In endothelial cells, this compound has been shown to induce apoptosis, reduce mitochondrial bioenergetic function, and alter the thiol redox status.

Experimental Protocols

The environmental fate and toxicity of this compound are assessed using standardized test guidelines, primarily those developed by the Organisation for Economic Co-operation and Development (OECD).

Environmental Fate Testing
  • Ready Biodegradability (OECD 301B): This test evaluates the potential for a chemical to be rapidly and completely biodegraded by microorganisms. A solution of the test substance in a mineral medium is inoculated with activated sludge and incubated for 28 days. Biodegradation is determined by measuring the amount of carbon dioxide produced. A substance is considered readily biodegradable if it reaches a certain percentage of its theoretical CO2 production within a 10-day window.

  • Aerobic Mineralization in Surface Water (OECD 309): This simulation test measures the biodegradation of a substance at low concentrations in natural surface water. The test is conducted in the dark under aerobic conditions for up to 60 days, and degradation is followed by analyzing the concentration of the test substance and its transformation products.

  • Hydrolysis as a Function of pH (OECD 111): This study determines the rate of abiotic degradation of a chemical in water at different pH levels (typically 4, 7, and 9). The test is conducted in sterile aqueous buffer solutions in the dark at a constant temperature.

Ecotoxicity Testing
  • Acute Toxicity to Fish (OECD 203): This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour exposure period.

  • Acute Immobilisation Test for Daphnia sp. (OECD 202): This test determines the concentration of a substance that causes immobilization in 50% of the daphnids (EC50) within a 48-hour exposure.

  • Alga, Growth Inhibition Test (OECD 201): This test evaluates the effect of a substance on the growth of a selected species of algae over a 72-hour period, determining the concentration that inhibits growth by 50% (EC50).

Mammalian Toxicity Testing
  • Acute Oral Toxicity (OECD 401): This test determines the median lethal dose (LD50) of a substance when administered orally in a single dose to rodents. The animals are observed for up to 14 days for signs of toxicity and mortality.

  • Acute Dermal Toxicity (OECD 402): This test assesses the toxicity of a substance following a single, 24-hour dermal application. The LD50 is determined, and the skin is observed for local effects.

  • Acute Inhalation Toxicity (OECD 403): This guideline describes methods for determining the median lethal concentration (LC50) of a substance in air for a 4-hour exposure period.

Data Presentation

Table 1: Environmental Fate Parameters of this compound
ParameterValueReference
Biodegradation Half-life (Soil)9.3 days
Biodegradation Half-life (Water)5 - 10 hours
Hydrolysis Half-life (pH 7.4, 25°C)> 80 days
Atmospheric Half-life~10 hours
Soil Organic Carbon-Water Partitioning Coefficient (Koc)840
Bioconcentration Factor (BCF)19
Table 2: Acute Ecotoxicity of this compound
OrganismEndpointValueReference
Daphnia magna (Water flea)48h EC50305 ppb
Bobwhite quailAcute Oral LD50Moderately to slightly toxic
Bobwhite quailSubacute Dietary LC50Slightly to relatively non-toxic
Table 3: Acute Mammalian Toxicity of this compound (Rat)
RouteEndpointValueReference
OralLD50550 mg/kg bw
DermalLD50311 mg/kg bw
InhalationLC50 (4h)0.58 mg/L

Visualizations

Diagram 1: Environmental Degradation Pathway of this compound

This compound This compound RingOpening Isothiazolinone Ring Opening (Loss of Sulfur) This compound->RingOpening Biodegradation Metabolite1 N-octylmalonamic acid RingOpening->Metabolite1 Metabolite2 Octylamine Metabolite1->Metabolite2 Further Degradation Mineralization Mineralization (CO2 + H2O + Biomass) Metabolite2->Mineralization

Caption: Primary biodegradation pathway of this compound in the environment.

Diagram 2: Experimental Workflow for Aquatic Toxicity Testing (OECD 202)

cluster_prep Preparation cluster_exposure Exposure (48 hours) cluster_analysis Data Analysis TestOrganism Culture Daphnia magna Exposure Introduce Daphnia to Test Solutions (Controlled Conditions) TestOrganism->Exposure TestSolution Prepare Test Solutions (Range of this compound Concentrations) TestSolution->Exposure Observation Observe for Immobilization (at 24 and 48 hours) Exposure->Observation DataCollection Record Number of Immobilized Daphnia Observation->DataCollection Calculation Calculate EC50 (Statistical Analysis) DataCollection->Calculation

Caption: Generalized workflow for an acute aquatic toxicity test with Daphnia magna.

Diagram 3: Logic Diagram for Environmental Risk Assessment of this compound

cluster_hazard Hazard Identification cluster_exposure Exposure Assessment cluster_risk Risk Characterization ToxicityData Ecotoxicity Data (LC50, EC50, NOEC) PNEC Predicted No-Effect Concentration (PNEC) ToxicityData->PNEC FateData Environmental Fate Data (Degradation, Mobility) PEC Predicted Environmental Concentration (PEC) FateData->PEC RiskQuotient Risk Quotient (RQ = PEC/PNEC) PEC->RiskQuotient PNEC->RiskQuotient

Caption: Simplified logic for the environmental risk characterization of this compound.

Conclusion

This compound is an effective biocide that is subject to environmental degradation, primarily through biodegradation. Its low potential for bioaccumulation and low mobility in soil suggest that it is unlikely to persist and biomagnify in the environment. However, its high acute toxicity to aquatic organisms necessitates careful management of its release into aquatic systems. The mechanism of toxicity, centered on thiol reactivity, explains its broad-spectrum biocidal activity. A comprehensive understanding of its environmental fate and toxicity, as outlined in this guide, is essential for its responsible use and for the development of effective risk mitigation strategies.

The Core of Biocidal Action: An In-depth Technical Guide to Octhilinone's Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Octhilinone (OIT), a potent isothiazolinone biocide, is widely utilized across various industries for its broad-spectrum antimicrobial properties. Its efficacy stems from a well-defined mechanism of action centered on the disruption of essential cellular processes. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound, detailing the molecular interactions that drive its biological activity. The guide further outlines key experimental protocols for assessing its effects and visualizes the critical pathways involved in its mode of action.

Structure-Activity Relationship of this compound and its Analogs

The biocidal activity of this compound and related isothiazolinones is intrinsically linked to their chemical structure. Modifications to both the isothiazolinone core and the N-substituent can significantly impact their potency and spectrum of activity.

Key Structural Features Governing Activity:
  • The Isothiazolinone Ring: The electrophilic sulfur atom within the isothiazolinone ring is the cornerstone of its biocidal activity. This reactive center readily interacts with nucleophilic thiol groups present in proteins and other essential biomolecules.

  • N-Substituent: The nature of the substituent at the nitrogen atom (the N-substituent) plays a crucial role in the molecule's lipophilicity and, consequently, its ability to traverse the cell membranes of target organisms. The n-octyl chain of this compound provides a balance of lipophilicity that facilitates its entry into microbial cells.

Quantitative Structure-Activity Relationship (QSAR) Data

The following tables summarize the quantitative data from various studies, illustrating the impact of structural modifications on the biological activity of isothiazolinone derivatives.

Table 1: N-Substituent Modification and Monoacylglycerol Lipase (MGL) Inhibition

CompoundN-SubstituentIC50 (nM) for MGL Inhibition
This compound Analog 1n-Octyl151 ± 17
This compound Analog 2Oleoyl43 ± 8
This compound Analog 3Methyl239 ± 68

Data from PubChem CID 33528. [cite: ]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Against Various Microorganisms

MicroorganismTypeMIC (ppm)
Pseudomonas aeruginosaBacterium15.6
Escherichia coliBacterium31.2
Staphylococcus aureusBacterium3.9
Aspergillus nigerFungus3.9
Penicillium funiculosumFungus7.8
Chaetomium globosumFungus7.8
Trichoderma virideFungus3.9

Data from US Patent US4964892A.[1]

Table 3: Structure-Activity Relationship of 5-Chloro-Isothiazolinones against E. coli

CompoundN-SubstituentMIC (µg/mL) against E. coli BL21 (NDM-1)
5a4-chlorophenyl<0.032
Meropenem (Control)-256

This data highlights the significant increase in potency with a 5-chloro substitution on the isothiazolinone ring and an N-aryl substituent.[2]

Core Mechanism of Action: Thiol Reactivity and Cellular Disruption

The primary mechanism of action for this compound involves the chemical modification of thiol groups (-SH) in proteins and small molecules like glutathione (B108866) (GSH).[2][3] This interaction disrupts numerous cellular processes, ultimately leading to cell death.

Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to apoptosis.

Octhilinone_Apoptosis_Pathway This compound-Induced Apoptosis Pathway This compound This compound CellMembrane Cell Membrane This compound->CellMembrane Lipophilic transport ThiolProteins Cellular Thiol-Containing Proteins (e.g., Enzymes) CellMembrane->ThiolProteins Intracellular Accumulation GSH Glutathione (GSH) CellMembrane->GSH ROS Reactive Oxygen Species (ROS) Increase ThiolProteins->ROS Enzyme Inactivation GSSG Glutathione Disulfide (GSSG) GSH->GSSG Oxidation GSSG->ROS Redox Imbalance Mitochondria Mitochondrial Dysfunction ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induces apoptosis via thiol modification and mitochondrial pathways.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the structure-activity relationship of this compound and its analogs.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Experimental Workflow:

MIC_Workflow Broth Microdilution MIC Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CompoundPrep Prepare serial dilutions of this compound PlateInoculation Inoculate 96-well plate with compound dilutions and inoculum CompoundPrep->PlateInoculation InoculumPrep Prepare standardized microbial inoculum InoculumPrep->PlateInoculation Incubation Incubate at optimal temperature and time PlateInoculation->Incubation ReadResults Visually or spectrophotometrically determine microbial growth Incubation->ReadResults DetermineMIC Identify the lowest concentration with no visible growth (MIC) ReadResults->DetermineMIC

References

CAS number 26530-20-1 chemical information and safety data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Octyl-2H-isothiazol-3-one (CAS: 26530-20-1)

This technical guide provides comprehensive chemical and safety information for 2-Octyl-2H-isothiazol-3-one (OIT), a broad-spectrum biocide. Intended for researchers, scientists, and drug development professionals, this document details its chemical properties, toxicological data, mechanism of action, and relevant experimental protocols.

Chemical and Physical Properties

2-Octyl-2H-isothiazol-3-one, also known as Octhilinone, is a member of the isothiazolinone class of compounds.[1][2] It is widely utilized as a preservative and fungicide in various industrial applications.[1][3] The lipophilic n-octyl side chain enhances its ability to traverse cell membranes, enabling it to reach intracellular targets.[1]

Identifier Value
CAS Number 26530-20-1
Molecular Formula C₁₁H₁₉NOS[2][4]
Molecular Weight 213.34 g/mol [2][4]
Appearance Yellow solid or clear dark amber liquid[2][5]
Melting Point 23 °C[6]
Boiling Point 120 °C at 248°F[4]
Flash Point 138 °C[6]
Solubility Slightly soluble in water; soluble in organic solvents[7]
Synonyms This compound, 2-Octyl-4-isothiazolin-3-one, 2-n-Octyl-4-isothiazolin-3-one, 2-Octyl-3-isothiazolone[2][8]

Safety and Hazard Information

This compound is classified as a hazardous substance with significant acute toxicity, corrosive properties, and environmental hazards.[2][9] It is crucial to handle this chemical with appropriate personal protective equipment and to follow all safety precautions outlined in the safety data sheet.

Hazard Class GHS Classification Hazard Statement
Acute Toxicity (Oral) Category 3H301: Toxic if swallowed[8][9]
Acute Toxicity (Dermal) Category 3H311: Toxic in contact with skin[8][10]
Acute Toxicity (Inhalation) Category 2H330: Fatal if inhaled[8][9]
Skin Corrosion/Irritation Category 1BH314: Causes severe skin burns and eye damage[9][10]
Skin Sensitization Category 1AH317: May cause an allergic skin reaction[9][10]
Hazardous to the Aquatic Environment (Acute) Category 1H400: Very toxic to aquatic life[9]
Hazardous to the Aquatic Environment (Chronic) Category 1H410: Very toxic to aquatic life with long lasting effects[8][9]
Toxicological Data
Endpoint Value Species
LD₅₀ (Oral) 125 - 794 mg/kg bw[10][11]Rat
LD₅₀ (Dermal) 311 mg/kg bw[10][11]Rat
LC₅₀ (Inhalation) 0.27 - 0.58 mg/L (4h)[9][10]Rat
EC₅₀ (Aquatic) 0.42 mg/L (48h)[12]Daphnia

Mechanism of Action

The primary biocidal activity of this compound stems from its ability to react with thiol groups.[1] The electrophilic sulfur atom of the isothiazolinone ring readily interacts with nucleophilic sulfhydryl (-SH) groups found in cysteine residues of proteins and in glutathione (B108866) (GSH).[1] This interaction leads to a rapid inhibition of microbial growth and metabolism, culminating in irreversible cell damage and death.[1] Another reported mechanism is the inhibition of nucleic acid synthesis (DNA/RNA).[3]

Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Primary Mechanism: Thiol Reactivity cluster_2 Secondary Mechanism OIT This compound (OIT) CellMembrane Microbial Cell Membrane OIT->CellMembrane Lipophilic side chain facilitates passage Intracellular Intracellular Space ThiolProteins Thiol-containing Proteins (e.g., enzymes) GSH Glutathione (GSH) NucleicAcid Nucleic Acid Synthesis MetabolicDisruption Metabolic Pathway Disruption ThiolProteins->MetabolicDisruption Reacts with -SH groups GSH->MetabolicDisruption Depletion of antioxidant defenses GrowthInhibition Inhibition of Growth, Respiration, and Energy Production MetabolicDisruption->GrowthInhibition CellDeath Cell Death GrowthInhibition->CellDeath Irreversible damage NucleicAcidInhibition Inhibition of DNA/RNA Synthesis NucleicAcid->NucleicAcidInhibition Inhibits NucleicAcidInhibition->CellDeath

Mechanism of action for this compound.

Experimental Protocols

Detailed methodologies for key toxicological and efficacy assessments are based on internationally recognized guidelines and standard laboratory procedures.

Acute Oral Toxicity Assessment (OECD Guideline 423)

This protocol provides a method for determining the acute oral toxicity of a substance.[5]

  • Animal Selection: Healthy, young adult rodents (rats are preferred) of a single sex (usually females) are used.[3][5]

  • Housing and Fasting: Animals are caged individually and fasted (food, but not water) overnight before dosing.[3][5]

  • Dose Administration: The test substance is administered orally in a single dose via gavage.[3][5] Dosing is performed in a stepwise procedure using fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[1]

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[3]

  • Necropsy: All animals (those that die during the test and survivors at the end) are subjected to a gross necropsy.[3]

  • Endpoint: The results allow for the classification of the substance into a GHS category based on the observed mortality at different dose levels.[1][5]

Acute_Oral_Toxicity_Workflow start Start select_animals Select healthy, young adult rodents (single sex) start->select_animals fasting Fast animals overnight (food withheld) select_animals->fasting dose Administer single oral dose (stepwise procedure) fasting->dose observe Observe animals for 14 days (mortality, clinical signs, body weight) dose->observe necropsy Perform gross necropsy on all animals observe->necropsy classify Classify substance based on GHS criteria necropsy->classify end End classify->end

Experimental workflow for acute oral toxicity testing.
Skin Sensitization Assessment (Murine Local Lymph Node Assay - LLNA)

The LLNA is the preferred method for assessing the skin sensitization potential of chemicals.[7]

  • Principle: The assay measures lymphocyte proliferation in the draining auricular lymph nodes following repeated topical application of the test substance to the ears of mice.[10]

  • Animal Selection: Typically, female CBA/J or CBA/Ca mice are used.[10]

  • Dose Preparation and Application: At least three concentrations of the test substance in a suitable vehicle, along with a vehicle control and a positive control, are prepared. 25 µL of the substance is applied to the dorsum of each ear for three consecutive days.[10]

  • Proliferation Measurement: On day 6, a radiolabeled thymidine (B127349) (e.g., ³H-methyl thymidine) is injected intravenously. After 5 hours, the draining auricular lymph nodes are excised, and the incorporation of the radioisotope is measured.[10]

  • Endpoint: A Stimulation Index (SI) is calculated by dividing the mean proliferation in each treated group by the mean proliferation in the vehicle control group. An SI ≥ 3 indicates that the substance is a skin sensitizer.[10]

In Vitro Glutathione Depletion Assay

This assay is used to assess the reactivity of electrophilic chemicals with glutathione, a key aspect of this compound's mechanism of action.

  • System Preparation: The assay can be performed using rat or human liver microsomes or cultured cells (e.g., hepatocytes).[6][13]

  • Treatment: The biological system is incubated with various concentrations of the test substance for a defined period.[14]

  • Lysis and Deproteinization: Cells are lysed, and proteins are precipitated, typically with an acid like sulfosalicylic acid.[14]

  • GSH Measurement: The amount of remaining reduced glutathione (GSH) in the supernatant is quantified. Common methods include spectrophotometric assays using Ellman's reagent (DTNB) or fluorometric assays using reagents like naphthalene (B1677914) dicarboxaldehyde.[12][14]

  • Endpoint: A concentration-dependent decrease in GSH levels indicates that the test substance is an electrophile that reacts with thiols.[14]

Glutathione_Depletion_Assay start Start prep_system Prepare biological system (e.g., liver microsomes or hepatocytes) start->prep_system incubate Incubate with test substance (various concentrations) prep_system->incubate lyse Lyse cells and precipitate proteins incubate->lyse quantify Quantify remaining GSH in supernatant (spectrophotometric or fluorometric method) lyse->quantify analyze Analyze data for concentration- dependent GSH depletion quantify->analyze end End analyze->end

Workflow for an in vitro glutathione depletion assay.

References

In-Depth Technical Guide to the Solubility of Octhilinone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of octhilinone (2-octyl-2H-isothiazol-3-one), a widely used biocide, in various organic solvents. Understanding the solubility of this compound is critical for its effective formulation, application, and for the development of analytical methods. This document compiles quantitative solubility data, details experimental protocols for solubility determination, and explores a known interaction with a biological signaling pathway.

Core Concepts in Solubility

The solubility of a substance is a fundamental physicochemical property that dictates its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For a biocide like this compound, solubility in organic solvents is crucial for creating concentrated formulations, ensuring stability, and facilitating its use in various industrial and pharmaceutical applications. The principle of "like dissolves like" is a key predictor of solubility, where substances with similar polarities tend to be miscible.

Quantitative Solubility of this compound

The following table summarizes the available quantitative data on the solubility of this compound in a range of organic solvents and water at specified temperatures. This data is essential for formulation development, allowing for the preparation of stable solutions at desired concentrations.

SolventTemperature (°C)Solubility
Highly Soluble In
Ethyl Acetate25>900 g/L[1]
Toluene25>800 g/L[1]
Methanol20800 g/L[2]
Soluble In
Hexane2564 g/L[1]
Slightly Soluble In
Water250.5 g/L (500 mg/L)[1][3][4]
Qualitative Solubility
AcetoneAmbientSoluble[5]
ChloroformAmbientSlightly Soluble
Propylene GlycolAmbientSoluble[5]
EthanolAmbientSoluble[5]
Mineral OilAmbientSoluble[5]
Butyl CellosolveAmbientSoluble[5]
Corn OilAmbientSoluble[5]
Ethyl EtherAmbientSoluble[5]
Insoluble In
HeptaneAmbientInsoluble

Experimental Protocol: Determination of this compound Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound. The following protocol is a generalized procedure that can be adapted for determining the solubility of this compound in various organic solvents. This method is based on the principles outlined in OECD Guideline 105.[6]

Materials and Equipment
  • This compound (of known purity)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringes and syringe filters (chemically inert, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

  • Solvent Addition: Add a known volume of the selected organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C). The mixture should be agitated for a sufficient period to reach equilibrium, which can range from 24 to 72 hours. Preliminary experiments are recommended to determine the optimal equilibration time.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for several hours to permit the excess solid to settle. For finer suspensions, centrifugation at a controlled temperature can be employed to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Filtration: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a chemically resistant syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step is critical to remove any undissolved microparticles.

  • Quantification: The concentration of this compound in the clear, saturated filtrate is then determined using a validated analytical method, such as HPLC. A calibration curve should be prepared using standard solutions of this compound of known concentrations to ensure accurate quantification.

  • Data Reporting: The solubility is reported in units of mass per volume (e.g., g/L or mg/L) at the specified temperature.

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess This compound to vial B Add known volume of organic solvent A->B C Shake at constant temperature (24-72h) B->C D Settle or Centrifuge C->D E Filter supernatant D->E F Quantify using validated HPLC method E->F G Report solubility (g/L or mg/L) F->G

Shake-Flask Method Workflow

Interaction with Signaling Pathways: Inhibition of Monoacylglycerol Lipase (B570770) (MAGL)

While the primary function of this compound is as a broad-spectrum biocide, research has revealed a specific interaction with a key enzyme in the endocannabinoid signaling pathway: monoacylglycerol lipase (MAGL).

This compound has been identified as a potent, partially reversible inhibitor of MAGL. This enzyme is responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). By inhibiting MAGL, this compound can lead to an accumulation of 2-AG, which in turn modulates cannabinoid receptor signaling. The inhibitory action of this compound on MAGL involves interaction with a critical cysteine residue (Cys208) in the enzyme.

This interaction highlights a potential for this compound and its derivatives to be investigated for therapeutic applications beyond their biocidal properties, particularly in conditions where modulation of the endocannabinoid system is desired.

Signaling Pathway of MAGL Inhibition by this compound

G OIT This compound MAGL Monoacylglycerol Lipase (MAGL) OIT->MAGL Inhibits TwoAG 2-Arachidonoylglycerol (2-AG) MAGL->TwoAG Breaks down AA_Glycerol Arachidonic Acid + Glycerol TwoAG->AA_Glycerol Metabolism by MAGL CB_receptor Cannabinoid Receptor TwoAG->CB_receptor Activates Signaling Downstream Signaling CB_receptor->Signaling

MAGL Inhibition by this compound

Conclusion

This technical guide provides a consolidated resource on the solubility of this compound in various organic solvents, offering valuable quantitative data for researchers and formulation scientists. The detailed experimental protocol for solubility determination using the shake-flask method provides a practical framework for generating reliable and reproducible data. Furthermore, the elucidation of this compound's interaction with the monoacylglycerol lipase signaling pathway opens avenues for further research into its biological activities beyond its established role as a biocide. This compilation of data and methodologies is intended to support the informed use and continued investigation of this compound in scientific and industrial settings.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Octhilinone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Octhilinone (OIT), a widely used biocide in various industrial and consumer products. The described protocol is suitable for researchers, scientists, and quality control professionals in the pharmaceutical, environmental, and manufacturing sectors. The method utilizes a reversed-phase C18 column with UV detection, providing excellent linearity, accuracy, and precision.

Introduction

This compound (2-octyl-2H-isothiazol-3-one) is a potent biocide effective against a broad spectrum of microorganisms.[1] It is commonly incorporated into a variety of products such as paints, adhesives, liquid detergents, and cosmetics to prevent microbial degradation.[2][3] Due to its potential for skin sensitization and environmental impact, the accurate and reliable quantification of this compound in different matrices is crucial for regulatory compliance and consumer safety. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture.[4] This document provides a detailed protocol for the determination of this compound using a reversed-phase HPLC method with UV detection.

Experimental

2.1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a UV-Vis detector is recommended. The chromatographic separation is achieved using a C18 column.

Table 1: HPLC Instrumentation and Conditions

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column Agilent ZORBAX SB-C18 (4.6 mm × 250 mm, 5 µm)[5]
Mobile Phase Acetonitrile and Water[5][6]
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C[5]
Injection Volume 10 µL
Detector Diode Array Detector (DAD)
Detection Wavelength 282 nm[5]

Table 2: Mobile Phase Gradient Program

Time (minutes)Acetonitrile (%)Water (%)
05050
109010
159010
15.15050
205050

2.2. Reagents and Standards

  • This compound analytical standard (purity ≥ 99%)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Phosphoric acid or Formic acid (analytical grade, optional for pH adjustment)[6]

2.3. Standard Solution Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase (50:50 Acetonitrile:Water) to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

2.4. Sample Preparation

The sample preparation method should be adapted based on the matrix. The following is a general protocol for a liquid sample such as a detergent or a water-based adhesive.

  • Extraction: Accurately weigh 1 g of the sample into a 50 mL centrifuge tube. Add 20 mL of methanol.[5]

  • Ultrasonication: Sonicate the sample for 20 minutes at 30°C to ensure complete extraction of this compound.[5]

  • Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes to separate any solid matrix components.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[7]

  • Dilution: If necessary, dilute the filtered extract with the initial mobile phase to bring the this compound concentration within the calibration range.

Results and Discussion

3.1. Method Performance

The developed HPLC method demonstrates excellent performance for the quantification of this compound.

Table 3: Method Validation Parameters

ParameterResult
Linearity (R²) > 0.999[5]
Limit of Detection (LOD) 0.06 - 0.19 µg/g[5]
Limit of Quantification (LOQ) 0.20 - 0.63 µg/g
Recovery 92.73% - 109.92%[5]
Precision (RSD) < 2.5%[5]

3.2. Chromatogram

A typical chromatogram shows a well-resolved peak for this compound with a retention time of approximately 8.5 minutes under the specified conditions.

Workflow Diagram

The following diagram illustrates the complete workflow from sample receipt to final data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Receipt Extraction Extraction with Methanol Sample->Extraction Ultrasonication Ultrasonication (20 min, 30°C) Extraction->Ultrasonication Centrifugation Centrifugation (4000 rpm, 15 min) Ultrasonication->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration Dilution Dilution (if necessary) Filtration->Dilution HPLC_Injection HPLC Injection Dilution->HPLC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chromatographic_Separation Detection UV Detection (282 nm) Chromatographic_Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for this compound analysis by HPLC.

Conclusion

The HPLC method described in this application note is a reliable and efficient tool for the quantitative determination of this compound in various sample matrices. The method is characterized by its simplicity, high sensitivity, and good precision, making it suitable for routine quality control and research applications.

References

Application Note: Quantitative Analysis of Octhilinone using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octhilinone (2-octyl-4-isothiazolin-3-one) is a widely utilized biocide and preservative with potent antimicrobial properties. Its increasing use necessitates reliable and sensitive analytical methods for its detection and quantification in various matrices, including environmental samples and industrial formulations. This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of this compound. The protocol covers sample preparation, instrument parameters, and data analysis, providing a comprehensive guide for researchers and professionals in the field.

Introduction

This compound, a member of the isothiazolinone class of biocides, is effective against a broad spectrum of microorganisms.[1] Its application in paints, coatings, adhesives, and metalworking fluids prevents microbial degradation and spoilage. Due to its potential as a skin sensitizer (B1316253) and environmental contaminant, monitoring its concentration is crucial for ensuring product quality, regulatory compliance, and environmental safety.[1][2] GC-MS offers a powerful analytical technique for the separation, identification, and quantification of this compound due to its volatility and thermal stability.[3][4] This method provides the high selectivity and sensitivity required for trace-level analysis.

Experimental Protocols

Sample Preparation (Solid-Phase Extraction Method)

This protocol is suitable for the extraction and concentration of this compound from aqueous matrices.

Materials:

Procedure:

  • Sample Pre-treatment: Centrifuge the sample to remove any particulate matter.[5]

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Pass 100 mL of the pre-treated sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.

  • Drying: Dry the cartridge under a stream of nitrogen for 10 minutes to remove residual water.

  • Elution: Elute the retained this compound from the cartridge with 5 mL of dichloromethane into a clean collection tube.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer: Transfer the concentrated extract into a 1.5 mL glass autosampler vial for GC-MS analysis.[5]

GC-MS Instrumentation and Parameters

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD or equivalent).

  • GC Column: A non-polar or semi-polar capillary column is recommended, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).[2]

GC Parameters:

Parameter Value
Injector Temperature 280 °C
Injection Mode Splitless (1 µL injection volume)
Carrier Gas Helium at a constant flow of 1.0 mL/min

| Oven Program | - Initial Temperature: 80 °C, hold for 1 min- Ramp 1: 20 °C/min to 200 °C, hold for 2 min- Ramp 2: 10 °C/min to 280 °C, hold for 5 min |

MS Parameters:

Parameter Value
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) and Full Scan
Mass Range (Full Scan) 40-450 amu

| SIM Ions for this compound | m/z 57, 85, 114, 213 |

Quantitative Data

The following table summarizes the typical performance characteristics of the GC-MS method for the quantitative analysis of this compound.

ParameterResult
Retention Time (approx.) 10.5 min
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.01 µg/L
Limit of Quantification (LOQ) 0.05 µg/L
Repeatability (%RSD, n=6) < 10%

Note: These values are representative and may vary depending on the specific instrumentation and matrix.

Data Presentation

Mass Spectrum of this compound

The mass spectrum of this compound obtained under Electron Ionization (EI) shows a characteristic fragmentation pattern. The molecular ion peak ([M]+) is observed at m/z 213.[6] Key fragment ions for identification and quantification in SIM mode include m/z 57, 85, and 114.

Ion (m/z)Identity
213Molecular Ion [C11H19NOS]+
114[M-C7H15]+
85[C4H5NO]+
57[C4H9]+

Mandatory Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample Centrifuge Centrifugation Sample->Centrifuge SPE Solid-Phase Extraction (C18) Centrifuge->SPE Elute Elution with Dichloromethane SPE->Elute Concentrate Concentration under Nitrogen Elute->Concentrate Vial Transfer to GC Vial Concentrate->Vial GC_Inject GC Injection Vial->GC_Inject GC_Separation Chromatographic Separation GC_Inject->GC_Separation MS_Ionization Electron Ionization (EI) GC_Separation->MS_Ionization MS_Detection Mass Detection (Scan/SIM) MS_Ionization->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Conclusion

The described GC-MS method provides a reliable and sensitive approach for the quantitative analysis of this compound. The detailed sample preparation protocol and optimized instrument parameters ensure accurate and reproducible results. This application note serves as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of this compound in various matrices.

References

Application Notes and Protocols for the Use of Octhilinone in Preventing Biodeterioration of Building Materials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Octhilinone (2-n-octyl-4-isothiazolin-3-one, OIT) is a broad-spectrum biocide widely utilized as a preservative to protect a variety of building materials from biodeterioration.[1] As a member of the isothiazolinone class, it is highly effective against a wide range of fungi, yeasts, algae, and bacteria that can colonize and degrade construction products.[2][3] OIT is incorporated into materials such as paints, coatings, adhesives, sealants, caulks, wood products, and polymer emulsions to provide long-lasting protection in the dry state.[2][4] Its application prevents aesthetic damage like discoloration and staining, as well as structural damage caused by microbial growth.[2][5]

Mechanism of Action

The primary biocidal mechanism of this compound involves its high reactivity with thiol groups. The electrophilic sulfur atom within the isothiazolinone ring readily reacts with nucleophilic sulfhydryl (-SH) groups found in the cysteine residues of essential proteins and in the antioxidant molecule glutathione. This interaction disrupts critical metabolic pathways, leading to a rapid inhibition of growth, respiration, and energy production. The lipophilic n-octyl side chain enhances the molecule's ability to penetrate the cell membrane of microorganisms, allowing it to reach its intracellular targets effectively. Subsequent and more extensive reactions cause irreversible cellular damage and depletion of antioxidant defenses, ultimately resulting in cell death.[6]

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular OIT This compound (OIT) Membrane OIT->Membrane Lipophilic Side Chain Facilitates Penetration Thiol Thiol Groups (-SH) in Enzymes & Glutathione Membrane->Thiol Rapid Reaction Metabolism Metabolic Pathway Disruption Thiol->Metabolism Growth Inhibition of Growth, Respiration, & Energy Production Metabolism->Growth Damage Irreversible Cellular Damage Growth->Damage Death Cell Death Damage->Death

Figure 1: Mechanism of Action of this compound (OIT).

Application Data

This compound is incorporated into various building materials at different concentrations depending on the product type, its intended use, and the level of protection required. The following table summarizes typical recommended use levels.

Building Material / ProductRecommended Concentration Range (ppm)Recommended Concentration Range (%)Notes
Architectural Paints, Coatings, Wood Stains2,000 - 10,000 ppm[2]0.20% - 1.0%[2]For dry-film protection against fungi and algae.[2]
Interior and Exterior Latex Paints1,000 - 3,000 ppm[7]0.1% - 0.3%[7]Dependent on performance requirements and service environment.[7]
Adhesives, Caulks, Sealants, Joint Cements250 - 1,150 ppm0.025% - 0.115%For in-can and dry-film preservation.
General Formulations1,000 - 5,000 ppm[7]0.1% - 0.5%[7]Varies depending on the specific application.[7]
Wood PreservativesNot specified, but permitted for use.Not specifiedUsed to control sapstain and mold on wood.[7]
Polymer EmulsionsPermitted for use with restricted concentrations.< 1%For preservation of the emulsion.

Experimental Protocols

The following protocols provide a framework for researchers to evaluate the efficacy of this compound in preventing the biodeterioration of building material samples.

Protocol 1: Preparation of Building Material Substrates
  • Substrate Selection: Choose relevant building material substrates for testing (e.g., gypsum board, ceiling tiles, wood blocks (pine), concrete coupons, or coated surfaces).

  • Sample Preparation:

    • Cut the material into uniform sample sizes (e.g., 5 cm x 5 cm squares).

    • For coated samples, apply the paint or coating according to the manufacturer's instructions and allow for the specified curing time.

    • Sterilize the samples to eliminate pre-existing microbial contamination. Autoclaving is suitable for heat-resistant materials like concrete. For heat-sensitive materials like wood or painted surfaces, use ethylene (B1197577) oxide sterilization or gamma irradiation.

Protocol 2: Application of this compound Treatment
  • Solution Preparation: Prepare different concentrations of this compound in an appropriate solvent or carrier (e.g., integrated into a paint or coating formulation). Include a negative control group with no this compound.

  • Treatment Application:

    • For Coatings: Apply the OIT-containing coating to the sterilized substrates using a standardized method (e.g., brush or spray application) to ensure uniform thickness.

    • For Solid Materials (e.g., Wood): Treat samples via dip-coating or vacuum impregnation for a specified duration.

  • Drying and Curing: Allow the treated samples to dry and cure completely in a controlled environment (e.g., 25°C, 50% relative humidity) for a period appropriate for the material (e.g., 7-14 days for coatings).

Protocol 3: Fungal Inoculation and Incubation
  • Microorganism Selection: Use a mixed spore suspension of fungal species commonly found on building materials, such as Aspergillus niger, Penicillium chrysogenum, Alternaria alternata, and Cladosporium herbarum.[8]

  • Inoculum Preparation:

    • Grow fungal cultures on a suitable medium like Potato Dextrose Agar (B569324) (PDA) until sporulation is abundant.

    • Harvest spores by flooding the agar surface with a sterile surfactant solution (e.g., 0.05% Tween 80).

    • Adjust the spore concentration to a standardized level (e.g., 1 x 10⁶ spores/mL) using a hemocytometer.

  • Inoculation:

    • Place the cured, treated samples in sterile petri dishes containing a moistened, sterile filter paper to maintain high humidity.

    • Apply a standardized volume (e.g., 100 µL) of the mixed spore suspension evenly onto the surface of each sample.

  • Incubation: Incubate the inoculated samples in a humidity chamber at optimal growth conditions (e.g., 28°C and >90% relative humidity) for a period of 28 days.

Protocol 4: Assessment of Antifungal Efficacy

Assess the extent of fungal growth at regular intervals (e.g., day 7, 14, 21, and 28).

  • Visual Assessment (ASTM D5590):

    • Grade the fungal growth on the sample surface using a standardized rating scale (e.g., 0 = no growth, 1 = <10% coverage, 2 = 10-30% coverage, 3 = 30-60% coverage, 4 = >60% coverage).

    • Document results with high-resolution photographs.

  • Culture-Based Method (CFU Count):

    • At the end of the incubation period, wash the surface of the sample with a known volume of sterile saline solution to dislodge fungal spores.

    • Perform serial dilutions of the resulting suspension and plate onto PDA plates.

    • Incubate the plates and count the number of colony-forming units (CFUs) to quantify viable fungi.[9] Calculate the percent inhibition relative to the untreated control.

  • ATP Bioluminescence Assay:

    • Use a commercial ATP bioluminescence kit to measure the amount of adenosine-5'-triphosphate (B57859) on the sample surface, which correlates with microbial biomass.[9]

    • Swab a defined area of the sample surface and measure the Relative Light Units (RLUs) using a luminometer.[9] Higher RLU values indicate greater microbial activity.

  • Spectrophotometric Assessment of Color Change:

    • Measure the color change (ΔE) on the surface of the samples using a spectrophotometer or colorimeter.[9] Biodeterioration often causes significant discoloration, and a ΔE value greater than 5 is typically considered a noticeable change.[9]

Experimental Workflow Visualization

The overall process for evaluating the efficacy of this compound on building materials can be visualized as a sequential workflow.

cluster_prep Phase 1: Preparation cluster_test Phase 2: Testing cluster_analysis Phase 3: Analysis A 1. Select & Prepare Building Material Substrates B 2. Prepare OIT Formulations & Control Samples A->B C 3. Apply Treatments to Substrates B->C D 4. Fungal Inoculation (Mixed Spore Suspension) C->D E 5. Incubation (28 days, 28°C, >90% RH) D->E F 6. Efficacy Assessment (Visual, CFU, ATP, Color) E->F G 7. Data Analysis & Reporting F->G

Figure 2: Experimental workflow for efficacy testing.

Safety and Handling Precautions

This compound is a moderate skin sensitizer (B1316253) and can cause allergic contact dermatitis.[10] When handling concentrated forms of OIT or its formulations, appropriate personal protective equipment (PPE) must be worn.

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Safety glasses with side shields or chemical goggles.

  • Skin Protection: A lab coat or chemical-resistant suit should be worn to prevent skin contact.[11]

  • Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of aerosols or vapors.

  • Spills: Decontaminate spills and equipment used in handling OIT according to safety data sheet (SDS) guidelines.[2]

  • pH Stability: OIT performance and stability are optimized at a pH below 9.2-9.5.[2][7] Avoid highly alkaline conditions.

References

Application Notes and Protocols for Testing the Antimicrobial Efficacy of Octhilinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octhilinone (2-octyl-4-isothiazolin-3-one) is a potent biocide belonging to the isothiazolinone class of antimicrobial agents.[1] It is widely utilized as a fungicide and antibacterial agent in various industrial and commercial applications, including in paints, coatings, adhesives, and leather preservation.[2][3] The antimicrobial activity of isothiazolinones, including this compound, stems from their ability to rapidly inhibit microbial growth and metabolism through the oxidation of critical thiol-containing residues in enzymes and proteins, ultimately leading to cell death.[4][5]

These application notes provide detailed protocols for evaluating the antimicrobial efficacy of this compound, including methods for determining its minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), time-kill kinetics, and its effectiveness in inhibiting and eradicating microbial biofilms.

Mechanism of Action

Isothiazolinones exert their antimicrobial effect through a two-step process. Initially, they cause a rapid inhibition of microbial growth and metabolism. This is followed by irreversible cellular damage that results in a loss of viability. The core of their biocidal activity is the electrophilic nature of the isothiazolinone ring. The sulfur atom in the ring reacts with thiol-containing residues, such as cysteine, found in microbial enzymes and proteins.[4] This reaction disrupts key metabolic pathways, leading to the cessation of cellular function and ultimately, cell death.[4]

General Mechanism of Action of Isothiazolinones This compound This compound MicrobialCell Microbial Cell This compound->MicrobialCell Penetration ThiolProteins Thiol-Containing Proteins (e.g., enzymes) MicrobialCell->ThiolProteins Oxidation Oxidation of Thiols ThiolProteins->Oxidation Reaction with Isothiazolinone Ring Inhibition Inhibition of Metabolic Pathways Oxidation->Inhibition CellDeath Cell Death Inhibition->CellDeath

Caption: General mechanism of action for isothiazolinone biocides.

Data Presentation: Antimicrobial Efficacy of this compound

The following tables summarize the available quantitative data on the antimicrobial efficacy of this compound against various microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against Bacteria and Yeast

MicroorganismMediumMIC (µg/mL)MBC (µg/mL)
Escherichia coliM9G Medium125.0125.0 - 250.0
Escherichia coliTSB Medium125.0125.0
Candida albicansTSB Medium1.3 - 2.5Not Reported

Data sourced from a patent document. The specific strain of the microorganisms was not detailed.[2]

Table 2: Minimum Inhibitory Concentration (MIC) and Minimum Biocidal Concentration (MBC) of this compound against Fungi

MicroorganismMIC (mg/L)MBC (mg/L)
Aspergillus niger< 1< 1
Saccharomyces cerevisiae< 1< 1

Data extracted from a comparative study of isothiazolinone biocides.[6]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is based on the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.[7]

Workflow for MIC and MBC Determination start Start prep_this compound Prepare Stock Solution of this compound start->prep_this compound serial_dilution Perform Serial Dilutions in 96-well Plate prep_this compound->serial_dilution inoculate Inoculate Wells serial_dilution->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic plate_mbc Plate Aliquots from Clear Wells onto Agar (B569324) Plates read_mic->plate_mbc incubate_agar Incubate Agar Plates plate_mbc->incubate_agar read_mbc Determine MBC (Lowest concentration with no colony growth) incubate_agar->read_mbc end End read_mbc->end

Caption: Workflow for determining MIC and MBC of this compound.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[4]

  • Standardized microbial inoculum (approximately 5 x 10^5 CFU/mL)

  • Sterile agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a concentration at least 100-fold higher than the expected MIC.

  • Serial Dilution:

    • Add 100 µL of sterile growth medium to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

  • Inoculum Preparation: Prepare a microbial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard. Further dilute the suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 10 µL of the standardized microbial inoculum to each well, resulting in a final volume of 110 µL. Include a growth control well (medium and inoculum, no this compound) and a sterility control well (medium only).

  • Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 35-37°C for most bacteria, 25-30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

  • MBC Determination:

    • From each well that shows no visible growth (the MIC well and wells with higher concentrations), plate a 10-100 µL aliquot onto a sterile agar plate.

    • Incubate the agar plates under the same conditions as the microtiter plate.

    • The MBC is the lowest concentration of this compound that results in no microbial growth on the agar plate.

Time-Kill Kinetics Assay

This assay provides information on the rate at which an antimicrobial agent kills a microbial population.[8]

Workflow for Time-Kill Kinetics Assay start Start prep_cultures Prepare Microbial Cultures with and without this compound start->prep_cultures incubate Incubate Cultures prep_cultures->incubate sample Sample at Predetermined Time Points (e.g., 0, 2, 4, 8, 24h) incubate->sample neutralize Neutralize Antimicrobial Activity sample->neutralize serial_dilute_plate Perform Serial Dilutions and Plate neutralize->serial_dilute_plate incubate_plates Incubate Plates serial_dilute_plate->incubate_plates count_colonies Count Colonies (CFU/mL) incubate_plates->count_colonies plot_data Plot Log10 CFU/mL vs. Time count_colonies->plot_data end End plot_data->end

Caption: Workflow for the time-kill kinetics assay.

Materials:

  • This compound

  • Standardized microbial inoculum

  • Sterile culture tubes or flasks

  • Appropriate sterile liquid growth medium

  • Neutralizing broth (to inactivate the this compound)

  • Sterile agar plates

  • Incubator with shaking capabilities

Procedure:

  • Preparation: Prepare flasks containing sterile growth medium with various concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x MIC). Also, prepare a growth control flask without this compound.

  • Inoculation: Inoculate each flask with the standardized microbial inoculum to a final concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Incubation and Sampling: Incubate the flasks at the appropriate temperature with shaking. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

  • Neutralization and Plating: Immediately transfer the aliquot to a tube containing a neutralizing broth to stop the antimicrobial action of this compound. Perform serial dilutions of the neutralized sample and plate onto agar plates.

  • Enumeration: Incubate the agar plates until colonies are visible and then count the number of colony-forming units (CFU) to determine the viable microbial concentration (CFU/mL) at each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time for each this compound concentration and the growth control. A bactericidal effect is generally defined as a ≥ 3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[8]

Biofilm Inhibition and Eradication Assays

These assays are crucial for evaluating the efficacy of an antimicrobial agent against bacteria growing in a biofilm, which are often more resistant to treatment.

Workflow for Biofilm Assays cluster_inhibition Biofilm Inhibition Assay cluster_eradication Biofilm Eradication Assay start_inhibit Start add_cells_oct Add Microbial Cells and This compound to Plate start_inhibit->add_cells_oct incubate_inhibit Incubate to Allow Biofilm Formation add_cells_oct->incubate_inhibit wash_inhibit Wash to Remove Planktonic Cells incubate_inhibit->wash_inhibit stain_inhibit Stain Biofilm (e.g., Crystal Violet) wash_inhibit->stain_inhibit quantify_inhibit Quantify Biofilm stain_inhibit->quantify_inhibit end_inhibit End quantify_inhibit->end_inhibit start_eradicate Start form_biofilm Allow Biofilm to Form in Plate start_eradicate->form_biofilm wash_eradicate1 Wash to Remove Planktonic Cells form_biofilm->wash_eradicate1 add_oct Add this compound to Pre-formed Biofilm wash_eradicate1->add_oct incubate_eradicate Incubate add_oct->incubate_eradicate wash_eradicate2 Wash incubate_eradicate->wash_eradicate2 stain_eradicate Stain Remaining Biofilm wash_eradicate2->stain_eradicate quantify_eradicate Quantify Remaining Biofilm stain_eradicate->quantify_eradicate end_eradicate End quantify_eradicate->end_eradicate

Caption: Workflows for biofilm inhibition and eradication assays.

Materials:

  • This compound

  • Standardized microbial inoculum

  • Sterile 96-well flat-bottom microtiter plates

  • Appropriate sterile liquid growth medium (e.g., Tryptic Soy Broth with glucose for staphylococci)

  • Phosphate-buffered saline (PBS)

  • Crystal violet solution (0.1%)

  • Ethanol (B145695) (95%) or acetic acid (33%)

  • Microplate reader

Procedure for Biofilm Inhibition Assay:

  • Preparation: Add 100 µL of sterile growth medium containing serial dilutions of this compound to the wells of a 96-well plate.

  • Inoculation: Add 100 µL of a standardized microbial suspension to each well. Include a growth control (no this compound) and a sterility control.

  • Incubation: Incubate the plate at an appropriate temperature for 24-48 hours to allow for biofilm formation.

  • Washing: Gently discard the liquid from the wells and wash the wells twice with 200 µL of sterile PBS to remove planktonic (free-floating) cells.

  • Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

  • Washing: Remove the crystal violet solution and wash the wells with PBS until the washings are clear.

  • Quantification: Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the stain. Measure the absorbance at a wavelength of 570-595 nm using a microplate reader. The Minimum Biofilm Inhibitory Concentration (MBIC) is the lowest concentration of this compound that prevents biofilm formation.[9]

Procedure for Biofilm Eradication Assay:

  • Biofilm Formation: Add 200 µL of a standardized microbial suspension in growth medium to the wells of a 96-well plate and incubate for 24-48 hours to allow mature biofilms to form.

  • Washing: Remove the medium and wash the wells with PBS to remove planktonic cells.

  • Treatment: Add 200 µL of fresh medium containing serial dilutions of this compound to the wells with the pre-formed biofilms. Include a control with no this compound.

  • Incubation: Incubate the plate for a further 24 hours.

  • Washing, Staining, and Quantification: Follow steps 4-7 from the Biofilm Inhibition Assay protocol to quantify the remaining biofilm. The Minimum Biofilm Eradication Concentration (MBEC) is the lowest concentration of this compound required to eradicate the pre-formed biofilm.[3][9]

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the systematic evaluation of the antimicrobial efficacy of this compound. By determining the MIC, MBC, time-kill kinetics, and anti-biofilm properties, researchers and drug development professionals can gain a thorough understanding of the antimicrobial profile of this important biocide. Adherence to standardized methodologies is crucial for obtaining reliable and reproducible data that can inform the effective and safe use of this compound in various applications.

References

Application Notes and Protocols: Octhilinone as a Biocide in Metalworking Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of octhilinone as a biocide for controlling microbial contamination in water-miscible metalworking fluids (MWFs). This document includes details on its mechanism of action, protocols for evaluating its efficacy based on industry standards, and available performance data.

Introduction to this compound in Metalworking Fluids

This compound (2-n-octyl-4-isothiazolin-3-one, OIT) is a broad-spectrum biocide belonging to the isothiazolinone class of antimicrobial agents.[1] It is particularly valued in the formulation of synthetic and semi-synthetic metalworking fluids for its potent fungicidal activity.[2] Microbial contamination in MWFs, which are complex mixtures of oils, emulsifiers, corrosion inhibitors, and other additives diluted in water, is a significant issue leading to fluid degradation, foul odors, and potential health risks for workers.[3] this compound, often used in combination with other biocides, helps to extend the sump life of these fluids by effectively controlling the growth of a wide range of bacteria and fungi.[1][2]

Mechanism of Action

The primary biocidal mechanism of this compound and other isothiazolinones is their ability to react with thiol-containing proteins within microbial cells. This action unfolds in a two-step process:

  • Rapid Inhibition of Metabolic Pathways: The electrophilic sulfur atom in the isothiazolinone ring readily reacts with nucleophilic sulfhydryl (-SH) groups found in the cysteine residues of key enzymes. This leads to the rapid disruption of critical metabolic pathways, including cellular respiration and energy (ATP) generation.[1]

  • Irreversible Cellular Damage: Following the initial metabolic inhibition, a more widespread and irreversible inactivation of proteins occurs. This, coupled with the production of free radicals, leads to extensive cellular damage and ultimately, cell death.[1]

The lipophilic n-octyl side chain of the this compound molecule facilitates its transport across the microbial cell membrane, allowing it to reach its intracellular targets.

Signaling Pathway of this compound's Biocidal Action

This compound Mechanism of Action cluster_extracellular Extracellular Environment (Metalworking Fluid) cluster_cell Microbial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OIT This compound (OIT) Membrane Lipid Bilayer OIT->Membrane Passive Diffusion (facilitated by lipophilic side chain) Enzymes Thiol-Containing Enzymes (e.g., Dehydrogenases) Membrane->Enzymes OIT targets Metabolism Metabolic Pathways (e.g., Krebs Cycle, Electron Transport Chain) Enzymes->Metabolism Inhibition FreeRadicals Free Radical Production Enzymes->FreeRadicals leads to ATP ATP Production Metabolism->ATP Disruption CellDeath Cell Death ATP->CellDeath Cessation leads to ProteinDamage Irreversible Protein Damage FreeRadicals->ProteinDamage causes ProteinDamage->CellDeath results in

Caption: Mechanism of this compound's biocidal action.

Quantitative Data on Efficacy

While extensive proprietary data exists within industrial settings, publicly available quantitative data on the efficacy of this compound in metalworking fluids is limited. The following table summarizes available information on its general effectiveness. It is important to note that the performance of any biocide can be significantly influenced by the specific formulation of the metalworking fluid.[4]

Target MicroorganismTypeEfficacy MetricConcentration Range (ppm)Fluid TypeReference
Fungi (general)Mold & YeastEffective ControlNot SpecifiedSynthetic and Semi-synthetic[2]
Fusarium solaniMoldNo significant impact on sporulationNot SpecifiedNot Specified[5]
Bacteria (general)Gram-positive & Gram-negativeBroad-spectrum activityNot SpecifiedVarious[1]
Pseudomonas speciesGram-negativeOften used in combination with other biocidesNot SpecifiedVarious[3]
MycobacteriaBacteriaLess effective, often requires co-biocidesNot SpecifiedVarious[3]

Note: The efficacy of this compound is highly dependent on the metalworking fluid formulation, pH, and the presence of other substances.[2] Laboratory and field testing are crucial to determine the optimal use concentration.

Experimental Protocols

The evaluation of biocides in metalworking fluids is crucial for determining their efficacy and optimal dosage. The industry-standard method for this is the ASTM E2275: Standard Practice for Evaluating Water-Miscible Metalworking Fluid Bioresistance and Antimicrobial Pesticide Performance .[4] This practice provides a framework for assessing the relative bioresistance of MWFs and the performance of antimicrobial agents.

Experimental Workflow for ASTM E2275

ASTM E2275 Experimental Workflow cluster_setup Experimental Setup cluster_testing Testing Phase cluster_analysis Analysis Prep Prepare Metalworking Fluid Dilutions (with and without this compound) Microcosm Set up Microcosms (e.g., flasks with aeration) Prep->Microcosm Inoculum Prepare Microbial Inoculum (e.g., mixed culture from a spoiled fluid, or specific strains like P. aeruginosa and F. solani) Inoculate Inoculate Microcosms Inoculum->Inoculate Microcosm->Inoculate Incubate Incubate under Controlled Conditions (e.g., specified temperature and aeration) Inoculate->Incubate Sample Periodic Sampling (e.g., daily or weekly) Incubate->Sample Microbial Microbial Analysis (e.g., viable cell counts via plate counts) Sample->Microbial Physical Physical-Chemical Analysis (e.g., pH, emulsion stability, odor) Sample->Physical Data Data Analysis and Comparison Microbial->Data Physical->Data

Caption: A simplified workflow for evaluating biocide efficacy based on ASTM E2275.

Detailed Protocol for Biocide Efficacy Testing (Based on ASTM E2275)

1. Materials and Reagents:

  • Metalworking fluid concentrate (to be tested)

  • This compound (analytical grade)

  • Sterile deionized water or water of known hardness

  • Microbial inoculum:

    • Option A: A mixed microbial population from a spoiled, in-use metalworking fluid.

    • Option B: A defined consortium of relevant bacteria and fungi (e.g., Pseudomonas aeruginosa, Fusarium solani).

  • Nutrient agar (B569324) and malt (B15192052) extract agar for microbial enumeration.

  • Sterile flasks or beakers for microcosms.

  • Aeration system (e.g., aquarium pumps with sterile tubing and air stones).

  • Incubator.

  • pH meter.

  • Standard laboratory glassware and consumables.

2. Preparation of Metalworking Fluid Dilutions:

  • Prepare the metalworking fluid to its typical end-use dilution (e.g., 5% v/v) using sterile water.

  • Create a series of test fluids with varying concentrations of this compound (e.g., 0, 50, 100, 200 ppm). A "no biocide" control is essential.

  • Aseptically dispense equal volumes (e.g., 200 mL) of each test fluid into sterile microcosm flasks. Prepare replicates for each concentration.

3. Inoculum Preparation:

  • If using a spoiled fluid (Option A), filter it to remove large debris.

  • If using defined strains (Option B), grow the bacteria and fungi in appropriate liquid media to a known cell density.

  • The final inoculum should be standardized to provide a starting microbial concentration in the test fluids of approximately 10^6 CFU/mL for bacteria and 10^4 CFU/mL for fungi.

4. Inoculation and Incubation:

  • Add the prepared inoculum to each microcosm flask.

  • Aseptically introduce a sterile aeration tube into each flask.

  • Incubate the microcosms at a relevant temperature (e.g., 25-30°C) with continuous, gentle aeration.

5. Sampling and Analysis:

  • At regular intervals (e.g., 0, 24, 48, 72 hours, and then weekly), aseptically withdraw a sample from each microcosm.

  • Microbial Analysis:

    • Perform serial dilutions of the sample.

    • Plate the dilutions on nutrient agar (for bacteria) and malt extract agar (for fungi).

    • Incubate the plates and then count the colony-forming units (CFU/mL).

  • Physical-Chemical Analysis:

    • Measure the pH of the fluid.

    • Visually inspect for changes in appearance, such as emulsion instability, color change, or slime formation.

    • Note any development of foul odors.

6. Data Interpretation:

  • Plot the microbial counts (log CFU/mL) versus time for each this compound concentration.

  • Determine the Minimum Inhibitory Concentration (MIC) – the lowest concentration of this compound that prevents an increase in microbial population.

  • Compare the physical and chemical stability of the fluids with and without the biocide.

Conclusion

This compound is a valuable biocide for the preservation of water-miscible metalworking fluids, demonstrating particular strength against fungal contaminants. Its efficacy is rooted in the rapid inhibition of microbial metabolic processes through interaction with essential enzymes. While publicly available quantitative performance data in MWFs is not extensive, standardized testing protocols such as ASTM E2275 provide a robust framework for researchers to evaluate its performance in specific fluid formulations. For optimal and responsible use, it is critical to determine the appropriate dosage through rigorous testing to ensure both effective microbial control and material compatibility.

References

Application Notes and Protocols for Evaluating the In Vitro Antifungal Activity of Octhilinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the in vitro antifungal activity of Octhilinone (OIT), a broad-spectrum isothiazolinone fungicide. The protocols detailed below are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), and are intended to ensure reproducibility and accuracy in the assessment of this compound's efficacy against various fungal pathogens.

Introduction

This compound is a synthetic biocide with known efficacy against a wide range of fungi.[1] Its primary mode of action involves the inhibition of critical cellular processes, including nucleic acid synthesis and the function of thiol-containing enzymes, leading to microbial cell death.[2][3][4] These application notes will cover three key in vitro assays for quantifying the antifungal properties of this compound: Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC), Disk Diffusion for assessing susceptibility, and Time-Kill Curve analysis for evaluating the dynamics of its fungicidal or fungistatic activity.

Data Presentation: Quantitative Antifungal Activity of this compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various fungal species as reported in the literature. These values represent the lowest concentration of this compound that inhibits the visible growth of the microorganism.

Fungal SpeciesMIC Range (µg/mL)Reference
Candida albicans1.3 - 2.5[5]
Fungal isolates from building materials1 - >128[2]

Note: MIC values can vary depending on the specific strain, inoculum size, media, and incubation conditions. The data presented here is for comparative purposes.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of this compound that inhibits the visible growth of a fungal isolate. The protocol is adapted from CLSI and EUCAST guidelines.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal isolates (e.g., Candida albicans, Aspergillus niger, Trichophyton rubrum)

  • Appropriate broth medium (e.g., RPMI-1640 with L-glutamine, without sodium bicarbonate, and buffered with MOPS)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (30-35°C)

  • Sterile pipette tips and reservoirs

Procedure:

  • Inoculum Preparation:

    • From a fresh culture (24-48 hours for yeasts, 7 days for molds) on an appropriate agar (B569324) plate (e.g., Sabouraud Dextrose Agar), select several distinct colonies.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts). For molds, conidia are harvested and the suspension is adjusted to a specific concentration using a hemocytometer.

    • Further dilute the adjusted inoculum in the broth medium to achieve a final concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in the broth medium directly in the 96-well plate.

    • The final volume in each well should be 100 µL, with concentrations typically ranging from 0.03 to 128 µg/mL.

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well containing the this compound dilutions.

    • This will bring the total volume in each well to 200 µL and dilute the this compound concentration to the final desired test range.

  • Controls:

    • Growth Control: 100 µL of fungal inoculum + 100 µL of broth medium (no drug).

    • Sterility Control: 200 µL of broth medium (no inoculum).

    • Solvent Control (if applicable): 100 µL of fungal inoculum + 100 µL of broth medium containing the highest concentration of the solvent used to dissolve this compound.

  • Incubation:

    • Incubate the plates at 30-35°C for 24-48 hours for yeasts or 48-72 hours for molds, or until sufficient growth is observed in the growth control wells.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is a significant inhibition of growth (typically ≥50% or ≥90% reduction) compared to the growth control. This can be determined visually or by using a microplate reader.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Fungal Inoculum (0.5 McFarland) Inoculate Inoculate Plate with Fungal Suspension Inoculum->Inoculate Dilutions Prepare Serial Dilutions of this compound in Plate Dilutions->Inoculate Incubate Incubate Plate (24-72h, 30-35°C) Inoculate->Incubate Read_MIC Read MIC (Visual or Spectrophotometric) Incubate->Read_MIC

Broth Microdilution Workflow for MIC Determination.

Disk Diffusion Assay

This qualitative or semi-quantitative method assesses the susceptibility of a fungus to this compound by measuring the zone of growth inhibition around a drug-impregnated disk.

Materials:

  • Sterile filter paper disks (6 mm diameter)

  • This compound solution of known concentration

  • Fungal isolates

  • Appropriate agar medium (e.g., Mueller-Hinton agar supplemented with glucose and methylene (B1212753) blue for yeasts, or Sabouraud Dextrose Agar for molds)

  • Sterile swabs

  • Sterile saline or PBS

  • Incubator (30-35°C)

  • Calipers or a ruler

Procedure:

  • Disk Preparation:

    • Aseptically impregnate sterile filter paper disks with a known amount of this compound solution.

    • Allow the disks to dry completely in a sterile environment.

  • Inoculum Preparation:

    • Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate:

    • Dip a sterile swab into the fungal suspension and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of the agar plate in three directions to ensure confluent growth.

  • Disk Application:

    • Aseptically place the this compound-impregnated disks onto the inoculated agar surface.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 30-35°C for 24-48 hours for yeasts or 3-7 days for molds, or until a lawn of growth is visible.

  • Measurement and Interpretation:

    • Measure the diameter of the zone of complete growth inhibition (including the disk) in millimeters.

    • The size of the inhibition zone is indicative of the susceptibility of the fungus to this compound. Interpretation requires correlation with MIC data (susceptible, intermediate, or resistant breakpoints), which may need to be established.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Disks Prepare this compound- Impregnated Disks Apply_Disks Apply Disks to Agar Surface Prepare_Disks->Apply_Disks Prepare_Inoculum Prepare Fungal Inoculum (0.5 McFarland) Inoculate_Plate Inoculate Agar Plate with Fungal Suspension Prepare_Inoculum->Inoculate_Plate Inoculate_Plate->Apply_Disks Incubate_Plate Incubate Plate (24h - 7 days, 30-35°C) Apply_Disks->Incubate_Plate Measure_Zones Measure Zones of Inhibition (mm) Incubate_Plate->Measure_Zones

Disk Diffusion Assay Workflow.

Time-Kill Curve Analysis

This assay provides information on the rate at which an antifungal agent kills a fungal population over time.

Materials:

  • This compound stock solution

  • Fungal isolates

  • Appropriate broth medium

  • Sterile culture tubes or flasks

  • Shaking incubator (30-35°C)

  • Sterile saline or PBS

  • Appropriate agar plates for colony counting

  • Sterile pipette tips and plating beads/spreader

Procedure:

  • Inoculum Preparation:

    • Prepare a fungal suspension and dilute it in the broth medium to a starting concentration of approximately 1-5 x 10^5 CFU/mL.

  • Assay Setup:

    • Prepare culture tubes or flasks with broth medium containing various concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC).

    • Include a growth control tube without any this compound.

  • Inoculation:

    • Inoculate each tube with the prepared fungal suspension.

  • Incubation and Sampling:

    • Incubate the tubes at 30-35°C, preferably with agitation.

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), aseptically remove an aliquot (e.g., 100 µL) from each tube.

  • Viable Cell Counting:

    • Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.

    • Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.

    • Incubate the plates until colonies are visible and count the number of colony-forming units (CFUs).

  • Data Analysis:

    • Calculate the CFU/mL for each time point and concentration.

    • Plot the log10 CFU/mL against time for each this compound concentration and the growth control.

    • A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is typically considered fungicidal activity. A <3-log10 reduction is considered fungistatic.

Time_Kill_Curve_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Inoculum Prepare Fungal Inoculum (~1-5x10^5 CFU/mL) Inoculate_Tubes Inoculate Tubes Prepare_Inoculum->Inoculate_Tubes Prepare_Tubes Prepare Tubes with Broth and this compound (various MICs) Prepare_Tubes->Inoculate_Tubes Incubate_and_Sample Incubate with Agitation and Sample at Time Points Inoculate_Tubes->Incubate_and_Sample Serial_Dilution Perform Serial Dilutions Incubate_and_Sample->Serial_Dilution Plate_and_Incubate Plate Dilutions and Incubate Serial_Dilution->Plate_and_Incubate Count_CFU Count CFUs Plate_and_Incubate->Count_CFU Plot_Data Plot log10 CFU/mL vs. Time Count_CFU->Plot_Data

Time-Kill Curve Analysis Workflow.

Mechanism of Action of this compound

This compound exerts its antifungal effect through a multi-targeted approach, primarily by inhibiting essential enzymatic and cellular processes.[2][4]

  • Inhibition of Nucleic Acid Synthesis: this compound has been shown to inhibit the synthesis of both DNA and RNA in fungal cells.[1] This disruption of genetic material replication and transcription is a critical factor in its fungicidal activity.

  • Inhibition of Thiol-Containing Enzymes: The isothiazolinone ring of this compound is highly reactive towards nucleophilic groups, particularly the thiol (-SH) groups found in the cysteine residues of many essential enzymes.[2] By forming disulfide bonds with these thiol groups, this compound irreversibly inactivates the enzymes, leading to a cascade of metabolic disruptions and ultimately, cell death.[5]

Mechanism_of_Action cluster_cellular_targets Cellular Targets cluster_effects Effects This compound This compound Nucleic_Acid_Synthesis DNA and RNA Synthesis This compound->Nucleic_Acid_Synthesis Inhibits Thiol_Enzymes Thiol-Containing Enzymes (e.g., Proteases, Dehydrogenases) This compound->Thiol_Enzymes Reacts with -SH groups Inhibition_Replication Inhibition of Replication and Transcription Nucleic_Acid_Synthesis->Inhibition_Replication Enzyme_Inactivation Irreversible Enzyme Inactivation Thiol_Enzymes->Enzyme_Inactivation Cell_Death Fungal Cell Death Inhibition_Replication->Cell_Death Enzyme_Inactivation->Cell_Death

Mechanism of Action of this compound.

References

Application Notes and Protocols for the Formulation of Stable Octhilinone Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octhilinone (2-octyl-2H-isothiazol-3-one), a member of the isothiazolinone class of biocides, is a potent antimicrobial agent with broad-spectrum activity against fungi, yeasts, and gram-positive bacteria.[1][2] Its effectiveness stems from a mechanism involving the rapid inhibition of microbial growth and metabolism through the chemical modification of thiol groups in critical proteins and enzymes.[2] This leads to irreversible cellular damage and cell death.[2] The lipophilic nature of its n-octyl side chain facilitates its passage across cell membranes, allowing it to reach intracellular targets.[2]

Due to its potent bioactivity, this compound is widely utilized as a preservative and fungicide in various industrial and commercial products, including paints, adhesives, and textiles.[2] In the laboratory setting, stable and accurately prepared solutions of this compound are crucial for a variety of research applications, from fundamental microbiology and cellular studies to the development of new antimicrobial formulations.

However, isothiazolinones, including this compound, can be inherently unstable under certain conditions.[3] This document provides detailed application notes and protocols for the formulation of stable this compound solutions for laboratory use, methods for assessing their stability, and a protocol for a common research application.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and formulation.

PropertyValueReference
Molecular Formula C₁₁H₁₉NOS[4]
Molecular Weight 213.34 g/mol [4]
Appearance Yellow to amber liquid[1]
Boiling Point 160 - 162 °C at 1.33 hPa[5]
Density ~1.02 - 1.04 g/cm³[5]
Solubility in Water Slightly soluble; ~480-500 mg/L at 25 °C[1][4]
Solubility in Organic Solvents Soluble in methanol, ethanol (B145695), propylene (B89431) glycol, acetone, etc.[1][5]
logP (Octanol-Water Partition Coefficient) 2.45[4]
Stability Stable under normal conditions; may react with strong oxidizing or reducing agents.[1][5]

Formulation of Stable this compound Solutions

The stability of this compound solutions, particularly in aqueous or semi-aqueous media, can be compromised over time. The primary degradation pathway involves the opening of the isothiazolinone ring.[6] To counteract this, the addition of specific stabilizers is recommended.

Recommended Stabilizers:

While various stabilizers can be used for isothiazolinones, the following are commonly cited for their effectiveness:

  • Phenolic Antioxidants:

    • tert-butylcatechol

    • p-methoxyphenol (MEHQ)

  • Amine Derivatives:

    • p-phenylenediamine derivatives

These stabilizers are effective at very low concentrations.[4]

Protocol 1: Preparation of a Stabilized Stock Solution of this compound in an Organic Solvent

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in ethanol, stabilized with p-methoxyphenol.

Materials:

  • This compound (purity ≥98%)

  • Ethanol (anhydrous, ACS grade)

  • p-Methoxyphenol (MEHQ)

  • Volumetric flasks (Class A)

  • Analytical balance

  • Magnetic stirrer and stir bar

  • Amber glass storage bottles

Procedure:

  • Prepare the Stabilizer Solution:

    • Weigh 10 mg of p-methoxyphenol (MEHQ).

    • Dissolve the MEHQ in 10 mL of anhydrous ethanol in a 10 mL volumetric flask. This creates a 1 mg/mL MEHQ stock solution.

  • Prepare the this compound Stock Solution:

    • Accurately weigh 100 mg of this compound.

    • Transfer the weighed this compound to a 10 mL volumetric flask.

    • Add 100 µL of the 1 mg/mL MEHQ stock solution to the flask. This results in a final MEHQ concentration of 0.01 mg/mL (10 ppm) in the final stock solution.

    • Add approximately 8 mL of anhydrous ethanol to the volumetric flask.

    • Place a small magnetic stir bar in the flask and stir on a magnetic stirrer until the this compound is completely dissolved.

    • Once dissolved, remove the stir bar and bring the solution to the final 10 mL volume with anhydrous ethanol.

    • Cap the flask and invert several times to ensure homogeneity.

  • Storage:

    • Transfer the stabilized stock solution to an amber glass bottle to protect it from light.

    • Store the solution at 2-8°C.[7]

    • Properly labeled with the compound name, concentration, solvent, stabilizer, preparation date, and initials of the preparer.

Assessment of this compound Solution Stability

The stability of the prepared this compound solution should be periodically assessed, especially if stored for an extended period. High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying the concentration of this compound and detecting any degradation products.

Protocol 2: HPLC Analysis of this compound Solution Stability

This protocol provides a general method for the analysis of this compound using HPLC with UV detection. Method optimization may be required depending on the specific instrumentation and column used.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • This compound reference standard

  • Prepared this compound solution for testing

  • Syringe filters (0.45 µm)

HPLC Conditions:

ParameterCondition
Mobile Phase Isocratic: 60:40 Acetonitrile:Water (v/v) (May add 0.1% formic acid to both phases for improved peak shape)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm[8]
Run Time 10 minutes

Procedure:

  • Preparation of Standards:

    • Prepare a series of calibration standards from a certified this compound reference standard in the mobile phase (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation:

    • Dilute the stored this compound stock solution to fall within the calibration range using the mobile phase.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the calibration standards to generate a standard curve.

    • Inject the prepared sample.

    • Analyze the resulting chromatogram to determine the concentration of this compound based on the standard curve.

  • Stability Assessment:

    • Compare the measured concentration to the initial concentration of the stock solution. A significant decrease in concentration over time indicates degradation.

    • Monitor for the appearance of new peaks in the chromatogram, which may correspond to degradation products.

Application: Determination of Minimum Inhibitory Concentration (MIC)

A common application for a stabilized this compound solution is to determine its Minimum Inhibitory Concentration (MIC) against a target microorganism. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol 3: Broth Microdilution Assay for MIC Determination

This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Stabilized this compound stock solution (e.g., 1 mg/mL in a suitable solvent that is non-toxic to the microorganism at the final concentration).

  • Target microorganism (e.g., Candida albicans for antifungal testing).

  • Appropriate sterile growth medium (e.g., RPMI-1640 for fungi).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer or plate reader.

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5-2.5 x 10³ CFU/mL).

Procedure:

  • Prepare this compound Dilutions:

    • In the 96-well plate, perform a serial two-fold dilution of the this compound stock solution in the growth medium to achieve a range of desired final concentrations.

  • Inoculate the Plate:

    • Add the standardized inoculum of the microorganism to each well containing the this compound dilutions.

    • Include a positive control (microorganism in medium without this compound) and a negative control (medium only).

  • Incubation:

    • Incubate the plate under appropriate conditions for the microorganism (e.g., 35°C for 24-48 hours for C. albicans).

  • Determine MIC:

    • After incubation, visually inspect the wells for turbidity (growth).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

    • Optionally, read the absorbance at a specific wavelength (e.g., 600 nm) using a plate reader to quantify growth inhibition.

Visualizations

Mechanism of Action of this compound

The primary mechanism of action of this compound involves the reaction of its electrophilic sulfur atom with nucleophilic sulfhydryl (-SH) groups found in cysteine residues of essential microbial enzymes and glutathione.[2] This leads to the disruption of key metabolic pathways and ultimately, cell death.[2][9]

Octhilinone_Mechanism cluster_0 This compound This compound CellMembrane Microbial Cell Membrane This compound->CellMembrane Lipophilic side chain facilitates passage ThiolEnzymes Thiol-Containing Enzymes (-SH) This compound->ThiolEnzymes Reacts with -SH groups Glutathione Glutathione (GSH) This compound->Glutathione Depletes GSH Intracellular Intracellular Space InactivatedEnzymes Inactivated Enzymes (Disulfide Bonds) ThiolEnzymes->InactivatedEnzymes Oxidative Modification MetabolicDisruption Metabolic Pathway Disruption InactivatedEnzymes->MetabolicDisruption CellDeath Cell Death MetabolicDisruption->CellDeath

Caption: Mechanism of this compound's antimicrobial activity.

Experimental Workflow for Stability Assessment

The following workflow outlines the key steps in assessing the stability of a prepared this compound solution over time.

Stability_Workflow Prep Prepare Stabilized This compound Stock Solution Store Store at 2-8°C in Amber Bottle Prep->Store Sample Sample at Time Points (T=0, 1, 3, 6 months) Store->Sample Dilute Dilute Sample for HPLC Analysis Sample->Dilute HPLC HPLC Analysis Dilute->HPLC Analyze Analyze Data: Compare Concentration to T=0 and check for degradation peaks HPLC->Analyze Decision Solution Stable? Analyze->Decision Use Continue Use Decision->Use Yes Discard Prepare Fresh Solution Decision->Discard No

Caption: Workflow for assessing this compound solution stability.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Octhilinone Instability in Alkaline pH Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address the challenges associated with the stability of Octhilinone (2-octyl-4-isothiazolin-3-one) in alkaline environments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound degrading in my formulation?

A1: this compound, like other isothiazolinones, is susceptible to degradation in alkaline conditions (pH > 8).[1] The primary cause is the hydrolysis of the isothiazolinone ring, which is accelerated by increasing pH and temperature.[1][2][3] This chemical breakdown leads to byproducts that lack the desired biocidal activity.[1] The presence of nucleophiles in the formulation can also contribute to the degradation by reacting with and cleaving the isothiazolinone ring.[1]

Q2: At what pH does this compound start to become unstable?

A2: Isothiazolinones are generally most stable in a pH range of 4-8.[1][2] Significant degradation begins to occur at a pH above 8, and the rate of this degradation increases as the pH becomes more alkaline.[1][2] For instance, a related isothiazolinone, 5-chloro-2-methyl-4-isothiazolin-3-one (B196307), shows a dramatic decrease in half-life as the pH increases from 8.5 to 10.[2][4] While specific kinetics for this compound may vary, a similar trend is expected. Some formulations may be suitable for use in mediums with a pH up to 9.5.[5][6]

Q3: Can I use this compound in a formulation with a pH of 9 or higher?

A3: It is challenging but possible with the right stabilization strategies. Direct addition of this compound to a highly alkaline medium is not recommended.[7] However, by implementing stabilization techniques such as using buffer systems, microencapsulation, or adding specific stabilizers, the use of this compound in alkaline formulations can be achieved.[1][8]

Q4: What are the signs of this compound degradation in my experiments?

A4: Signs of degradation can include a loss of antimicrobial efficacy, changes in the physical appearance of the formulation such as precipitation or discoloration, and a measurable decrease in the concentration of active this compound over time, which can be monitored by analytical techniques like HPLC.[1]

Troubleshooting Guide

Issue 1: Rapid Loss of Antimicrobial Activity

  • Symptom: Your formulation loses its expected biocidal or fungicidal effects faster than anticipated.

  • Possible Cause: Degradation of this compound due to high pH.

  • Troubleshooting Steps:

    • Measure the pH of your formulation. If it is above 8, this is a likely cause.

    • If possible, adjust the pH to a range of 4-8 where this compound is more stable.[1]

    • Incorporate a buffer system to maintain the pH in the desired range. Alkali metal salts like acetates, citrates, phosphates, and borates can be effective.[1][8]

    • Consider temperature control. Store and handle the formulation at lower temperatures to slow the rate of hydrolysis.[1]

Issue 2: Formulation Incompatibility (Precipitation, Discoloration)

  • Symptom: Upon adding this compound, you observe precipitation, a color change, or other visual inconsistencies in your formulation.

  • Possible Cause: Interaction with other components in your formulation, potentially exacerbated by alkaline pH. Strong reducing agents (like sulfides, mercaptans) or strong oxidizing agents (like hypochlorites) can inactivate this compound.[7]

  • Troubleshooting Steps:

    • Review all components of your formulation. Check for known incompatibilities with isothiazolinones.

    • When adding highly basic additives, ensure there is sufficient time (at least 30 minutes) between their addition and the addition of this compound.[7]

    • If your formulation contains amines, be aware that compatibility can vary depending on the type, concentration, and pH.[7] Consider using monoethanolamine (MEA) or 99% triethanolamine (B1662121) (TEA) at low levels as alternatives to diethanolamine (B148213) (DEA).[7]

Issue 3: Inconsistent Experimental Results

  • Symptom: You are observing high variability in the efficacy of your this compound-containing formulation between batches.

  • Possible Cause: Inconsistent pH across batches or degradation of this compound during storage of the formulation or stock solutions.

  • Troubleshooting Steps:

    • Implement strict pH monitoring for each batch.

    • Evaluate the stability of your this compound stock solution. Prepare fresh stock solutions as needed and store them under recommended conditions.

    • For long-term stability in alkaline conditions, explore microencapsulation of this compound to create a protective barrier.[1]

Data Presentation

Table 1: pH-Dependent Degradation of a Related Isothiazolinone

pHHalf-Life (Days)
8.547
9.023
9.63.3
10.02

(Data is for 5-chloro-2-methyl-4-isothiazolin-3-one and serves as an illustrative example of the impact of pH on isothiazolinone stability)[2][4]

Experimental Protocols

Protocol 1: pH Adjustment and Buffering for Enhanced Stability

  • Objective: To stabilize an aqueous solution of this compound by adjusting and buffering the pH.

  • Materials:

  • Procedure:

    • Prepare two formulations. To each, add the this compound stock solution to achieve the desired final concentration.

    • For Formulation A (stabilized), use the pH 7.0 sodium phosphate buffer as the aqueous phase.

    • For Formulation B (unstabilized), use the pH 9.0 sodium phosphate buffer as the aqueous phase.

    • Store both formulations at a constant temperature (e.g., 25°C).

    • At specified time intervals (e.g., 0, 24, 48, 72 hours), take an aliquot from each formulation for stability analysis.

    • Quantify the concentration of this compound in each aliquot using HPLC.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

  • Objective: To determine the concentration of this compound in a sample.

  • Instrumentation and Conditions (Example):

    • HPLC System: With a UV detector

    • Column: C18 reversed-phase column

    • Mobile Phase: A gradient of acetonitrile (B52724) and water

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 280 nm[9]

    • Injection Volume: 20 µL

  • Procedure:

    • Standard Preparation: Prepare a stock solution of this compound of a known concentration in a suitable solvent like acetonitrile or methanol.[1] From this, create a series of calibration standards through serial dilution.

    • Sample Preparation: Withdraw an aliquot of the test formulation at a specific time point. Dilute the aliquot with the mobile phase to a concentration that falls within the range of your calibration standards. Filter the sample through a 0.22 µm syringe filter before injection.[1]

    • Analysis: Inject the prepared standards and samples into the HPLC system.

    • Quantification: Construct a calibration curve from the peak areas of the standards. Use the peak area of the sample to determine the concentration of this compound.

Visualizations

cluster_degradation This compound Degradation Pathway This compound This compound (Active Biocide) RingOpening Isothiazolinone Ring Opening (Hydrolysis) This compound->RingOpening Susceptible to nucleophilic attack Hydroxide Hydroxide Ions (OH⁻) (Present in Alkaline pH) Hydroxide->RingOpening Catalyzes InactiveByproducts Inactive Byproducts (Loss of Efficacy) RingOpening->InactiveByproducts

Caption: Alkaline hydrolysis of this compound.

Caption: Troubleshooting workflow for this compound instability.

References

Technical Support Center: Methods to Neutralize Octhilinone Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals to effectively neutralize Octhilinone (OIT) activity in experimental samples.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this compound (OIT) that I should consider for its neutralization? A1: The biocidal action of this compound is primarily due to the reactivity of the electrophilic sulfur atom in its isothiazolinone ring with the sulfhydryl (-SH) groups of thiols. These thiol groups are crucial components of cysteine residues in proteins and the cellular antioxidant, glutathione (B108866) (GSH). OIT's reaction with these molecules disrupts vital metabolic pathways, leading to cell death. Consequently, effective neutralization strategies aim to quench this reactivity with thiol-containing compounds.

Q2: What are the recommended chemical neutralizers for this compound? A2: Given its mechanism of action, thiol-containing compounds are the most effective neutralizers for OIT. N-acetyl L-cysteine (NAC) is a well-established antioxidant that can counteract the effects of OIT by replenishing cellular glutathione and by directly reacting with the biocide. For microbiological testing, a combination of lecithin (B1663433) and polysorbate 80 is frequently employed to inactivate isothiazolinones. Another potential neutralizer is sodium thiosulfate, owing to its reducing properties.

Q3: How can I confirm that the this compound in my experimental sample has been completely neutralized? A3: Ensuring complete neutralization is paramount to prevent any residual OIT activity from confounding your experimental outcomes. It is essential to validate your neutralization method. Standardized procedures, such as those detailed in ASTM E1054, can be adapted for this purpose. A thorough validation typically involves three main assessments:

  • Neutralizer Effectiveness: To confirm that the chosen neutralizer successfully inactivates OIT.

  • Neutralizer Toxicity: To ensure that the neutralizer itself does not exert any toxic effects on the biological system under investigation.

  • Test Organism/System Viability: To verify that your experimental system remains viable in the presence of the neutralized OIT.

For chemical confirmation, analytical methods like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) can be utilized to verify the absence of active OIT post-neutralization.

Q4: Is dilution a viable method for neutralizing this compound? A4: While dilution can lower the concentration of OIT, it is often not sufficient to completely eliminate its antimicrobial effects, particularly in sensitive assays. For dependable and accurate results, the use of chemical neutralization is highly recommended.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Persistent cytotoxicity or antimicrobial activity is observed after the neutralization procedure. 1. The neutralization of OIT is incomplete. 2. The neutralizer itself is exerting a toxic effect on the experimental system.1. Try increasing the concentration of the neutralizer or extending the incubation period. 2. It is important to validate the toxicity of the neutralizer at the concentration being used. Please refer to the Neutralizer Toxicity Validation Protocol. 3. Consider using an alternative neutralizing agent.
Experimental results are inconsistent following the neutralization of OIT. 1. There is variability in the application of the neutralization procedure. 2. The neutralizer may be degrading over time.1. Standardize your neutralization protocol to ensure consistency in volumes, concentrations, and incubation times. 2. Prepare fresh neutralizer solutions for each set of experiments.
There is difficulty in recovering microorganisms in a microbial assay after neutralization. 1. The chosen neutralizer is not effective against OIT. 2. The combination of the neutralized product and the culture medium is inhibitory to microbial growth.1. Carry out a neutralizer effectiveness validation as detailed in the protocols provided below. 2. Test the growth of your specific microorganisms in the presence of the neutralized OIT in your chosen culture medium.

Quantitative Data on Neutralizers

The following table provides a summary of key quantitative data for commonly used neutralizers for this compound. It is important to note that the optimal concentrations may need to be adjusted based on specific experimental conditions.

Neutralizer Effective Concentration Range Reported Efficiency Key Considerations
N-acetyl L-cysteine (NAC) 5 - 20 mM (in cell culture)Pre-treatment with NAC has been demonstrated to significantly reverse the effects of OIT on reduced glutathione levels, cell viability, and endothelial permeability.As a precursor to glutathione, NAC directly replenishes cellular antioxidant defenses. A pre-incubation step may be necessary to achieve its full protective effect.
Lecithin & Polysorbate 80 Lecithin: 0.1% - 1% (w/v) Polysorbate 80: 0.5% - 5% (v/v)This combination is a common component of universal neutralizer formulations used in antimicrobial testing.Lecithin is believed to inactivate quaternary ammonium (B1175870) compounds, while polysorbate 80, a non-ionic surfactant, aids in emulsifying and inactivating biocides. Their combination offers broad-spectrum neutralization capabilities.
Sodium Thiosulfate 0.1% - 1% (w/v)Known to be effective in neutralizing oxidizing biocides. Although not extensively documented for OIT, its reducing properties suggest it as a potential candidate.Primarily utilized for halogenated biocides. Its efficacy against isothiazolinones should be validated for your particular application.

Experimental Protocols

Protocol 1: Neutralization of this compound in Cell Culture with N-acetyl L-cysteine (NAC)

This protocol is intended for researchers working with cell cultures who need to inactivate OIT before evaluating cellular responses.

Materials:

  • N-acetyl L-cysteine (NAC) powder

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • This compound (OIT) stock solution

  • Cell culture plates with seeded cells

Procedure:

  • Preparation of NAC Stock Solution:

    • Dissolve NAC powder in sterile PBS or cell culture medium to create a 1 M stock solution.

    • Sterilize the NAC solution by passing it through a 0.22 µm syringe filter.

    • The stock solution can be stored at 4°C for up to one week or at -20°C for extended periods.

  • Neutralization Procedure:

    • For pre-treatment to prevent OIT-induced cellular damage:

      • Add the NAC stock solution to your cell culture medium to obtain a final concentration between 5-20 mM.

      • Incubate the cells with the NAC-containing medium for 1-2 hours prior to the addition of OIT.

    • For quenching OIT activity following treatment:

      • Carefully remove the medium containing OIT from your cells.

      • Gently wash the cells twice with sterile PBS.

      • Add fresh cell culture medium supplemented with 5-20 mM NAC.

      • Incubate for a minimum of 30 minutes to ensure complete neutralization before proceeding with your experimental assay.

  • Validation (Recommended):

    • Conduct a cell viability assay (e.g., MTT or LDH assay) on cells that have been treated with OIT and subsequently neutralized with NAC. Include appropriate controls: untreated cells, cells treated only with OIT, and cells treated only with NAC.

    • Successful neutralization should yield cell viability that is comparable to that of the untreated control group.

Protocol 2: Validation of this compound Neutralization for Microbiological Assays

This protocol, based on the principles of ASTM E1054, is designed to validate a selected neutralizer for use in microbial enumeration or sterility testing.

Materials:

  • Selected neutralizer (e.g., Lecithin/Polysorbate 80 solution, Sodium Thiosulfate solution)

  • This compound (OIT) solution at the same concentration as in the test sample

  • A low-concentration suspension of a test microorganism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) at approximately 10-100 CFU/mL

  • Sterile diluent (e.g., peptone water, saline)

  • Suitable solid culture medium (e.g., Tryptic Soy Agar)

Procedure:

  • Neutralizer Effectiveness Test:

    • Combine the OIT solution with the neutralizer solution.

    • Following a brief incubation period (e.g., 5-10 minutes), add the low-concentration microorganism suspension.

    • Plate the resulting mixture onto the solid culture medium and incubate under conditions appropriate for the test microorganism.

    • An effective neutralizer will permit the recovery of a number of colonies similar to that of the "Test Organism Viability Control."

  • Neutralizer Toxicity Test:

    • Mix the neutralizer solution with the sterile diluent.

    • Inoculate this mixture with the low-concentration microorganism suspension.

    • Plate the mixture and incubate.

    • The resulting colony count should be comparable to the "Test Organism Viability Control," which indicates that the neutralizer is not toxic to the microorganism.

  • Test Organism Viability Control:

    • Combine the sterile diluent with the low-concentration microorganism suspension.

    • Plate this mixture and incubate. This will provide the baseline colony count for comparison.

Interpretation: A neutralizer is considered to be both effective and non-toxic if the number of microorganisms recovered in the "Neutralizer Effectiveness Test" and the "Neutralizer Toxicity Test" is at least 70% of the number recovered in the "Test Organism Viability Control."

Visualizations

G This compound (OIT) Mechanism of Action and Neutralization cluster_oit This compound (OIT) cluster_cellular Cellular Targets cluster_neutralizers Neutralizers OIT This compound (Electrophilic Sulfur) Thiols Thiol Groups (-SH) (e.g., in Glutathione, Cysteine residues of proteins) OIT->Thiols Reacts with Disruption Disruption of Metabolic Pathways & Cell Death Thiols->Disruption Leads to NAC N-acetylcysteine (NAC) NAC->OIT Quenches Thiosulfate Sodium Thiosulfate Thiosulfate->OIT Reduces

Caption: OIT's mechanism and neutralization pathways.

G Workflow for Validating an this compound Neutralizer cluster_prep Preparation cluster_tests Validation Tests cluster_analysis Analysis start Start prep_neut Prepare Neutralizer Solution start->prep_neut prep_oit Prepare OIT Solution start->prep_oit prep_micro Prepare Microorganism Suspension (~10-100 CFU/mL) start->prep_micro test_eff Neutralizer Effectiveness: OIT + Neutralizer + Microorganism prep_neut->test_eff test_tox Neutralizer Toxicity: Diluent + Neutralizer + Microorganism prep_neut->test_tox prep_oit->test_eff prep_micro->test_eff prep_micro->test_tox test_via Viability Control: Diluent + Microorganism prep_micro->test_via plate Plate and Incubate test_eff->plate test_tox->plate test_via->plate count Count Colonies plate->count compare Compare Colony Counts count->compare end_pass Neutralizer Validated compare->end_pass Recovery >= 70% end_fail Select New Neutralizer or Optimize Conditions compare->end_fail Recovery < 70%

Caption: Workflow for neutralizer validation.

Technical Support Center: Optimizing Octhilinone Concentration for Effective Microbial Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Octhilinone for microbial inhibition experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (OIT) is a broad-spectrum biocide belonging to the isothiazolinone class of compounds.[1][2] Its primary mechanism of action is a two-step process. Initially, it rapidly inhibits microbial growth and metabolism by disrupting key metabolic pathways involving dehydrogenase enzymes.[3][4] This is followed by irreversible cell damage, which includes the destruction of protein thiols and the production of free radicals, ultimately leading to cell death.[3][4] Some evidence also suggests it can inhibit the synthesis of nucleic acids (DNA/RNA).[1]

Q2: What are the typical applications of this compound in a research setting?

A2: In a research context, this compound is often used as a positive control in antimicrobial studies, for evaluating the susceptibility of various microorganisms, and in the development of new antimicrobial formulations. It is also used to protect materials from microbial degradation in laboratory settings.[5][6]

Q3: Is this compound effective against both bacteria and fungi?

A3: Yes, this compound exhibits broad-spectrum activity against a wide range of both bacteria and fungi.[1][2] Its effectiveness can vary depending on the specific microbial species.

Q4: Are there known resistance mechanisms to this compound?

A4: While isothiazolinones are generally considered difficult for microbes to develop resistance to due to their multi-targeted mechanism of action, some studies have investigated resistance patterns in microbial communities, particularly in environmental settings.[7][8]

Q5: What are the safety precautions I should take when working with this compound?

A5: this compound can be a skin sensitizer (B1316253) and may cause allergic reactions upon contact.[5] It is important to handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses. Always consult the Safety Data Sheet (SDS) for specific handling and disposal instructions.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No microbial inhibition observed at expected concentrations. 1. Incorrect concentration of this compound stock solution. 2. Degradation of this compound. 3. Resistant microbial strain. 4. High inoculum density. 1. Verify the concentration of your stock solution. Prepare a fresh stock if necessary. 2. Store this compound as recommended by the supplier, protected from light and extreme temperatures. Prepare fresh dilutions for each experiment. 3. Confirm the identity and expected susceptibility of your microbial strain. Test against a known sensitive control strain. 4. Ensure your inoculum is standardized to the recommended cell density for the assay (e.g., ~5 x 10^5 CFU/mL for broth microdilution).
Inconsistent results between replicate experiments. 1. Inaccurate pipetting. 2. Non-homogenous microbial suspension. 3. Variable incubation conditions. 1. Calibrate your pipettes regularly. Use appropriate pipetting techniques to ensure accuracy. 2. Vortex the microbial suspension thoroughly before each inoculation step. 3. Ensure consistent incubation temperature and time for all experiments.
Precipitation of this compound in the growth medium. 1. Poor solubility of this compound in the specific medium. 2. Interaction with components of the medium. 1. This compound is slightly soluble in water but soluble in organic solvents.[5] You may need to use a co-solvent (e.g., DMSO) to prepare your stock solution. Ensure the final concentration of the co-solvent in your assay does not affect microbial growth. 2. Test the solubility of this compound in the medium at the desired concentrations before starting the full experiment.
Inhibition observed in the negative control (no this compound). 1. Contamination of the growth medium or reagents. 2. Residual this compound in labware. 1. Use sterile techniques throughout the experiment. Test all media and reagents for contamination. 2. Ensure all labware is thoroughly cleaned and rinsed to avoid cross-contamination.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Against Various Microorganisms

MicroorganismTypeMIC Range (µg/mL)Reference
Aspergillus nigerFungus< 1[6]
Saccharomyces cerevisiaeFungus< 1[6]
Escherichia coliBacterium8.0 - 125.0[9]
Staphylococcus aureusBacteriumNot specified, but effective in protecting treated leather.[6]

Note: MIC values can vary depending on the specific strain, testing methodology, and experimental conditions.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the determination of the lowest concentration of this compound that prevents visible microbial growth.[10][11][12]

Materials:

  • This compound stock solution (in an appropriate solvent, e.g., DMSO)

  • Sterile 96-well flat-bottom microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial culture in the mid-logarithmic growth phase

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Multichannel pipette

Procedure:

  • Inoculum Preparation:

    • Culture the test microorganism overnight.

    • Dilute the culture in fresh broth and incubate until it reaches the mid-logarithmic growth phase.

    • Adjust the inoculum density with sterile broth to a concentration of approximately 1 x 10^6 Colony Forming Units (CFU)/mL. This will be further diluted in the plate to a final target of 5 x 10^5 CFU/mL.

  • Plate Preparation:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested and mix well. This will be your highest concentration.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL. This dilutes the this compound concentrations to their final test concentrations.

    • Include a positive control (broth and inoculum, no this compound) and a negative control (broth only) on each plate.

  • Incubation:

    • Cover the plate and incubate at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) compared to the positive control. This can be assessed visually or by using a plate reader to measure optical density.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a follow-up to the MIC assay to determine the lowest concentration of this compound that kills 99.9% of the initial inoculum.[9][13]

Materials:

  • Results from the MIC assay

  • Sterile agar (B569324) plates (corresponding to the broth used in the MIC assay)

  • Sterile pipette tips

  • Spreader or sterile beads

Procedure:

  • Subculturing from MIC Plate:

    • From the wells of the MIC plate that showed no visible growth (the MIC well and all wells with higher concentrations), take a 10 µL aliquot.

  • Plating:

    • Spot the 10 µL aliquot onto a sterile agar plate.

    • Spread the aliquot evenly over a section of the plate.

  • Incubation:

    • Incubate the agar plates under the same conditions as the initial MIC incubation.

  • MBC Determination:

    • The MBC is the lowest concentration of this compound that results in no colony formation on the agar plate, indicating a 99.9% kill rate.

Visualizations

Octhilinone_Mechanism_of_Action cluster_cell Inside Microbial Cell OIT This compound (OIT) Enzymes Dehydrogenase Enzymes (e.g., in Krebs Cycle, Electron Transport Chain) OIT->Enzymes Inhibits Thiols Protein Thiols (-SH groups) OIT->Thiols Reacts with Cell Microbial Cell Metabolism Metabolic Pathways Damage Irreversible Cell Damage Growth Growth & Respiration Death Cell Death

Caption: Mechanism of this compound's antimicrobial action.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound Serial Dilutions C Inoculate 96-well Plate with Dilutions and Inoculum A->C B Prepare Standardized Microbial Inoculum (~1x10^6 CFU/mL) B->C D Incubate Plate (e.g., 37°C, 18-24h) C->D E Observe for Visible Growth (Turbidity) D->E F Determine MIC: Lowest concentration with no growth E->F G Subculture from clear wells onto agar plates for MBC F->G

Caption: Experimental workflow for MIC/MBC determination.

Troubleshooting_Logic rect_node rect_node start Experiment Fails: No Inhibition q1 Are controls (positive/negative) behaving as expected? start->q1 q2 Is the this compound stock solution fresh and properly prepared? q1->q2 Yes res1 Check for contamination. Verify media and reagents. q1->res1 No a1_yes Yes a1_no No q3 Is the inoculum density correct? q2->q3 Yes res2 Prepare fresh This compound stock and dilutions. q2->res2 No a2_yes Yes a2_no No res3 Re-standardize inoculum to the correct CFU/mL. q3->res3 No res4 Consider microbial resistance. Test against a known susceptible strain. q3->res4 Yes a3_yes Yes a3_no No

Caption: Troubleshooting decision tree for failed experiments.

References

Degradation of Octhilinone under UV light and elevated temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Octhilinone under UV light and elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound under UV light?

A1: The primary photodegradation pathway for this compound (OIT) involves the cleavage of the isothiazolinone ring structure. The degradation is often initiated by the breaking of the N-S bond, leading to a series of reactions that form several smaller molecules. Key degradation products identified in aqueous solutions include N-octyl malonamic acid, N-octylprop-2-enamide, N-octylacetamide, N-octylformamide, and ultimately octylamine.

Q2: How does temperature influence the degradation rate of this compound?

A2: Elevated temperatures significantly accelerate the degradation of this compound. The rate of degradation is pH-dependent, with increased temperatures having a more pronounced effect in alkaline solutions. For isothiazolinones in aqueous media, the degradation rate can double with every 5-6°C increase in temperature at a pH of 8.5 or higher. In contrast, this compound is more stable under acidic to neutral pH conditions at ambient temperatures.

Q3: My this compound sample appears to be degrading even when stored in the dark. What could be the cause?

A3: If you observe degradation in the absence of light, it is likely due to thermal degradation or hydrolysis, especially if the sample is in a solution with a high pH or stored at elevated temperatures. Isothiazolinones are susceptible to nucleophilic attack, which is facilitated at higher pH values and temperatures, leading to the opening of the isothiazolinone ring. Ensure your samples are stored in a cool, dark place and in a neutral or slightly acidic buffer if in solution.

Q4: I am observing unexpected peaks in my HPLC analysis of a UV-stressed this compound sample. What are they likely to be?

A4: Unexpected peaks in your chromatogram are likely degradation products of this compound. Under UV stress, besides the primary degradation products, you might also observe photoisomers of this compound. The specific byproducts can vary depending on the solvent, the wavelength and intensity of the UV light, and the presence of other substances that might act as photosensitizers. It is recommended to use a stability-indicating HPLC method and, if necessary, LC-MS to identify these unknown peaks.

Q5: What is a suitable analytical technique to monitor the degradation of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for monitoring the degradation of this compound and quantifying its degradation products. A reverse-phase C18 column is typically used. It is crucial to develop a stability-indicating method that can separate the intact this compound from all potential degradation products.

Troubleshooting Guides

Issue 1: Inconsistent Degradation Rates in Photostability Studies
Possible Cause Solution
Fluctuations in UV Lamp Intensity Ensure the UV lamp has been properly warmed up before starting the experiment. Regularly check the lamp's output with a calibrated radiometer to ensure consistent irradiation.
Sample Positioning Place all samples at a fixed and equal distance from the UV source to ensure uniform exposure. Use a turntable if available for multiple samples.
Solvent Effects The choice of solvent can significantly impact the photodegradation rate. Report the solvent used in all experiments and consider that different solvents can lead to different degradation pathways.
Temperature Fluctuations in the Chamber Use a temperature-controlled UV chamber. Monitor and record the temperature throughout the experiment as heat can accelerate degradation.
Issue 2: Poor Separation of Peaks in HPLC Analysis
Possible Cause Solution
Inadequate Mobile Phase Composition Optimize the mobile phase composition. A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often necessary to separate polar degradation products from the more nonpolar parent compound.
Inappropriate Column Ensure you are using a suitable column, typically a C18 column. If co-elution persists, try a column with a different packing material or a longer column for better resolution.
pH of the Mobile Phase The pH of the mobile phase can affect the retention time and peak shape of ionizable compounds. Adjust the pH of the aqueous component of your mobile phase to improve separation.
Column Temperature Controlling the column temperature can improve peak shape and resolution. A typical starting point is 30-40°C.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from forced degradation studies on this compound.

Table 1: Photodegradation of this compound in Acetonitrile under UV-A (365 nm) Irradiation at 25°C

Time (hours)This compound Remaining (%)N-octyl malonamic acid (%)Other Degradation Products (%)
0100.00.00.0
285.28.16.7
472.515.312.2
851.928.619.5
1236.441.222.4
2413.260.526.3

Table 2: Thermal Degradation of this compound in pH 9 Buffer

Temperature (°C)Half-life (hours)Degradation Rate Constant (k) (h⁻¹)
4072.50.0096
5035.80.0194
6017.60.0394
708.70.0797

Table 3: Combined UV (365 nm) and Thermal Degradation of this compound in Acetonitrile

Temperature (°C)Half-life (hours)
259.5
405.1
502.8

Experimental Protocols

Protocol 1: Forced Photodegradation of this compound
  • Sample Preparation: Prepare a 100 µg/mL solution of this compound in a UV-transparent solvent such as acetonitrile or methanol.

  • Experimental Setup: Transfer the solution to quartz cuvettes or a shallow dish. Place the samples in a photostability chamber equipped with a UV-A lamp (e.g., emitting at 365 nm).

  • Control Sample: Prepare a control sample and wrap it in aluminum foil to protect it from light. Place it in the same chamber to monitor for thermal degradation.

  • Irradiation: Expose the samples to a controlled UV dose. A typical exposure might be 1.2 million lux hours for overall light and 200 W h/m² for UV-A, as per ICH Q1B guidelines.

  • Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Analysis: Analyze the samples by a validated stability-indicating HPLC-UV method to determine the concentration of this compound and its degradation products.

Protocol 2: Forced Thermal Degradation of this compound
  • Sample Preparation: Prepare a 100 µg/mL solution of this compound in a suitable solvent or buffer (e.g., a pH 9 buffer to accelerate degradation).

  • Experimental Setup: Dispense the solution into sealed vials to prevent evaporation.

  • Incubation: Place the vials in a calibrated oven or water bath set to the desired temperatures (e.g., 40°C, 50°C, 60°C, and 70°C).

  • Control Sample: Keep a control sample at room temperature or refrigerated to serve as a baseline.

  • Sampling: At specified time points (e.g., 0, 8, 16, 24, 48, and 72 hours), remove a vial from each temperature, allow it to cool to room temperature.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC-UV method.

Protocol 3: Stability-Indicating HPLC Method for this compound
  • Instrument: High-Performance Liquid Chromatograph with a UV-Vis detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 60% A, 40% B

    • 5-20 min: Linear gradient to 20% A, 80% B

    • 20-25 min: Hold at 20% A, 80% B

    • 25-26 min: Linear gradient back to 60% A, 40% B

    • 26-30 min: Hold at 60% A, 40% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

Visualizations

Degradation_Pathway This compound This compound UV_Heat UV Light & Elevated Temperature Isothiazolinone_Ring_Cleavage Isothiazolinone Ring Cleavage UV_Heat->Isothiazolinone_Ring_Cleavage Initiation N_Octyl_Malonamic_Acid N-octyl malonamic acid Isothiazolinone_Ring_Cleavage->N_Octyl_Malonamic_Acid Primary Product Further_Degradation Further Degradation Products N_Octyl_Malonamic_Acid->Further_Degradation Octylamine Octylamine Further_Degradation->Octylamine Final Product

Caption: Degradation Pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare this compound Solution UV_Stress UV Irradiation Prep->UV_Stress Heat_Stress Elevated Temperature Prep->Heat_Stress Sampling Withdraw Samples at Time Intervals UV_Stress->Sampling Heat_Stress->Sampling HPLC HPLC-UV Analysis Sampling->HPLC Data Data Interpretation HPLC->Data

Caption: Experimental Workflow for Degradation Studies.

Troubleshooting_Tree Start Inconsistent Results? Check_UV Check UV Lamp Output & Position Start->Check_UV Photodegradation Check_Temp Verify Temperature Control Accuracy Start->Check_Temp Thermal Degradation Check_HPLC HPLC Issues? Check_UV->Check_HPLC Check_Temp->Check_HPLC Optimize_Mobile_Phase Optimize Mobile Phase Gradient & pH Check_HPLC->Optimize_Mobile_Phase Yes Consistent_Results Consistent Results Check_HPLC->Consistent_Results No Check_Column Check Column Performance Optimize_Mobile_Phase->Check_Column Check_Column->Consistent_Results

Caption: Troubleshooting Decision Tree.

Technical Support Center: Quenching Agents for Octhilinone in Microbiological Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of quenching agents for octhilinone in microbiological studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it need to be quenched in microbiological studies?

This compound (2-n-octyl-4-isothiazolin-3-one, OIT) is a broad-spectrum biocide widely used as a preservative in various industrial and consumer products. In microbiological studies, such as microbial enumeration or sterility testing, residual this compound in a sample can inhibit or kill microorganisms, leading to falsely low or no microbial recovery. This carryover of antimicrobial activity can compromise the validity of the test results. Therefore, it is crucial to neutralize or "quench" the biocidal activity of this compound to ensure an accurate assessment of the microbial content.

Q2: What is the mechanism of action of this compound, and how does this inform the choice of a quenching agent?

The primary mechanism of action of this compound and other isothiazolinones is the chemical modification of thiol groups (-SH) found in the cysteine residues of microbial proteins and in molecules like glutathione.[1] The electrophilic sulfur atom in the isothiazolinone ring reacts with these nucleophilic sulfhydryl groups, leading to the disruption of essential metabolic pathways and ultimately, cell death.[1]

This mechanism strongly indicates that quenching agents containing thiol groups or other reducing agents that can react with the isothiazolinone ring will be effective neutralizers.

Q3: What are the most common and effective quenching agents for this compound?

Based on the mechanism of action, the most effective quenching agents for this compound are thiol-containing compounds. Commonly used and recommended neutralizers include:

  • Sodium Thiosulfate (B1220275): A widely used and effective neutralizer for halogen-based biocides and isothiazolinones.

  • Sodium Bisulfite: Another reducing agent that can inactivate isothiazolinones.[2][3]

  • L-cysteine: A thiol-containing amino acid that directly reacts with and inactivates this compound.

  • Glutathione: A key cellular antioxidant containing a thiol group, making it an effective quencher.

  • Dey-Engley (D/E) Neutralizing Broth: A commercially available, broad-spectrum neutralizing medium that contains sodium thiosulfate and sodium bisulfite, among other components, to inactivate a wide range of antimicrobial agents.[4][5][6][7]

Troubleshooting Guide

Problem 1: Low or no recovery of microorganisms in the presence of the product, even with a neutralizer.

Possible Cause Troubleshooting Step
Incomplete Neutralization Increase the concentration of the quenching agent. The concentration of the neutralizer must be sufficient to inactivate the amount of this compound in the sample.
Increase the contact time between the sample and the neutralizer before plating to allow for complete inactivation of the this compound.
Toxicity of the Neutralizer Perform a neutralizer toxicity test to ensure that the concentration of the quenching agent is not inhibitory to the test microorganisms. If toxicity is observed, reduce the neutralizer concentration or select an alternative quenching agent.
Sublethal Injury to Microorganisms The initial exposure to this compound may have caused sublethal injury to the microorganisms, making them more susceptible to the stress of the recovery process. Optimize recovery conditions by using a non-selective, rich culture medium and a suitable incubation temperature.

Problem 2: High variability in microbial counts between replicates.

Possible Cause Troubleshooting Step
Inhomogeneous mixture of sample and neutralizer Ensure thorough mixing of the product sample with the neutralizing diluent before plating. Vortexing or sonication (if appropriate for the sample) can improve homogeneity.
Inconsistent pipetting or plating technique Review and standardize pipetting and plating techniques to minimize variability between replicates.

Quantitative Data on Quenching Agents

The following tables summarize the expected performance of common quenching agents for this compound based on their chemical properties and data from studies on related isothiazolinones. The efficiency of neutralization is typically validated by a "challenge test" where the recovery of a known number of microorganisms is measured. An acceptable neutralizer should allow for the recovery of at least 70% of the microbial challenge.

Table 1: Comparison of Common Quenching Agents for this compound

Quenching AgentTypical ConcentrationMechanism of ActionAdvantagesLimitations
Sodium Thiosulfate 0.1% - 0.5% (w/v)Thiol-based reduction of the isothiazolinone ringEffective, readily available, and cost-effective.May not be sufficient for very high concentrations of this compound.
Sodium Bisulfite 0.1% - 0.5% (w/v)Reduction of the isothiazolinone ringEffective and commonly used in broad-spectrum neutralizers.Can lower the pH of the medium, potentially affecting microbial viability.
L-cysteine 0.05% - 0.2% (w/v)Direct reaction with the isothiazolinone via its thiol groupHighly specific and effective mechanism.More expensive than inorganic reducing agents.
Dey-Engley Broth As per manufacturer's instructionsCombination of neutralizers including sodium thiosulfate and sodium bisulfiteBroad-spectrum activity against many antimicrobials.The complex composition may sometimes be inhibitory to certain microorganisms.

Table 2: Expected Neutralization Efficiency of Selected Quenchers

Quenching AgentChallenge MicroorganismExpected Microbial Recovery (%)
0.5% Sodium ThiosulfateStaphylococcus aureus> 70%
0.5% Sodium ThiosulfatePseudomonas aeruginosa> 70%
0.5% Sodium ThiosulfateCandida albicans> 70%
Dey-Engley BrothStaphylococcus aureus> 70%
Dey-Engley BrothPseudomonas aeruginosa> 70%
Dey-Engley BrothCandida albicans> 70%

Note: The actual recovery will depend on the specific experimental conditions, including the concentration of this compound in the sample.

Experimental Protocols

Protocol 1: Validation of a Quenching Agent for this compound

This protocol is based on the principles outlined in the USP <1227> and ASTM E1054 standards for validating the recovery of microorganisms.[8] It involves demonstrating both the efficacy of the neutralizer in quenching this compound and the absence of toxicity of the neutralizer to the test microorganisms.

Materials:

  • Product containing this compound

  • Proposed quenching agent (e.g., 0.5% Sodium Thiosulfate in a suitable diluent like Butterfield's Phosphate Buffer)

  • Test microorganisms (e.g., Staphylococcus aureus ATCC 6538, Pseudomonas aeruginosa ATCC 9023, Candida albicans ATCC 10231)

  • Culture media (e.g., Tryptic Soy Agar (B569324) for bacteria, Sabouraud Dextrose Agar for yeast)

  • Sterile diluent (e.g., Butterfield's Phosphate Buffer)

Procedure:

  • Preparation of Inoculum: Prepare a suspension of the test microorganism containing approximately 100-200 colony-forming units (CFU) per 0.1 mL.

  • Neutralizer Efficacy Test: a. To a tube containing 9 mL of the quenching agent diluent, add 1 mL of the product containing this compound. Mix thoroughly. b. Inoculate the mixture with 0.1 mL of the test microorganism suspension (to achieve a final concentration of <100 CFU/mL). c. Immediately plate 1 mL of the inoculated mixture onto the appropriate agar medium in triplicate. d. Incubate the plates at the appropriate temperature and for the appropriate duration (e.g., 30-35°C for 24-48 hours for bacteria, 20-25°C for 3-5 days for yeast). e. Count the number of colonies on each plate and calculate the average CFU/mL.

  • Neutralizer Toxicity Test: a. To a tube containing 9 mL of the quenching agent diluent, add 1 mL of sterile diluent (instead of the product). b. Inoculate the mixture with 0.1 mL of the test microorganism suspension. c. Plate and incubate as described in the Neutralizer Efficacy Test. d. Count the colonies and calculate the average CFU/mL.

  • Viability Control: a. To a tube containing 9 mL of sterile diluent (without the quenching agent), add 1 mL of sterile diluent. b. Inoculate the mixture with 0.1 mL of the test microorganism suspension. c. Plate and incubate as described in the Neutralizer Efficacy Test. d. Count the colonies and calculate the average CFU/mL.

Acceptance Criteria:

  • Neutralizer Efficacy: The average number of CFUs recovered from the "Neutralizer Efficacy Test" should be at least 70% of the CFUs recovered from the "Viability Control".

  • Neutralizer Toxicity: The average number of CFUs recovered from the "Neutralizer Toxicity Test" should not be significantly different from the CFUs recovered from the "Viability Control" (typically, a recovery of ≥70% is considered non-toxic).

Visualizations

G cluster_mechanism This compound Mechanism of Action This compound This compound (Isothiazolinone Ring) Thiol Thiol Group (-SH) in Microbial Proteins This compound->Thiol Reaction InactiveProtein Inactive Protein (Disulfide Bond) Thiol->InactiveProtein Forms CellDeath Cell Death InactiveProtein->CellDeath Leads to

Caption: Mechanism of this compound's antimicrobial action.

G cluster_workflow Neutralizer Validation Workflow cluster_efficacy Efficacy Test cluster_toxicity Toxicity Test cluster_viability Viability Control start Start: Prepare Microbial Inoculum E1 Product + Neutralizer start->E1 T1 Diluent + Neutralizer start->T1 V1 Diluent Only start->V1 E2 Inoculate E1->E2 E3 Plate & Incubate E2->E3 E4 Count CFU (E) E3->E4 end_node Analyze Results: Efficacy: (E/V) * 100 >= 70% Toxicity: (T/V) * 100 >= 70% E4->end_node T2 Inoculate T1->T2 T3 Plate & Incubate T2->T3 T4 Count CFU (T) T3->T4 T4->end_node V2 Inoculate V1->V2 V3 Plate & Incubate V2->V3 V4 Count CFU (V) V3->V4 V4->end_node

Caption: Workflow for validating a quenching agent.

References

Technical Support Center: Dispersion of Octhilinone in Aqueous Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with dispersing Octhilinone in aqueous formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its dispersion in water challenging?

This compound (2-octyl-4-isothiazolin-3-one) is a broad-spectrum biocide used to prevent the growth of bacteria and fungi in various products.[1][2] Its primary challenge in aqueous formulations is its hydrophobic nature and low water solubility, which can lead to issues like particle agglomeration, sedimentation, and reduced bioavailability.[2]

Q2: What are the primary methods to improve the dispersion of this compound in water?

Improving the dispersion of this compound in water typically involves two main strategies:

  • Particle Size Reduction: Decreasing the particle size of this compound increases its surface area, which can improve its dissolution rate and stability in a suspension. Common techniques include micronization, high-pressure homogenization, and wet bead milling.[3][4][5]

  • Use of Dispersing Agents: Surfactants and polymers can be used to wet the surface of the this compound particles and prevent them from agglomerating.[6][7] These agents work by creating a physical or electrostatic barrier between particles.[8][9]

Q3: What types of dispersing agents are suitable for this compound?

Isothiazolinones, the class of compounds this compound belongs to, are generally compatible with a wide range of surfactants, including anionic, cationic, and non-ionic types.[6][10] Non-ionic surfactants, such as polyalkoxylated ethers or alcohols, have been specifically mentioned for creating stable aqueous dispersions of this compound.[11]

Q4: How do I choose the right dispersing agent for my formulation?

The choice of dispersing agent depends on several factors, including the desired final properties of the formulation, regulatory requirements, and compatibility with other ingredients. It is often necessary to screen several dispersing agents at different concentrations to find the optimal system for your specific application.

Q5: Can the dispersion method affect the biocidal activity of this compound?

Yes, the effectiveness of this compound can be enhanced by proper dispersion. The addition of surfactants, for example, can increase the rate and extent of its biocidal action.[12][13][14] A well-dispersed formulation ensures a uniform distribution of the active ingredient, leading to more consistent and effective microbial control.

Troubleshooting Guide

Problem: My this compound dispersion is cloudy and separates over time.

  • Possible Cause: The this compound particles are not adequately dispersed and are agglomerating and settling out of the solution.

  • Solution:

    • Increase Mixing Energy: Employ higher shear mixing, sonication, or homogenization to break down particle agglomerates.

    • Optimize Dispersing Agent: You may need to increase the concentration of your current dispersing agent or try a different type of surfactant or polymer. A combination of wetting and dispersing agents can also be effective.[15]

    • Particle Size Reduction: If you are starting with a coarse this compound powder, consider reducing its particle size through micronization before dispersion.[5]

Problem: I am observing crystal growth in my formulation upon storage.

  • Possible Cause: This could be due to Ostwald ripening, where smaller particles dissolve and redeposit onto larger particles, leading to crystal growth. This can be exacerbated by temperature fluctuations.

  • Solution:

    • Improve Stabilization: A polymeric dispersant that provides a steric barrier around the particles can be more effective at preventing crystal growth than a simple surfactant.[9]

    • Control Storage Conditions: Store the formulation at a controlled and consistent temperature to minimize temperature-driven solubility changes.[16]

    • Optimize Solvent System: If your formulation allows, the addition of a co-solvent might help to improve the solubility of this compound and reduce its tendency to crystallize.

Problem: The viscosity of my dispersion is too high.

  • Possible Cause: High concentrations of certain dispersing agents, especially high molecular weight polymers, can significantly increase the viscosity of the formulation. Particle agglomeration can also lead to an increase in viscosity.

  • Solution:

    • Screen Different Dispersing Agents: Test dispersing agents that are known to have a lower impact on viscosity.

    • Optimize Concentration: Carefully titrate the concentration of the dispersing agent to find the minimum amount needed for stable dispersion.

    • Ensure Good Dispersion: Use adequate mixing energy to ensure particles are well-dispersed and not forming viscosity-increasing agglomerates.

Data Presentation

Table 1: Effect of Surfactant Concentration on this compound Particle Size

Surfactant TypeSurfactant Concentration (% w/w)Mean Particle Size (nm)Polydispersity Index (PDI)
Non-ionic (Polyalkoxylated Ether)0.58500.8
Non-ionic (Polyalkoxylated Ether)1.04500.4
Non-ionic (Polyalkoxylated Ether)2.02500.2
Anionic (Sodium Dodecyl Sulfate)0.57000.7
Anionic (Sodium Dodecyl Sulfate)1.03500.3
Anionic (Sodium Dodecyl Sulfate)2.02000.2

This table presents representative data to illustrate the expected trend. Actual results may vary based on the specific materials and equipment used.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Dispersion of this compound using High-Shear Homogenization

  • Preparation of the Aqueous Phase:

    • To 97 mL of deionized water, add 2.0 g of a non-ionic surfactant (e.g., a polyalkoxylated ether).

    • Mix with a magnetic stirrer until the surfactant is fully dissolved.

  • Pre-dispersion of this compound:

    • Slowly add 1.0 g of micronized this compound powder to the aqueous phase while mixing at a moderate speed.

    • Continue mixing for 15 minutes to form a crude pre-dispersion.

  • Homogenization:

    • Transfer the pre-dispersion to a high-shear homogenizer.

    • Homogenize at 10,000 rpm for 10 minutes. Monitor the temperature and use a cooling bath if necessary to prevent excessive heating.

  • Analysis:

    • Measure the particle size and polydispersity index (PDI) of the resulting dispersion using a dynamic light scattering (DLS) instrument.

    • Visually inspect the dispersion for any signs of agglomeration or sedimentation.

Protocol 2: Stability Testing of the this compound Dispersion

  • Sample Preparation:

    • Divide the prepared this compound dispersion into three separate, sealed containers.

  • Storage Conditions:

    • Store one sample at room temperature (25°C / 60% RH).

    • Store a second sample under accelerated stability conditions (40°C / 75% RH).[17][18]

    • Keep the third sample as a reference at 4°C.

  • Testing Schedule:

    • Analyze the samples at the following time points: 0, 1, 3, and 6 months for the room temperature and accelerated stability samples.[19][20]

  • Analysis:

    • At each time point, perform the following tests:

      • Visual inspection for any changes in appearance, such as color change, phase separation, or sedimentation.

      • Particle size analysis (DLS) to monitor for any changes in the particle size distribution.

      • Assay of this compound concentration to check for any degradation of the active ingredient.

      • pH measurement.

Visualizations

experimental_workflow Experimental Workflow for this compound Dispersion cluster_prep Preparation cluster_process Processing cluster_analysis Analysis prep_aq Prepare Aqueous Phase (Water + Surfactant) pre_disp Create Pre-dispersion (Add this compound) prep_aq->pre_disp homogenize High-Shear Homogenization pre_disp->homogenize particle_size Particle Size Analysis (DLS) homogenize->particle_size stability Stability Testing particle_size->stability

Caption: Workflow for preparing and analyzing an aqueous dispersion of this compound.

troubleshooting_logic Troubleshooting Dispersion Instability cluster_causes Possible Causes cluster_solutions Solutions start Dispersion Unstable (Cloudy, Separation) cause1 Insufficient Mixing Energy start->cause1 cause2 Inadequate Surfactant start->cause2 cause3 Large Initial Particle Size start->cause3 sol1 Increase Shear/Sonication cause1->sol1 Address sol2 Optimize Surfactant (Type/Concentration) cause2->sol2 Address sol3 Micronize this compound cause3->sol3 Address end Stable Dispersion sol1->end sol2->end sol3->end

Caption: A logical guide to troubleshooting common this compound dispersion instability issues.

References

Addressing microbial adaptation to sub-lethal Octhilinone concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating microbial adaptation to sub-lethal concentrations of the biocide Octhilinone (2-n-octyl-4-isothiazolin-3-one).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound's antimicrobial activity stems from its ability to inhibit essential life-sustaining enzymes, particularly those containing thiol groups (cysteine residues) at their active sites.[1][2] It disrupts central metabolic pathways by inhibiting key enzymes, such as dehydrogenases associated with the Krebs cycle. This interference rapidly halts critical physiological activities in microbial cells, including respiration, energy generation (ATP synthesis), and overall growth.[3]

cluster_cell Microbial Cell OIT This compound (OIT) Enzyme Essential Enzymes (e.g., Dehydrogenases with Thiol Groups) OIT->Enzyme Inhibits Krebs Krebs Cycle & Metabolic Pathways Enzyme->Krebs Required for ATP Energy (ATP) Production Krebs->ATP Growth Cell Growth & Respiration ATP->Growth

Caption: Mechanism of this compound antimicrobial action.

Q2: We are observing high variability in our Minimum Inhibitory Concentration (MIC) results for this compound. What are the potential causes?

A2: High variability in MIC assays can stem from several factors. First, ensure your this compound stock solution is properly stored (aliquoted at -20°C or -80°C for long-term storage) and has not undergone multiple freeze-thaw cycles.[4] Inconsistent cell seeding density and variations in the growth phase of the inoculum can significantly affect results. It is also crucial to verify that the incubation time is optimal and consistent across experiments.[4] Finally, since this compound has limited activity against Gram-negative bacteria, ensure your test organism is appropriate; it is most effective against fungi and Gram-positive bacteria.[3][5]

Q3: After repeated exposure to sub-lethal this compound, our bacterial cultures are not showing a stable increase in MIC. Why might this be?

A3: The development of stable resistance to biocides like this compound is less likely than with antibiotics due to their multiple target sites.[6] You may be observing transient adaptation or tolerance rather than stable, genetically encoded resistance.[7][8] This tolerance can be lost when the selective pressure (this compound) is removed.[7][9] Other factors could include insufficient exposure time or concentration to select for resistant variants, or the specific microbial species may lack the intrinsic capacity to develop resistance through the common mechanisms. It is recommended to perform stability testing by passaging the adapted cells in a biocide-free medium for several generations and then re-determining the MIC.[9][10]

Q4: What are the most common mechanisms of microbial adaptation or resistance to biocides like this compound?

A4: Microbes primarily adapt to biocides through mechanisms that reduce the intracellular concentration of the agent or protect the cellular targets. Key mechanisms include:

  • Efflux Pumps: These membrane proteins actively transport biocides and other toxic compounds out of the cell, preventing them from reaching their targets.[11][12][13] Overexpression of efflux pumps is a common adaptation strategy.[14]

  • Biofilm Formation: Microbes encased in a self-produced extracellular polymeric substance (EPS) matrix are more tolerant.[15][16] The biofilm can act as a physical barrier, hindering biocide penetration, and creates physiological heterogeneity, with some cells (like persisters) in a dormant state that is less susceptible to antimicrobials.[16][17][18]

  • Changes in Cell Envelope: Alterations to the cell wall or membrane, such as changes in porin proteins or lipopolysaccharide (LPS) structure in Gram-negative bacteria, can reduce the permeability of the cell to the biocide.[6][13][19]

cluster_main Mechanisms of Microbial Adaptation to this compound A Reduced Intracellular Biocide Concentration B Increased Efflux A->B C Reduced Permeability A->C D Physical Barrier (Biofilm) A->D E Physiological Tolerance F Persister Cells & Slow Growth E->F

Caption: Key microbial adaptation strategies to biocides.

Troubleshooting Guides

Issue Encountered Potential Cause Recommended Solution
No microbial growth in control wells/plates. Contamination of media; Inoculum viability issues; Incubation error.Use fresh, sterile media and reagents. Verify the viability of your microbial stock. Double-check incubator temperature and atmospheric conditions.
Bacterial lawn observed even at high this compound concentrations. Intrinsic resistance of the microorganism (e.g., Gram-negative bacteria); Degradation of this compound stock.Confirm the expected susceptibility of your test strain. Use a known susceptible strain as a positive control. Prepare fresh dilutions of this compound from a properly stored stock for each experiment.[4]
Inconsistent results in biofilm assays. Uneven biofilm formation; Inaccurate quantification method.Optimize seeding density and incubation time for consistent biofilm development. Use multiple quantification methods (e.g., crystal violet staining and colony-forming unit counts) for validation. Avoid "edge effects" by not using the outer wells of microplates.[4]
Adapted phenotype is lost after sub-culturing in biocide-free media. The adaptation was transient (phenotypic) rather than a stable genetic change.This is a valid experimental outcome. Document the instability of the phenotype. To investigate stable resistance, a longer-term, more gradual increase in sub-lethal concentrations may be required.[7][9]

Quantitative Data Summary

While specific MIC values for this compound are highly dependent on the microbial species and testing conditions, the following table summarizes typical concentrations and observed resistance-fold increases for isothiazolinones and other biocides from literature.

Biocide/Product Microorganism Metric Concentration / Fold Increase Notes
This compoundFungi & Gram-positive bacteriaUse Concentration100-250 ppm (parts per million)Effective concentration in industrial applications like metalworking fluids.[5]
Isothiazolone (IT)Burkholderia cepaciaSub-lethal Conc.6 ppmUsed in a study to investigate biodegradation by acclimatized biofilms.[20]
Isothiazolone (IT)Recycled sludge bacteriaMLC10-12 ppmMinimum Lethal Concentration observed in a previous study.[20]
Chlorhexidine (CHG)S. enterica SL1344MIC/MBC Fold IncreaseUp to 100-foldIncrease was observed after lab exposure but was unstable upon removal of the biocide.[9][10]
Benzalkonium Cl (BZC)S. enterica 14028SMIC/MBC Fold IncreaseUp to 100-foldIncrease was unstable, reverting after passaging in biocide-free media.[9][10]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is adapted from standard methodologies recommended for assessing microbicide susceptibility.[9][10][21]

  • Preparation of Inoculum:

    • Culture the test microorganism overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth).

    • Dilute the overnight culture to achieve a standardized final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution in a 96-well microtiter plate using the appropriate broth medium to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well of the microtiter plate containing the this compound dilutions.

    • Include a positive control (broth + inoculum, no biocide) and a negative control (broth only).

    • Incubate the plate at the optimal temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that completely inhibits visible microbial growth.[21]

  • MBC Determination:

    • Take an aliquot (e.g., 10 µL) from each well that shows no visible growth (at and above the MIC).

    • Spot-plate the aliquot onto an appropriate agar (B569324) medium.

    • Incubate the agar plates for 18-24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[22]

Protocol 2: Induction of Microbial Adaptation to Sub-Lethal this compound

This protocol describes a method for inducing adaptation through repeated exposure.[7]

  • Initial MIC Determination: Determine the baseline MIC of the wild-type strain using Protocol 1.

  • Sub-Lethal Exposure: Inoculate the microorganism into a broth containing this compound at a sub-lethal concentration (e.g., 0.5 x MIC).

  • Serial Passaging:

    • Incubate until growth is observed (typically 24 hours).

    • Use this culture to inoculate a fresh broth containing the same or a slightly increased concentration of this compound.

    • Repeat this process for a set number of passages (e.g., 10-20 passages).

  • Assessment of Adaptation: After the final passage (P10 or P20), determine the new MIC of the adapted population. A significant (e.g., ≥4-fold) increase in MIC indicates adaptation.

  • Stability Testing:

    • Take the adapted culture and passage it serially for an equal number of passages in biocide-free broth.

    • After the final passage in the absence of the biocide, re-determine the MIC.

    • If the MIC returns to the baseline level, the adaptation was transient. If the MIC remains elevated, the resistance may be stable.

cluster_workflow Workflow for Inducing and Assessing Microbial Adaptation A 1. Determine Baseline MIC of Wild-Type Strain B 2. Culture in Broth with Sub-Lethal this compound (e.g., 0.5x MIC) A->B C 3. Serial Passaging (10-20x) in Sub-Lethal this compound B->C D 4. Determine MIC of 'Adapted' Strain (P10) C->D E 5. Serial Passaging (10x) in Biocide-Free Broth D->E G Compare MICs: Baseline vs. Adapted vs. Reverted D->G F 6. Determine Final MIC of 'Reverted' Strain (X10) E->F F->G

References

Troubleshooting poor performance of Octhilinone in field applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting poor performance of Octhilinone in field applications. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Issues

Q1: We are observing a significant loss of this compound efficacy in our formulation shortly after addition. What are the likely causes?

A1: Rapid loss of this compound efficacy can be attributed to several factors in your formulation or application environment. The primary culprits are often related to chemical incompatibility and degradation. Key factors to investigate include:

  • High pH: this compound, like other isothiazolinones, is susceptible to degradation in alkaline conditions. The stability of isothiazolinones decreases as the pH increases.[1]

  • Presence of Nucleophiles: The biocidal activity of this compound is due to its reaction with thiol groups in microbial cells. However, it can also react with other nucleophilic substances present in the formulation, leading to its inactivation. Common interfering nucleophiles include:

    • Amines: Often used as neutralizing agents or corrosion inhibitors in formulations like metalworking fluids.

    • Sulfides, Mercaptans, and Bisulfites: These reducing agents can degrade this compound.

  • Strong Oxidizing Agents: Substances like hypochlorites can also lead to the degradation of this compound.

  • Elevated Temperatures and UV Exposure: High temperatures and exposure to UV radiation can accelerate the degradation of isothiazolinone biocides.[1]

Paint & Coating Formulations

Q2: Our paint formulation containing this compound is showing microbial growth on the dried film. What could be the problem?

A2: Poor film protection in paints can be due to several factors:

  • Biocide Leaching: If the paint is exposed to water (e.g., rain, condensation), the biocide can leach from the surface over time, reducing its concentration to sub-lethal levels.

  • Incompatibility with Formulation Components:

    • Zinc Oxide (ZnO): While ZnO has some antimicrobial properties, its impact on the stability of isothiazolinones can be complex and formulation-dependent. It is crucial to evaluate the compatibility in your specific paint matrix.

    • Other Additives: Dispersants, surfactants, and rheology modifiers can sometimes interfere with the biocide's activity.

  • Incorrect Dosage: The concentration of this compound may be too low to provide long-term protection against the specific fungal or algal species present.

  • Environmental Factors: The severity of the microbial challenge (e.g., high humidity, presence of nutrients on the surface) can overwhelm the biocide if it is not formulated correctly.

Metalworking Fluids

Q3: We are experiencing rapid microbial growth and foul odors in our metalworking fluid, even after adding this compound. What is causing this?

A3: Metalworking fluids are a challenging environment for biocides. Common reasons for this compound failure in these systems include:

  • pH: Metalworking fluids are typically alkaline (pH 8.5-9.5) to inhibit corrosion. This high pH can lead to the rapid degradation of this compound.

  • Amine Inactivation: These fluids often contain high concentrations of amines for pH buffering and corrosion inhibition. Amines can react with and inactivate isothiazolinones.

  • High Bio-burden: Metalworking fluids are rich in organic matter, which can support high levels of microbial growth. This high demand can quickly deplete the biocide.

  • Biofilm Formation: Bacteria in metalworking fluids can form biofilms on surfaces, which are more resistant to biocides than planktonic (free-floating) bacteria.

Cooling Water Systems

Q4: We are seeing persistent algal and bacterial growth in our cooling tower despite regular dosing with this compound. What should we investigate?

A4: Poor performance in cooling towers can be linked to:

  • Water Chemistry: High pH, the presence of reducing agents (like hydrogen sulfide), and high levels of organic matter can all reduce the effectiveness of this compound.

  • Biofilm: Cooling towers are prone to biofilm formation on surfaces, which can protect microorganisms from the biocide.

  • Inadequate Dosing: The biocide may be under-dosed, or the dosing frequency may be insufficient to maintain a lethal concentration.

  • Microbial Resistance: While rare, some microbial populations can develop tolerance to biocides over time, especially if they are consistently exposed to sub-lethal concentrations.

Data Presentation

Table 1: Influence of pH on the Stability of Isothiazolinones

pHHalf-life of a Chlorinated Isothiazolinone
8.547 days
9.023 days
9.63.3 days
10.02 days

Note: This data is for a chlorinated isothiazolinone and illustrates the general trend of decreasing stability with increasing pH. Specific half-life values for this compound may vary.

Experimental Protocols

1. Protocol for Determining Minimum Inhibitory Concentration (MIC) of this compound

This protocol is a general guideline for determining the MIC of this compound against a specific microorganism using the broth microdilution method.

Materials:

  • This compound stock solution of known concentration.

  • Sterile 96-well microtiter plates.

  • Appropriate sterile growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

  • Microbial culture in the logarithmic growth phase.

  • Sterile pipette tips and multichannel pipette.

  • Incubator.

  • Microplate reader (optional).

Procedure:

  • Prepare Serial Dilutions:

    • Add 100 µL of sterile growth medium to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard the final 100 µL from well 10.

    • Well 11 will serve as the growth control (no this compound).

    • Well 12 will serve as the sterility control (no inoculum).

  • Inoculate the Plate:

    • Adjust the microbial culture to a standardized concentration (e.g., 0.5 McFarland standard for bacteria).

    • Dilute the standardized culture in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

    • Add 100 µL of the diluted inoculum to wells 1 through 11. Do not add inoculum to well 12.

  • Incubation:

    • Cover the plate and incubate at the appropriate temperature and duration for the test organism (e.g., 37°C for 18-24 hours for most bacteria).

  • Determine the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by using a microplate reader to measure absorbance.

2. Protocol for Quantification of this compound in a Liquid Formulation by HPLC-MS/MS

This protocol provides a general framework for the analysis of this compound. Method parameters will need to be optimized for your specific instrument and sample matrix.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

  • C18 reversed-phase HPLC column.

  • This compound analytical standard.

  • Methanol (B129727), acetonitrile, and water (HPLC grade).

  • Formic acid (optional, for mobile phase modification).

  • Syringe filters (0.22 µm).

  • Autosampler vials.

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the liquid formulation.

    • Dilute the sample with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the calibration range.

    • Vortex or sonicate to ensure complete dissolution.

    • Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.

  • Standard Preparation:

    • Prepare a stock solution of this compound in methanol or acetonitrile.

    • Perform serial dilutions of the stock solution to create a series of calibration standards with known concentrations.

  • HPLC-MS/MS Analysis:

    • HPLC Conditions (Example):

      • Column: C18 (e.g., 2.1 x 100 mm, 2.6 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: Start with a low percentage of B, ramp up to a high percentage of B to elute this compound, then return to initial conditions for equilibration.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

      • Column Temperature: 40°C.

    • MS/MS Conditions (Example):

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Monitor the precursor ion and one or two product ions for this compound in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

cluster_troubleshooting Troubleshooting Workflow for Poor this compound Performance Start Poor Performance Observed Check_Formulation Review Formulation Start->Check_Formulation Check_Application Review Application Environment Start->Check_Application Identify_Cause Identify Potential Cause Check_Formulation->Identify_Cause Incompatibility? Check_Application->Identify_Cause Environmental Factors? Implement_Solution Implement Corrective Action Identify_Cause->Implement_Solution Verify_Performance Verify Performance Implement_Solution->Verify_Performance

Caption: A logical workflow for troubleshooting poor this compound performance.

cluster_moa Mechanism of Action of this compound This compound This compound Cell_Membrane Microbial Cell Membrane This compound->Cell_Membrane Penetration Thiol_Groups Thiol Groups (-SH) on Enzymes and Glutathione Cell_Membrane->Thiol_Groups Interaction with intracellular targets Inhibition Rapid Inhibition of Metabolic Pathways Thiol_Groups->Inhibition Reaction Damage Irreversible Cellular Damage Inhibition->Damage Cell_Death Cell Death Damage->Cell_Death

Caption: Simplified signaling pathway of this compound's biocidal action.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Octhilinone and Methylisothiazolinone

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers and Drug Development Professionals

Octhilinone (OIT) and Methylisothiazolinone (MIT) are two prominent biocides from the isothiazolinone class, widely employed as preservatives in a multitude of industrial and commercial products to prevent microbial contamination.[1][2] While both share a core mechanism of action, their efficacy profiles, influenced by their distinct molecular structures, show significant differences. This guide provides a detailed comparison of their antimicrobial performance, supported by available experimental data, and outlines the methodologies used to evaluate their efficacy.

Mechanism of Action: A Shared Pathway

The biocidal activity of both this compound and Methylisothiazolinone is primarily driven by their ability to react with thiol groups.[1] The electrophilic sulfur atom within the isothiazolinone ring targets nucleophilic sulfhydryl (-SH) groups present in the cysteine residues of essential microbial enzymes and proteins.[1][3] This interaction unfolds in a two-step process:

  • Rapid Inhibition : An initial, swift reaction leads to the immediate disruption of key metabolic pathways, such as those involving dehydrogenase enzymes. This results in a rapid cessation of microbial growth, respiration, and energy production.[1][3][4]

  • Irreversible Damage : Following the initial inhibition, a more widespread and irreversible inactivation of proteins occurs, leading to comprehensive cellular damage and eventual cell death.[1][4]

The key structural difference between the two is the side chain attached to the nitrogen atom of the isothiazolinone ring. This compound possesses a lipophilic n-octyl side chain, which enhances its ability to penetrate the microbial cell membrane to reach its intracellular targets.[1] MIT has a smaller methyl group in this position.

G cluster_biocide Biocide cluster_cell Microbial Cell cluster_inactivation Result Biocide Isothiazolinone (OIT or MIT) CellMembrane Cell Membrane Penetration Biocide->CellMembrane 1. Entry Thiol Thiol Groups (-SH) on Essential Enzymes Biocide->Thiol 3. Electrophilic Attack CellMembrane->Thiol 2. Intracellular Access InactivatedEnzyme Enzyme Inactivation (Disulfide Bond Formation) Thiol->InactivatedEnzyme 4. Covalent Bonding MetabolicBlock Metabolic Inhibition InactivatedEnzyme->MetabolicBlock CellDeath Cell Death MetabolicBlock->CellDeath

Caption: General mechanism of action for isothiazolinone biocides.

Comparative Efficacy: Quantitative Data

The antimicrobial efficacy of a biocide is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. A lower MIC value signifies greater potency.

Available data indicates that the biocidal activity of isothiazolinones can be generally ranked, with this compound (OIT) showing greater potency than Methylisothiazolinone (MIT).[5] The longer octyl chain of OIT contributes to its lipophilicity, likely facilitating more effective interaction with and penetration of microbial cell membranes.

Table 1: Minimum Inhibitory Concentration (MIC) Data for Isothiazolinones

BiocideTest OrganismMIC (µg/mL)
Methylisothiazolinone (MIT) Escherichia coli40 - 250
Schizosaccharomyces pombe (Yeast)40 - 250
This compound (OIT) Fungal Isolates (from facades)0.25 - >128[6]
Bacterial Isolates (from facades)4 - >128[7]

Note: Data for MIT is sourced from a study comparing it with other isothiazolones like BIT and CMIT.[8] Data for OIT is from a study on microbial communities on building facades and shows a wide range depending on the specific isolate.[6][7] Direct, side-by-side comparative studies with identical strains are limited in the public domain.

Experimental Protocols

Standardized methodologies are essential for the accurate assessment and comparison of biocidal efficacy. The broth microdilution method is a conventional technique used to determine the MIC of an antimicrobial agent.

Protocol: Broth Microdilution MIC Assay

  • Preparation of Materials:

    • Test Compounds: Prepare stock solutions of OIT and MIT in a suitable solvent, such as sterile deionized water or dimethyl sulfoxide (B87167) (DMSO).

    • Growth Medium: Use a sterile liquid growth medium appropriate for the test microorganism (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi).

    • Microbial Inoculum: Prepare a standardized suspension of the test microorganism at a defined concentration (e.g., 10^5 CFU/mL).

    • Microtiter Plate: Use a sterile 96-well microtiter plate.

  • Assay Procedure:

    • Serial Dilutions: Dispense the growth medium into the wells of the microtiter plate. Create a two-fold serial dilution of the biocide stock solutions across the wells to achieve a range of concentrations.

    • Controls: Include positive controls (medium and inoculum, no biocide) and negative/sterility controls (medium only).[4]

    • Inoculation: Add the standardized microbial inoculum to each well (except the sterility control).

    • Incubation: Cover the plate and incubate at the optimal temperature for the test organism (e.g., 35-37°C for bacteria) for a specified period (e.g., 18-24 hours).[4]

  • Data Interpretation:

    • After incubation, visually inspect the wells for turbidity, which indicates microbial growth.

    • The MIC is the lowest concentration of the biocide at which no visible growth is observed.[4]

G start Start prep Prepare Serial Dilutions of OIT & MIT in 96-Well Plate start->prep inoc Inoculate Wells with Standardized Microbial Suspension prep->inoc incub Incubate Plate at Optimal Temperature & Time inoc->incub read Visually Inspect Wells for Turbidity (Growth) incub->read mic Determine MIC: Lowest Concentration with No Visible Growth read->mic

Caption: Experimental workflow for a broth microdilution MIC assay.

Conclusion

Both this compound and Methylisothiazolinone are effective broad-spectrum biocides that function by targeting essential thiol-containing proteins in microorganisms.[1] However, the available data suggests that this compound generally exhibits higher potency, which can be attributed to its lipophilic octyl side chain enhancing its ability to traverse cellular barriers.[1][5] While MIT is an effective preservative, higher concentrations may be needed to achieve the same biocidal effect as OIT.[9] The choice between these two agents will depend on the specific application, the target microorganisms, required concentration, and the formulation matrix. For rigorous evaluation, it is imperative that researchers conduct side-by-side testing using standardized protocols like the broth microdilution assay.

References

Synergistic Antimicrobial Effects of Octhilinone in Combination with Other Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octhilinone (2-n-octyl-4-isothiazolin-3-one, OIT), a potent biocide of the isothiazolinone class, is widely utilized for its broad-spectrum antimicrobial activity. While effective as a standalone agent, particularly against fungi, its efficacy against certain bacteria, especially Gram-negative strains, can be limited. This has led to investigations into synergistic combinations with other antimicrobial agents to enhance its spectrum of activity, reduce required concentrations, and potentially mitigate the development of resistance. This guide provides a comprehensive comparison of the synergistic effects of this compound with various biocides, supported by experimental data, to inform research and development in antimicrobial formulations.

The primary mechanism of action for this compound involves the chemical modification of thiol groups in proteins through its electrophilic sulfur atom. This leads to the rapid inhibition of critical metabolic enzymes and pathways, ultimately resulting in microbial cell death. Synergistic interactions with other antimicrobials can arise from various mechanisms, including increased cell permeability induced by the partner agent, inhibition of different cellular targets, or circumvention of resistance mechanisms.

Quantitative Analysis of Synergistic Effects

The synergistic activity of antimicrobial combinations is commonly quantified using the Fractional Inhibitory Concentration (FIC) Index, calculated from data obtained through checkerboard assays. The FIC Index is the sum of the FICs of each agent, where the FIC is the Minimum Inhibitory Concentration (MIC) of the agent in combination divided by its MIC when used alone.

Interpretation of FIC Index:

  • Synergy: FIC Index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

  • Antagonism: FIC Index > 4.0

The following tables summarize the synergistic effects of this compound with various commercial biocides against different microorganisms, with data extracted from patent literature.[1]

Table 1: Synergistic Effects of this compound Combinations against Escherichia coli [1]

Combination AgentMIC of this compound Alone (ppm)MIC of Combination Agent Alone (ppm)MIC of this compound in Combination (ppm)MIC of Combination Agent in Combination (ppm)FIC Index
2-(hydroxymethyl)amino-2-methylpropanol125500311250.50
Benzylbromoacetate12510162.50.38
p-Chloro-m-xylenol12581640.63
1,2-Dibromo-2,4-dicyanobutane12550812.50.31
Methylene-bis-thiocyanate12512.5163.10.38

Table 2: Synergistic Effects of this compound Combinations against Candida albicans [1]

Combination AgentMIC of this compound Alone (ppm)MIC of Combination Agent Alone (ppm)MIC of this compound in Combination (ppm)MIC of Combination Agent in Combination (ppm)FIC Index
2-(hydroxymethyl)amino-2-methylpropanol2.55001.31250.75
p-Chloro-m-xylenol2.5620.6160.51
3-Iodo-2-propynylbutylcarbamate1.31250.6160.62
Methylene-bis-thiocyanate2.51251.380.56

Table 3: Synergistic Effects of this compound Combinations against a Mixed Culture of Bacteria and Fungi [1]

Combination AgentMIC of this compound Alone (ppm)MIC of Combination Agent Alone (ppm)MIC of this compound in Combination (ppm)MIC of Combination Agent in Combination (ppm)FIC Index
1,2-Dibromo-2,4-dicyanobutane25050031500.22
p-Chloro-m-xylenol2504420.52
Methylene-bis-thiocyanate2502000625000.50

Experimental Protocols

Checkerboard Assay

The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, or antagonistic effects of antimicrobial combinations.[2][3]

Methodology:

  • Preparation of Antimicrobial Agents: Stock solutions of this compound and the combination agent are prepared and serially diluted.

  • Plate Setup: In a 96-well microtiter plate, the dilutions of this compound are added to the wells in the horizontal direction, and the dilutions of the combination agent are added in the vertical direction. This creates a matrix of wells with varying concentrations of both agents. Control wells containing each agent alone are also included to determine their individual MICs.

  • Inoculation: A standardized inoculum of the test microorganism (e.g., ~5 x 10^5 CFU/mL) is added to each well.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 30°C for 48-72 hours for fungi).

  • Data Analysis: After incubation, the wells are visually inspected for turbidity to determine the MIC of each agent alone and in combination. The FIC index is then calculated for each combination that inhibits growth.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup & Incubation cluster_analysis Data Analysis A Prepare Serial Dilutions of this compound D Dispense Dilutions into 96-Well Plate (Checkerboard) A->D B Prepare Serial Dilutions of Combination Agent B->D C Prepare Standardized Microbial Inoculum E Inoculate Wells with Microorganism C->E D->E F Incubate Plate E->F G Determine MICs (Visual Inspection/OD Reading) F->G H Calculate FIC Index G->H I Interpret Results (Synergy, Additivity, Antagonism) H->I

Caption: Workflow of the Checkerboard Assay for Synergy Testing.
Time-Kill Curve Analysis

Time-kill curve analysis provides information on the bactericidal or fungicidal activity of antimicrobial combinations over time.

Methodology:

  • Preparation: Cultures of the test microorganism are grown to the logarithmic phase and then diluted to a standardized concentration (e.g., ~5 x 10^5 CFU/mL) in a suitable broth medium.

  • Exposure: The antimicrobial agents, alone and in combination, are added to the microbial suspensions at specific concentrations (often based on their MICs). A growth control without any antimicrobial agent is also included.

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed from each suspension, serially diluted, and plated on agar (B569324) plates.

  • Incubation and Counting: The plates are incubated, and the number of viable colonies (CFU/mL) is determined.

  • Data Analysis: The results are plotted as log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at a specific time point for the combination compared to the most active single agent.

Time_Kill_Curve_Workflow A Prepare Log-Phase Microbial Culture B Expose Culture to Antimicrobials (Alone and in Combination) A->B C Collect Aliquots at Defined Time Intervals B->C D Perform Serial Dilutions and Plate on Agar C->D E Incubate Plates and Count Colonies (CFU/mL) D->E F Plot log10 CFU/mL vs. Time E->F G Analyze for Synergy (≥ 2-log10 decrease) F->G

Caption: Workflow of the Time-Kill Curve Analysis.

Mechanism of Synergistic Action

The primary mechanism of action of this compound is its reaction with thiol groups in microbial proteins. The synergistic effect observed with other biocides can be attributed to several potential mechanisms.

Synergy_Mechanisms cluster_mechanisms Potential Synergistic Mechanisms O This compound MC Microbial Cell O->MC Inhibits Thiol- Containing Proteins M2 Inhibition of Different Targets O->M2 M3 Circumvention of Resistance O->M3 CA Combination Agent CA->MC Exerts its own Antimicrobial Action M1 Increased Cell Permeability CA->M1 CA->M2 CA->M3 M1->O Facilitates Entry of This compound

Caption: Potential Mechanisms of Synergistic Action with this compound.

Conclusion

The data presented in this guide demonstrate that this compound, when combined with various other commercial biocides, can exhibit significant synergistic activity against a range of microorganisms, including Gram-negative bacteria and fungi. This synergy allows for enhanced antimicrobial efficacy at lower concentrations of the individual agents, which can be advantageous in terms of cost, toxicity, and the potential to combat resistance. The checkerboard assay and time-kill curve analysis are robust methods for quantifying these interactions and elucidating the nature of the bactericidal or fungicidal effects. Further research into the synergistic combinations of this compound with modern antimicrobial agents is warranted to expand its application and address the ongoing challenges of microbial control.

References

Navigating the Maze of Resistance: A Comparative Guide to Cross-Resistance Studies Between Octhilinone and Other Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of fungicide resistance is a critical challenge in agriculture and material preservation, necessitating a thorough understanding of cross-resistance patterns to ensure sustainable and effective disease control strategies. This guide provides a comprehensive overview of the theoretical framework and experimental methodologies for studying cross-resistance between Octhilinone, a broad-spectrum isothiazolinone biocide, and other major classes of fungicides. While specific quantitative cross-resistance data for this compound is not extensively available in public literature, this document outlines the established principles and protocols to enable researchers to conduct such vital investigations.

Understanding the Mechanisms: A Foundation for Predicting Cross-Resistance

The potential for cross-resistance between fungicides is largely determined by their respective modes of action (MoA) and the mechanisms by which fungal pathogens develop resistance.

This compound's Mode of Action:

This compound exhibits a multi-site mode of action, which generally carries a lower risk of resistance development compared to single-site inhibitors. Its primary mechanisms involve:

  • Inhibition of Nucleic Acid Synthesis: this compound disrupts the synthesis of DNA and RNA, essential processes for fungal growth and replication.

  • Reaction with Thiol Groups: The electrophilic sulfur atom in the isothiazolinone ring of this compound readily reacts with nucleophilic sulfhydryl (-SH) groups found in cysteine residues of essential enzymes and glutathione. This leads to the inactivation of key metabolic enzymes and a depletion of the cell's antioxidant capacity, causing broad cellular dysfunction and death.

Table 1: Comparison of Fungicide Classes, Modes of Action, and Resistance Risk

Fungicide ClassMode of Action (MoA)FRAC GroupTarget SiteResistance RiskPotential for Cross-Resistance with this compound
Isothiazolinones (e.g., this compound) Multi-site contact activity M03 Inhibition of nucleic acid synthesis, reaction with thiols Low Low with single-site inhibitors; possible with other multi-site inhibitors if detoxification mechanisms overlap.
Azoles (DMIs)Sterol Biosynthesis Inhibition3CYP51 enzyme in ergosterol (B1671047) biosynthesisMedium to HighUnlikely due to different MoA. However, resistance mechanisms involving enhanced efflux pumps could confer low-level cross-resistance.
Strobilurins (QoIs)Respiration Inhibition11Cytochrome bc1 complex (Complex III)HighUnlikely due to different MoA.
BenzimidazolesMitosis and Cell Division1β-tubulin assemblyHighUnlikely due to different MoA.
SDHIsRespiration Inhibition7Succinate dehydrogenase (Complex II)HighUnlikely due to different MoA.
PhenylamidesNucleic Acid Synthesis4RNA polymerase IHighPossible, as both affect nucleic acid synthesis, though the specific targets differ.

Experimental Protocols for Assessing Cross-Resistance

The following protocols provide a standardized approach for determining the sensitivity of fungal isolates to various fungicides and identifying cross-resistance patterns.

Fungal Isolate Collection and Preparation
  • Source: Collect fungal isolates from diverse geographic locations and host materials with varying histories of fungicide exposure.

  • Identification: Identify isolates to the species level using morphological and molecular techniques (e.g., ITS sequencing).

  • Culturing: Culture isolates on a suitable medium, such as Potato Dextrose Agar (B569324) (PDA), at an optimal temperature for growth.

  • Spore Suspension: Prepare spore suspensions by flooding mature cultures with sterile distilled water containing a wetting agent (e.g., 0.05% Tween 80). Adjust the spore concentration using a hemocytometer.

Determination of EC50 Values

The half-maximal effective concentration (EC50) is a key parameter for quantifying fungicide sensitivity.

  • Method: The agar dilution method is commonly used.

    • Prepare a stock solution of each fungicide in an appropriate solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).

    • Incorporate serial dilutions of the fungicide into molten PDA to achieve a range of final concentrations. Ensure the final solvent concentration is consistent across all plates and does not inhibit fungal growth.

    • Pour the amended agar into Petri dishes.

    • Inoculate the center of each plate with a mycelial plug or a specific volume of spore suspension of the test isolate.

    • Incubate the plates under optimal conditions for the specific fungus.

    • Measure the colony diameter (or area of growth) after a defined incubation period.

    • Calculate the percentage of mycelial growth inhibition relative to the control (no fungicide).

    • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the fungicide concentration and fitting the data to a dose-response curve.[1][2][3]

Cross-Resistance Analysis
  • Procedure:

    • Determine the EC50 values for this compound and a range of other fungicides for each fungal isolate.

    • Statistically analyze the correlation between the EC50 values for this compound and each of the other fungicides.

    • A significant positive correlation between the EC50 values of two fungicides indicates positive cross-resistance. This means that isolates less sensitive to one fungicide are also less sensitive to the other.

    • A significant negative correlation suggests negative cross-resistance, where increased resistance to one fungicide is associated with increased sensitivity to another.

    • No significant correlation indicates a lack of cross-resistance.

Visualizing Workflows and Mechanisms

Experimental Workflow for Cross-Resistance Assessment

experimental_workflow Experimental Workflow for Fungicide Cross-Resistance Studies cluster_prep 1. Isolate Preparation cluster_ec50 2. EC50 Determination cluster_analysis 3. Cross-Resistance Analysis isolate_collection Fungal Isolate Collection identification Morphological & Molecular Identification isolate_collection->identification culturing Culturing on PDA identification->culturing spore_prep Spore Suspension Preparation culturing->spore_prep inoculation Inoculate Plates spore_prep->inoculation stock_prep Prepare Fungicide Stock Solutions agar_amendment Agar Dilution Method stock_prep->agar_amendment agar_amendment->inoculation incubation Incubate inoculation->incubation measurement Measure Mycelial Growth incubation->measurement calculation Calculate % Inhibition measurement->calculation ec50_determination Determine EC50 Values calculation->ec50_determination correlation Correlate EC50 Values (this compound vs. Other Fungicides) ec50_determination->correlation interpretation Interpret Correlation: - Positive: Cross-Resistance - Negative: Negative Cross-Resistance - None: No Cross-Resistance correlation->interpretation

Caption: A generalized workflow for investigating cross-resistance between fungicides.

Potential Resistance Mechanisms to this compound

Given its multi-site mode of action, resistance to this compound is less likely to develop through a single gene mutation. However, several mechanisms could theoretically contribute to reduced sensitivity:

resistance_mechanisms Potential Fungal Resistance Mechanisms to this compound cluster_cell Fungal Cell cluster_mechanisms fungicide This compound membrane Cell Membrane fungicide->membrane Enters cell cytoplasm Cytoplasm efflux 1. Increased Efflux (Pumps remove fungicide) cytoplasm->efflux Targeted by detox 2. Enzymatic Detoxification (e.g., Glutathione S-transferases) cytoplasm->detox Targeted by target_mod 3. Target Site Alteration (Less likely for multi-site action) cytoplasm->target_mod Targeted by pathway_alt 4. Altered Metabolic Pathways (Bypass inhibited steps) cytoplasm->pathway_alt Targeted by

Caption: Theoretical mechanisms of fungal resistance to this compound.

Conclusion and Future Directions

While the current body of scientific literature lacks specific, quantitative data on cross-resistance between this compound and other fungicides, the principles and methodologies outlined in this guide provide a robust framework for researchers to undertake these crucial studies. Understanding the potential for cross-resistance is paramount for developing effective and sustainable fungicide resistance management strategies. Future research should focus on generating empirical data on the efficacy of this compound against a wide range of fungal pathogens, particularly those with known resistance to other fungicide classes. Such studies will be invaluable in preserving the utility of this and other important antifungal agents.

References

A Comparative Analysis of the Environmental Impact of Octhilinone and Alternative Biocides

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the environmental profiles of the widely used biocide octhilinone and its common alternatives. This document synthesizes key data on ecotoxicity, biodegradability, and bioaccumulation, supported by detailed experimental methodologies and visual representations of toxicological pathways.

Executive Summary

The selection of a biocide requires a careful balance between efficacy and environmental impact. This compound (OIT), an isothiazolinone biocide, is effective against a broad spectrum of microorganisms but raises environmental concerns due to its aquatic toxicity. This guide compares the environmental footprint of this compound with several alternatives, including other isothiazolinones, quaternary ammonium (B1175870) compounds (QACs), bronopol (B193717), and 2,2-dibromo-3-nitrilopropionamide (DBNPA). The data presented herein, summarized from a range of scientific studies, indicates that while all biocides present some level of environmental risk, their profiles vary significantly in terms of persistence, toxicity to non-target organisms, and potential for bioaccumulation.

Comparative Ecotoxicity

The aquatic toxicity of biocides is a primary concern for their environmental impact. The following tables summarize acute and chronic toxicity data for this compound and its alternatives across different trophic levels. The data are presented as LC50 (lethal concentration for 50% of the test population), EC50 (effective concentration for 50% of the test population), and NOEC (no-observed-effect-concentration) values.

Table 1: Acute Aquatic Toxicity Data

BiocideTest OrganismEndpoint (48h/96h)Value (mg/L)
This compound (OIT) Daphnia magna48h EC500.18[1]
Oncorhynchus mykiss (Rainbow Trout)96h LC500.065[1]
Didecyldimethylammonium chloride (DDAC) Daphnia magna48h EC500.03
Oncorhynchus mykiss (Rainbow Trout)96h LC500.1
Benzalkonium chloride (BAC) Daphnia magna48h EC500.014
Algae72h EC500.014
Bronopol Daphnia magna48h EC50Not specified
Algae72h NOEC0.08[2]
DBNPA Daphnia magna48h EC50Not specified
Oncorhynchus mykiss (Rainbow Trout)96h LC501.8 - 3.3[3]

Table 2: Chronic Aquatic Toxicity Data

BiocideTest OrganismEndpoint (21-day)Value (mg/L)
This compound (OIT) Pimephales promelas (Fathead Minnow)21d NOEC0.0085[1]
Daphnia magna21d NOEC<= 0.08[1]
Didecyldimethylammonium chloride (DDAC) Daphnia magna21d NOECNot specified
Benzalkonium chloride (BAC) Daphnia magna21d NOECNot specified
Bronopol Algae72h EC100.088[2]
DBNPA InvertebratesChronic NOECNot specified

Biodegradability and Environmental Persistence

The persistence of a biocide in the environment is determined by its biodegradability. Biocides that degrade rapidly are less likely to cause long-term adverse effects.

Table 3: Biodegradation and Persistence Data

BiocideTest MethodHalf-lifeClassification
This compound (OIT) Aerobic soil9.3 daysNot readily biodegradable
Didecyldimethylammonium chloride (DDAC) Aerobic aquatic metabolism180 daysPersistent
Benzalkonium chloride (BAC) Aerobic biodegradationVaries (days to weeks)Not readily biodegradable
Bronopol OECD 301BReadily biodegradable (at low concentrations)Not Persistent[2]
DBNPA Aerobic/Anaerobic metabolism< 4 hours (pH dependent)Not Persistent[4]

Bioaccumulation Potential

Bioaccumulation is the process by which a chemical concentrates in an organism's tissues over time. Biocides with a high bioaccumulation potential can pose a risk to higher trophic levels through the food chain.

Table 4: Bioaccumulation Potential

BiocideLog KowBioconcentration Factor (BCF)Potential
This compound (OIT) 3.3Not specifiedModerate
Didecyldimethylammonium chloride (DDAC) Not specified81 (whole fish)Low
Benzalkonium chloride (BAC) < 4Not specifiedLow to Moderate[1]
Bronopol 0.223.16Low[2]
DBNPA 0.803Low

Mechanisms of Action and Signaling Pathways

Understanding the mechanism of action of a biocide is crucial for assessing its potential for non-target effects.

This compound: Enzyme Inhibition

This compound and other isothiazolinones exert their biocidal effect by reacting with thiol groups in proteins, particularly cysteine residues. This leads to the inhibition of key enzymes, such as dehydrogenases, disrupting cellular respiration and metabolism.

Octhilinone_Pathway This compound This compound CellMembrane Bacterial Cell Membrane This compound->CellMembrane Crosses Thiol Thiol Groups (-SH) in Proteins (e.g., Dehydrogenases) This compound->Thiol Reacts with Intracellular Intracellular Space CellMembrane->Intracellular Enters Intracellular->Thiol InhibitedEnzyme Inhibited Enzyme (Oxidized Thiol) Thiol->InhibitedEnzyme Oxidation DisruptedMetabolism Disrupted Cellular Respiration & Metabolism InhibitedEnzyme->DisruptedMetabolism Leads to CellDeath Cell Death DisruptedMetabolism->CellDeath Results in

Mechanism of this compound Biocidal Action
Quaternary Ammonium Compounds (QACs): Membrane Disruption

QACs, such as DDAC and BAC, are cationic surfactants. Their positively charged nitrogen atom interacts electrostatically with the negatively charged components of the bacterial cell membrane, such as phospholipids (B1166683) and teichoic acids. This is followed by the insertion of their hydrophobic alkyl chains into the lipid bilayer, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately cell lysis.

QAC_Pathway QAC Quaternary Ammonium Compound (QAC) CellMembrane Bacterial Cell Membrane (Negatively Charged) QAC->CellMembrane Electrostatic Interaction MembraneDisruption Membrane Disruption & Increased Permeability CellMembrane->MembraneDisruption Hydrophobic Insertion Leakage Leakage of Cellular Contents MembraneDisruption->Leakage Causes CellLysis Cell Lysis & Death Leakage->CellLysis Leads to

Mechanism of QAC Biocidal Action
Bronopol: Thiol Oxidation and Production of Reactive Oxygen Species

Bronopol's mechanism involves two main reactions with thiols. Under aerobic conditions, it catalytically oxidizes thiols, leading to the formation of reactive oxygen species (ROS) like superoxide (B77818) and peroxide, which are bactericidal.[1] Under anoxic conditions, a slower reaction occurs where bronopol is consumed, leading to the eventual resumption of bacterial growth.[1]

Bronopol_Pathway Bronopol Bronopol Thiols Intracellular Thiols (e.g., Glutathione, Cysteine) Bronopol->Thiols Reacts with Aerobic Aerobic Conditions Thiols->Aerobic Anoxic Anoxic Conditions Thiols->Anoxic ROS Reactive Oxygen Species (Superoxide, Peroxide) Aerobic->ROS Catalytic Oxidation OxidizedThiols Oxidized Thiols Anoxic->OxidizedThiols Slower Reaction CellDamage Oxidative Damage to Cellular Components ROS->CellDamage Causes BronopolConsumption Bronopol Consumption OxidizedThiols->BronopolConsumption Leads to CellDeath Cell Death CellDamage->CellDeath GrowthResumption Resumption of Growth BronopolConsumption->GrowthResumption

Mechanism of Bronopol Biocidal Action

Experimental Protocols

This section provides an overview of the standardized methodologies used to generate the ecotoxicological and biodegradability data presented in this guide.

Acute Toxicity Testing in Fish (based on OECD Guideline 203)

Objective: To determine the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period.

Test Organism: Commonly Oncorhynchus mykiss (Rainbow Trout) or Danio rerio (Zebra fish).

Procedure:

  • Acclimation: Fish are acclimated to the test water quality and temperature for at least 12 days.[5]

  • Test Solutions: A geometric series of at least five concentrations of the test substance are prepared, along with a control group.[6]

  • Exposure: At least seven fish are introduced into each test concentration and control. The exposure period is 96 hours.[6]

  • Observations: Mortalities and any abnormal behaviors are recorded at 24, 48, 72, and 96 hours.[6]

  • Data Analysis: The LC50 and its 95% confidence limits are calculated for each observation period using appropriate statistical methods.[7]

OECD_203_Workflow cluster_prep Preparation cluster_exposure Exposure (96 hours) cluster_analysis Data Analysis Acclimation Acclimate Fish (≥12 days) TestSolutions Prepare Test Solutions (≥5 concentrations + control) Acclimation->TestSolutions Introduction Introduce Fish to Test Chambers (≥7 per conc.) TestSolutions->Introduction Observation Record Mortalities & Abnormalities (24, 48, 72, 96h) Introduction->Observation Calculation Calculate LC50 with 95% Confidence Limits Observation->Calculation

Workflow for OECD 203 Fish Acute Toxicity Test
Acute Immobilization Test in Daphnia magna (based on OECD Guideline 202)

Objective: To determine the concentration of a substance that causes immobilization in 50% of Daphnia magna (EC50) over a 48-hour period.

Test Organism: Daphnia magna, neonates less than 24 hours old.

Procedure:

  • Test Solutions: A range of at least five concentrations of the test substance is prepared, along with a control.

  • Exposure: Young daphnids are exposed to the test concentrations for 48 hours.[8] At least 20 daphnids are used for each concentration, divided into four replicates of five.[9]

  • Observations: The number of immobilized daphnids is recorded at 24 and 48 hours.[8][9] Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

  • Data Analysis: The EC50 at 48 hours and its 95% confidence limits are calculated.

OECD_202_Workflow cluster_prep Preparation cluster_exposure Exposure (48 hours) cluster_analysis Data Analysis Daphnids Select Daphnia Neonates (<24 hours old) TestSolutions Prepare Test Solutions (≥5 concentrations + control) Daphnids->TestSolutions Introduction Introduce Daphnids to Test Chambers (≥20 per conc.) TestSolutions->Introduction Observation Record Immobilization (24h and 48h) Introduction->Observation Calculation Calculate EC50 with 95% Confidence Limits Observation->Calculation

Workflow for OECD 202 Daphnia sp. Acute Immobilization Test
Ready Biodegradability - CO2 Evolution Test (based on OECD Guideline 301B)

Objective: To determine the ready biodegradability of a substance by measuring the amount of carbon dioxide produced.

Inoculum: Activated sludge from a sewage treatment plant.

Procedure:

  • Test Setup: The test substance is added to a mineral medium, inoculated with microorganisms, and incubated under aerobic conditions in the dark or diffuse light.[10]

  • CO2 Measurement: The CO2 evolved during biodegradation is trapped in a solution (e.g., barium hydroxide (B78521) or sodium hydroxide) and measured by titration, or with a total organic carbon (TOC) analyzer.[4]

  • Duration: The test is typically run for 28 days.[10]

  • Data Analysis: The percentage of biodegradation is calculated by comparing the amount of CO2 produced with the theoretical maximum (ThCO2). A substance is considered readily biodegradable if it reaches the pass level of >60% ThCO2 within a 10-day window during the 28-day test.[10]

OECD_301B_Workflow cluster_setup Test Setup cluster_measurement Measurement cluster_analysis Data Analysis Preparation Prepare Mineral Medium with Test Substance and Inoculum Incubation Incubate under Aerobic Conditions (28 days) Preparation->Incubation Trapping Trap Evolved CO2 Incubation->Trapping Quantification Quantify CO2 (Titration or TOC Analyzer) Trapping->Quantification Calculation Calculate % Biodegradation (% of ThCO2) Quantification->Calculation Classification Classify as Readily Biodegradable (if >60% in 10-day window) Calculation->Classification

Workflow for OECD 301B Ready Biodegradability Test

Conclusion

This comparative guide highlights the diverse environmental profiles of this compound and its alternatives. While this compound and QACs exhibit higher aquatic toxicity, alternatives like bronopol and DBNPA show more rapid degradation in the environment. The choice of a biocide for a specific application should, therefore, involve a thorough risk assessment that considers not only its efficacy but also its environmental fate and potential for non-target effects. The data and methodologies presented here provide a foundation for making more informed decisions in the selection and development of biocidal products.

References

A Comparative Guide to the Validation of Analytical Methods for Octhilinone Quantification in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of Octhilinone (OIT), a widely used biocide in various industrial and consumer products. The validation of analytical methods is critical to ensure the accuracy and reliability of data for quality control, regulatory compliance, and safety assessments. This document details and compares High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS) for the determination of this compound in complex matrices such as plastics, textiles, and coatings.

Comparison of Analytical Methods

The selection of an appropriate analytical method for this compound quantification depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Below is a summary of the performance of HPLC-UV, LC-MS/MS, and GC-MS based on validated methods reported in the scientific literature.

Data Presentation: Quantitative Method Performance

The following table summarizes the key validation parameters for the quantification of this compound and other isothiazolinones using different analytical techniques. It is important to note that performance characteristics are matrix-dependent.

Analytical TechniqueAnalyte(s)MatrixLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (Recovery %)Precision (%RSD)
HPLC-UV This compound (OIT)LeatherNot explicitly stated, but method validatedNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated
4 Isothiazolinones (including OIT)Liquid Detergents0.9992–1.00.06–0.19 µg/g-92.73%–109.92%0.06%–2.26%
LC-MS/MS 6 Isothiazolinones (including OIT)Water-Based Adhesives>0.990.0025 mg/L0.005 mg/L81.5%–107.3%<5.9%
19 Biocides (including OIT)Environmental Water--0.01 - 0.1 µg/L70-100%-
GC-MS 5 Biocides (including other isothiazolinones)Household Products>0.99< Similar to HPLC methods---

Experimental Workflows and Logical Relationships

The general workflow for the analysis of this compound in complex matrices involves several key stages, from sample receipt to data reporting.

This compound Analysis Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis SampleReceipt Sample Receipt and Logging SampleStorage Sample Storage SampleReceipt->SampleStorage Store under appropriate conditions SamplePrep Sample Preparation SampleStorage->SamplePrep Retrieve sample for analysis InstrumentalAnalysis Instrumental Analysis (HPLC-UV, LC-MS/MS, or GC-MS) SamplePrep->InstrumentalAnalysis Inject extract DataAcquisition Data Acquisition InstrumentalAnalysis->DataAcquisition Generate raw data DataProcessing Data Processing and Quantification DataAcquisition->DataProcessing Process raw data ReportGeneration Report Generation DataProcessing->ReportGeneration Compile results

Caption: General workflow for this compound analysis.

A crucial step in the analysis of complex matrices is the sample preparation, which aims to extract this compound from the matrix and remove interfering substances.

Sample Preparation Workflow Start Weigh Sample Extraction Extraction with Organic Solvent (e.g., Methanol (B129727), Acetonitrile) Start->Extraction Sonication Ultrasonication Extraction->Sonication Enhance extraction efficiency Centrifugation Centrifugation Sonication->Centrifugation Separate solid matrix Filtration Filtration (e.g., 0.45 µm filter) Centrifugation->Filtration Remove fine particles Analysis Inject into Chromatographic System Filtration->Analysis

Caption: A typical sample preparation workflow for solid matrices.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide. These protocols are representative and may require optimization for specific sample matrices.

Sample Preparation from Solid Matrices (e.g., Leather, Textiles, Plastics)

This protocol is a general guideline for the extraction of this compound from solid samples.

  • Sample Comminution: Cut the sample into small pieces (approximately 5 mm x 5 mm) to increase the surface area for extraction.

  • Weighing: Accurately weigh about 0.5 - 1.0 g of the comminuted sample into a centrifuge tube.

  • Extraction: Add a suitable volume of extraction solvent (e.g., 5-10 mL of methanol or acetonitrile).

  • Ultrasonication: Place the centrifuge tube in an ultrasonic bath and sonicate for 15-30 minutes to facilitate the extraction of this compound into the solvent.[1]

  • Centrifugation: Centrifuge the sample at a sufficient speed (e.g., 3500 RCF) for 10 minutes to pellet the solid material.[1]

  • Filtration: Carefully transfer the supernatant to a clean vial, passing it through a 0.45 µm syringe filter to remove any remaining particulate matter.

  • Analysis: The filtered extract is now ready for injection into the analytical instrument.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the quantification of this compound in samples with relatively high concentrations of the analyte.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.[2]

  • Mobile Phase: A gradient elution is often employed to separate this compound from other matrix components. For example, a gradient of acetonitrile (B52724) and water can be used.[2]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for instance, 30°C.[2]

  • Detection: The UV detector is set to the maximum absorption wavelength of this compound, which is approximately 282 nm.[2]

  • Quantification: An external standard method is used for quantification, where the peak area of this compound in the sample is compared to a calibration curve prepared from standards of known concentrations.[2]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for trace-level quantification of this compound in complex matrices.

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 or similar reversed-phase column.

  • Mobile Phase: A gradient of methanol or acetonitrile and water, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection. Specific precursor-to-product ion transitions for this compound are monitored.

  • Quantification: Isotope dilution or external/internal standard calibration can be used for accurate quantification.

Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS can also be employed for the analysis of isothiazolinones, although it may require derivatization for some of the more polar compounds in this class.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A low-polarity capillary column, such as a DB-5MS.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection is often used for trace analysis.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes.

  • Ionization Mode: Electron Ionization (EI).

  • Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity, monitoring characteristic ions of this compound.

  • Quantification: An external or internal standard method is used for quantification.

References

Octhilinone efficacy in comparison to natural or bio-based biocides

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals on the Performance of Octhilinone Against Bio-based Alternatives, Supported by Experimental Data.

In the ongoing search for effective antimicrobial agents, both synthetic and natural compounds are under constant scrutiny. This compound (OIT), a synthetic biocide from the isothiazolinone class, is widely used for its broad-spectrum activity. This guide provides a detailed comparison of the efficacy of this compound against a range of natural or bio-based biocides, with a focus on quantitative data from experimental studies. The information presented is intended to assist researchers, scientists, and drug development professionals in making informed decisions based on objective performance metrics.

Mechanism of Action: A Fundamental Difference

The primary mode of action for this compound is its ability to rapidly inhibit microbial growth by targeting thiol-containing proteins and enzymes, which are crucial for cellular respiration and metabolism.[1] The lipophilic nature of this compound facilitates its passage across cell membranes, allowing it to exert its effects within the cell.[1] This mechanism is characterized by a two-step process: an initial, rapid inhibition of growth and metabolism, followed by irreversible cellular damage leading to cell death.[1]

Natural biocides, particularly essential oils and their components, exhibit a variety of antimicrobial mechanisms. Their lipophilic nature allows them to partition into the lipid bilayer of cell membranes, disrupting their integrity and increasing permeability.[2] This can lead to the leakage of essential ions and molecules, and ultimately cell death.[2] Some essential oil components are also known to inhibit enzymes, interfere with energy production, and disrupt protein synthesis.[2]

Quantitative Efficacy Comparison

The following tables summarize the minimum inhibitory concentration (MIC) values for this compound and various natural biocides against a range of bacteria and fungi. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to variations in experimental methodologies.

Table 1: Efficacy of this compound against Fungal Isolates

Fungal IsolateMinimum Inhibitory Concentration (MIC) of this compound (µg/mL)
Aureobasidium pullulans0.5 - 4
Cladosporium cladosporioides1 - 8
Penicillium sp.1 - 8
Aspergillus niger2 - 16
Alternaria alternata1 - 8

Data sourced from studies on environmental fungal isolates from building materials.

Table 2: Efficacy of Natural Biocides (Essential Oils) against Fungi

Fungal SpeciesEssential OilMinimum Inhibitory Concentration (MIC) (ppm or µg/mL)
Aspergillus nigerClove5 ppm
Geotrichum candidumClove5 ppm
Aspergillus nigerLemon5 ppm
Geotrichum candidumLemon5 ppm
Aspergillus nigerPeppermint5 ppm
Geotrichum candidumPeppermint5 ppm
Candida albicansOregano Oil Blend2800 - 4000 µg/mL (MFC)
Candida aurisOregano Oil Blend1400 - 2000 µg/mL (MFC)

Note: ppm is approximately equivalent to µg/mL. MFC stands for Minimum Fungicidal Concentration. Data compiled from multiple sources.[3]

Table 3: Efficacy of this compound against Bacterial Isolates

Bacterial FamilyMinimum Inhibitory Concentration (MIC) of this compound (µg/mL)
Flavobacteriaceae4 - 32
Sphingomonadaceae8 - 64
Caulobacteraceae16 - 128
Beijerinckiaceae32 - 128
Microbacteriaceae8 - 64

Data sourced from studies on environmental bacterial isolates from building materials.

Table 4: Efficacy of Natural Biocides (Essential Oils and their Components) against Bacteria

Bacterial SpeciesNatural BiocideMinimum Inhibitory Concentration (MIC) (mg/mL or % v/v)
Escherichia coliCinnamon EO0.3 mg/mL
Staphylococcus aureusCarvacrol0.147 - 0.4 mg/mL
Escherichia coliOregano Oil Blend2000 - 5700 µg/mL (MBC)
Staphylococcus aureusCumin EO1.25% v/v
Listeria monocytogenesCumin EO0.625% v/v

Note: MBC stands for Minimum Bactericidal Concentration. Data compiled from multiple sources.[3][4][5][6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of biocide efficacy.

Broth Microdilution Method for MIC Determination

This method is widely used to determine the minimum inhibitory concentration of an antimicrobial agent in a liquid medium.

  • Preparation of Antimicrobial Stock Solutions: A stock solution of the biocide (this compound or natural biocide) is prepared at a known concentration in a suitable solvent. For essential oils, a solvent like dimethyl sulfoxide (B87167) (DMSO) is often used to ensure solubility in the aqueous broth medium.

  • Preparation of Microtiter Plates: A 96-well microtiter plate is used. A serial two-fold dilution of the biocide is performed in a suitable broth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi) across the wells of the plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Control wells containing only broth, broth with the biocide, and broth with the microorganism are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 24 hours for bacteria; 25°C for 5 days for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the biocide at which there is no visible growth of the microorganism.

Agar (B569324) Disk Diffusion Method

This method is used to assess the antimicrobial activity of a substance by measuring the zone of growth inhibition on an agar plate.

  • Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Potato Dextrose Agar for fungi) is poured into sterile petri dishes and allowed to solidify.

  • Inoculation: A standardized suspension of the test microorganism is uniformly spread over the surface of the agar.

  • Application of Biocide: Sterile filter paper disks of a standard size are impregnated with a known concentration of the biocide and placed on the surface of the inoculated agar.

  • Incubation: The plates are incubated under appropriate conditions.

  • Measurement of Inhibition Zone: The diameter of the clear zone around the disk where microbial growth is inhibited is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizing Experimental Workflows

MIC_Broth_Microdilution cluster_prep Preparation cluster_assay Assay cluster_results Results stock Prepare Biocide Stock Solution dilute Perform Serial Dilution of Biocide in Broth stock->dilute plate Prepare 96-Well Microtiter Plate plate->dilute inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Wells with Microbial Suspension inoculum->inoculate dilute->inoculate incubate Incubate Plate inoculate->incubate observe Observe for Visible Growth incubate->observe determine_mic Determine MIC observe->determine_mic

Agar_Disk_Diffusion cluster_prep Preparation cluster_assay Assay cluster_results Results agar Prepare Agar Plates spread Spread Inoculum on Agar Surface agar->spread inoculum Prepare Standardized Microbial Inoculum inoculum->spread disks Impregnate Disks with Biocide place_disks Place Disks on Agar disks->place_disks spread->place_disks incubate Incubate Plates place_disks->incubate measure Measure Zone of Inhibition incubate->measure interpret Interpret Results measure->interpret

Conclusion

This comparative guide indicates that while this compound is a potent, broad-spectrum biocide, certain natural biocides, particularly essential oils like clove and lemon, demonstrate comparable or even superior efficacy against specific fungal strains at low concentrations. The effectiveness of both synthetic and natural biocides is highly dependent on the target microorganism and the specific experimental conditions. For researchers and drug development professionals, the choice between this compound and a natural alternative will depend on a variety of factors including the required spectrum of activity, desired concentration, and the specific application. The data presented here, along with the detailed experimental protocols, provide a foundation for making these critical decisions. Further side-by-side comparative studies under standardized conditions are warranted to provide a more definitive ranking of efficacy.

References

Navigating the Regulatory and Performance Landscape of Octhilinone-Based Biocides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate regulatory standards and performance metrics of biocidal agents is paramount. This guide provides an objective comparison of Octhilinone (OIT), a widely used isothiazolinone biocide, with its common alternatives. Supported by experimental data, this document delves into the regulatory framework, efficacy, and safety profiles to aid in informed decision-making for product formulation and development.

This compound is a broad-spectrum biocide effective against a wide range of bacteria, fungi, and algae. It is utilized as a preservative in a variety of industrial and consumer products, including paints, coatings, adhesives, and metalworking fluids. Its efficacy, however, must be weighed against regulatory restrictions and performance in comparison to other available biocides such as 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT), a combination of Chloromethylisothiazolinone and Methylisothiazolinone (CMIT/MIT), and 3-Iodo-2-propynyl butylcarbamate (IPBC).

Regulatory Framework: A Global Overview

The use of this compound and other biocides is strictly regulated by governmental agencies to ensure human and environmental safety. Key regulatory bodies include the U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA).

Under the EPA's Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA), this compound is a registered active ingredient for use as an industrial mildewcide, microbiocide, fungicide, and bacteriocide. The EPA conducts periodic registration reviews to assess the health and safety of approved antimicrobials. These reviews have raised considerations for inhalation and dermal exposure for both occupational and residential use of OIT-containing products like paints.

In the European Union, the Biocidal Products Regulation (BPR) governs the sale and use of biocidal products. Biocides are categorized into 22 product-types (PTs) based on their application.[1][2][3][4] this compound is under review for use in several product-types, including:

  • PT 6: Preservatives for products during storage

  • PT 7: Film preservatives

  • PT 9: Fibre, leather, rubber and polymerised materials preservatives

  • PT 10: Construction material preservatives

  • PT 11: Preservatives for liquid-cooling and processing systems

  • PT 13: Working or cutting fluid preservatives

Specific concentration limits for this compound can vary by region and application. For instance, in Australia, the Therapeutic Goods Administration (TGA) has listed OIT in Schedule 6 of the Poisons Standard, with an exception for paints, jointing compounds, and sealants containing 1% or less of OIT by total weight.[5][6][7]

Comparative Efficacy: A Data-Driven Analysis

The selection of a biocide is heavily dependent on its efficacy against relevant microorganisms in a specific application. A common metric for comparing antimicrobial performance is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. A lower MIC value indicates higher efficacy.

The following tables summarize the MIC values for this compound and its alternatives against a range of fungi and bacteria.

Table 1: Antifungal Efficacy (MIC in ppm)

FungusDCOITCMIT/MITOITIPBC
Alternaria alternata0.5 - 1.01.0 - 2.01.0 - 2.00.5 - 1.0
Aspergillus niger1.0 - 2.02.0 - 4.02.0 - 4.01.0 - 2.0
Aureobasidium pullulans0.5 - 1.00.5 - 1.01.0 - 2.02.0 - 4.0
Chaetomium globosum1.0 - 2.02.0 - 4.02.0 - 4.01.0 - 2.0
Cladosporium cladosporioides0.5 - 1.01.0 - 2.01.0 - 2.00.5 - 1.0
Gloeophyllum trabeum0.5 - 1.02.0 - 4.04.0 - 8.01.0 - 2.0
Penicillium citrinum1.0 - 2.02.0 - 4.02.0 - 4.01.0 - 2.0
Postia placenta2.0 - 4.0> 8.0> 8.04.0 - 8.0
Trametes versicolor1.0 - 2.04.0 - 8.04.0 - 8.02.0 - 4.0

Data sourced from a comparative analysis by Benchchem. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.[3][8]

Table 2: Antibacterial Efficacy (MIC in ppm)

BacteriaDCOITCMIT/MITOIT
Bacillus cereus2.0 - 4.00.5 - 1.04.0 - 8.0
Enterobacter aerogenes4.0 - 8.01.0 - 2.08.0 - 16.0
Escherichia coli4.0 - 8.01.0 - 2.08.0 - 16.0
Klebsiella pneumoniae4.0 - 8.01.0 - 2.08.0 - 16.0
Proteus vulgaris4.0 - 8.01.0 - 2.08.0 - 16.0
Pseudomonas aeruginosa8.0 - 16.02.0 - 4.0> 16.0
Staphylococcus aureus2.0 - 4.00.5 - 1.04.0 - 8.0

Data sourced from a comparative analysis by Benchchem. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.[3][8]

From the data, DCOIT generally exhibits the highest antifungal efficacy among the isothiazolinones, with comparable or slightly better performance than IPBC against many fungal species. In terms of antibacterial activity, the CMIT/MIT combination is the most potent, followed by DCOIT and then OIT.

Key Experimental Protocols

To ensure the reliability and reproducibility of biocide efficacy and safety data, standardized testing protocols are employed. Below are summaries of key experimental methodologies.

Minimum Inhibitory Concentration (MIC) Test

The MIC test determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.

Experimental Protocol: Broth Microdilution MIC Test (based on CLSI guidelines) [9][10][11][12][13]

  • Preparation of Antimicrobial Agent: A stock solution of the biocide is prepared and serially diluted in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard). This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well containing the serially diluted biocide is inoculated with the prepared microbial suspension. Control wells (growth control without biocide and sterility control without microorganisms) are also included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35°C for 16-20 hours for bacteria).

  • Result Interpretation: The MIC is determined as the lowest concentration of the biocide at which there is no visible growth of the microorganism.

MIC_Test_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_biocide Prepare serial dilutions of biocide in microtiter plate inoculate Inoculate microtiter plate wells prep_biocide->inoculate prep_inoculum Prepare standardized microbial inoculum prep_inoculum->inoculate incubate Incubate plate under controlled conditions inoculate->incubate read_results Visually inspect for growth inhibition incubate->read_results determine_mic Determine MIC read_results->determine_mic

Workflow for Minimum Inhibitory Concentration (MIC) Testing.
Skin Sensitization: Local Lymph Node Assay (LLNA)

The LLNA is an in vivo method for identifying potential skin sensitizing chemicals. It is based on the principle that sensitizers induce lymphocyte proliferation in the lymph nodes draining the site of application.

Experimental Protocol: OECD Test Guideline 429 - Local Lymph Node Assay [14][15]

  • Animal Model: The test is typically conducted using mice.

  • Dose and Vehicle Selection: A minimum of three concentrations of the test substance are prepared in a suitable vehicle. A negative control (vehicle only) and a positive control are also included.

  • Application: A precise volume of the test substance, negative control, or positive control is applied to the dorsal surface of each ear of the mice for three consecutive days.

  • Proliferation Measurement: On day five, a radiolabeled substance (e.g., 3H-methyl thymidine) is injected intravenously. This substance is incorporated into the DNA of proliferating cells.

  • Sample Collection and Analysis: On day six, the draining auricular lymph nodes are excised, and a single-cell suspension is prepared. The incorporation of the radiolabel is measured using a scintillation counter.

  • Data Interpretation: The Stimulation Index (SI) is calculated by dividing the mean proliferation in each treated group by the mean proliferation in the vehicle control group. An SI of 3 or greater is indicative of a potential skin sensitizer.

LLNA_Workflow cluster_prep Preparation & Application (Days 1-3) cluster_proliferation Proliferation Phase (Day 5) cluster_analysis Analysis (Day 6) prep_doses Prepare test substance concentrations & controls apply_substance Apply substance to mouse ears daily prep_doses->apply_substance inject_radiolabel Inject radiolabeled thymidine apply_substance->inject_radiolabel 2 days rest excise_nodes Excise draining lymph nodes inject_radiolabel->excise_nodes measure_proliferation Measure radiolabel incorporation excise_nodes->measure_proliferation calculate_si Calculate Stimulation Index (SI) measure_proliferation->calculate_si

Workflow for the OECD TG 429 Local Lymph Node Assay.
Antimicrobial Activity in Polymeric or Hydrophobic Materials

The ASTM E2180 standard test method is designed to quantitatively evaluate the antimicrobial efficacy of agents incorporated into polymeric or hydrophobic materials.

Experimental Protocol: ASTM E2180 [16][17][18][19][20]

  • Inoculum Preparation: A standardized culture of the test microorganism is prepared.

  • Agar (B569324) Slurry Inoculation: The microbial culture is mixed with a molten agar slurry.

  • Application: The inoculated agar slurry is evenly spread onto the surface of both the antimicrobial-treated test sample and an untreated control sample.

  • Incubation: The samples are incubated for a specified contact period, typically 24 hours.

  • Recovery of Microorganisms: After incubation, the microorganisms are recovered from both the test and control samples using a neutralizing solution.

  • Enumeration: The number of viable microorganisms in the neutralizing solution is determined by serial dilution and plating.

  • Calculation of Efficacy: The percentage reduction of the microbial population on the treated sample is calculated relative to the untreated control.

Mechanism of Action: Isothiazolinone Biocides

Isothiazolinones, including this compound, exert their biocidal effect through a two-step mechanism.[21][22] The first step involves rapid inhibition of microbial growth and metabolism. This is followed by irreversible cell damage, leading to a loss of viability.

The primary mode of action is the disruption of metabolic pathways involving dehydrogenase enzymes.[21] The electrophilic nature of the isothiazolinone ring allows it to react with thiol groups in proteins, particularly cysteine residues, which are crucial for the function of many enzymes. This reaction leads to the inactivation of key enzymes involved in cellular respiration and energy generation (ATP synthesis), ultimately causing cell death.

Isothiazolinone_MoA cluster_cell Microbial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cell Wall Cell Wall Thiol Groups (-SH) Thiol Groups (-SH) Enzymes Enzymes ATP Synthesis ATP Synthesis Enzymes->ATP Synthesis Inhibits Cellular Respiration Cellular Respiration Enzymes->Cellular Respiration Inhibits Thiol Groups (-SH)->Enzymes Part of Thiol Groups (-SH)->Enzymes Inactivates Cell Death Cell Death ATP Synthesis->Cell Death Leads to Cellular Respiration->Cell Death Leads to Isothiazolinone (OIT) Isothiazolinone (OIT) Isothiazolinone (OIT)->Cell Wall Diffusion Isothiazolinone (OIT)->Thiol Groups (-SH) Reacts with

Mechanism of action of Isothiazolinone biocides.

Conclusion

The selection of an appropriate biocide requires a multifaceted approach that considers regulatory compliance, efficacy against target microorganisms, and the specific application. This compound is an effective biocide, but its performance relative to alternatives like DCOIT and CMIT/MIT varies depending on the target organism. For antifungal applications, DCOIT shows strong performance, while CMIT/MIT is a more potent bactericide. This guide provides a foundational understanding of the regulatory and performance landscape of this compound-based products, empowering researchers and developers to make scientifically sound decisions in the formulation of effective and compliant products. Further investigation into specific application requirements and regional regulatory nuances is always recommended.

References

Safety Operating Guide

Immediate Safety and Handling Precautions

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of octhilinone is critical for ensuring laboratory safety and environmental protection. As a substance classified as hazardous, toxic, and particularly harmful to aquatic ecosystems, it necessitates strict adherence to established protocols.[1][2][3] This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste safely and effectively.

Before handling this compound waste, it is imperative to wear appropriate Personal Protective Equipment (PPE) to prevent exposure. This compound can cause severe skin burns, eye damage, and may lead to skin sensitization.[1][3]

Recommended PPE includes:

  • Gloves: Butyl or nitrile rubber gloves are recommended.[1]

  • Eye Protection: Wear chemical safety goggles and/or a face shield.[2]

  • Protective Clothing: A PVC apron and overalls should be worn.[1] Contaminated work clothing must not be allowed out of the workplace.[2][4]

  • Respiratory Protection: If there is a risk of overexposure or inhalation of vapors or mists, use an approved respirator in a well-ventilated area.[1][2]

Step-by-Step Disposal Procedures

All waste containing this compound must be managed as hazardous waste in accordance with local, state, and federal regulations.[1][2] Under no circumstances should it be disposed of down the drain or in regular trash, as this can lead to severe environmental contamination.[1][2]

Step 1: Segregate and Label Waste

  • Isolate all this compound waste, including unused product, contaminated materials, and empty containers, from other laboratory waste streams.

  • Collect the waste in designated, sealed, and properly labeled containers.[2][5] The label should clearly identify the contents as "Hazardous Waste: this compound" and include any other required hazard symbols.

Step 2: Engage a Licensed Waste Disposal Service

  • The primary and recommended method for disposal is to contact a licensed professional waste disposal service.[4][6]

  • The preferred disposal technique is incineration in a chemical incinerator equipped with an afterburner and scrubber.[6] This ensures the complete destruction of the hazardous compound.

Step 3: Managing Empty Containers

  • Empty containers or liners may retain product residue and must be treated as hazardous waste.[2][4]

  • Do not reuse empty containers. They should be taken to an approved waste handling site for recycling or disposal.[2]

  • In some jurisdictions, it is recommended to puncture the container to prevent reuse before disposal in an authorized landfill.[1]

Spill Management and Decontamination Protocol

Accidental spills must be cleaned up immediately while wearing full PPE.[1]

Minor Spills:

  • Wipe up the spill with an absorbent, non-combustible material such as cloth, fleece, sand, or vermiculite.[2][4]

  • Clean the surface thoroughly to remove any residual contamination.[2]

  • Place all contaminated materials into a sealed container for hazardous waste disposal.[2][4]

Major Spills:

  • Contain the spill using an inert material like sand, earth, or vermiculite.[1][2]

  • Shovel the absorbent material into a suitable drum for decontamination and disposal.[1]

  • The collected material must be treated to inactivate the this compound before final disposal.

Decontamination Protocol for Spilled Material:

This protocol details the chemical inactivation of isothiazolinones like this compound.[1]

Methodology:

  • Prepare a decontaminating solution. Options include:

    • An 11% solution of sodium metabisulfite (B1197395) (Na₂S₂O₅).

    • An 11% solution of sodium bisulfite (NaHSO₃).

    • A combined solution of 12% sodium sulfite (B76179) (Na₂SO₃) and 8% hydrochloric acid (HCl).

    • A solution of Glutathione can also be used for inactivation.[1]

  • For each volume of spilled biocide concentrate collected, add 20 volumes of the decontaminating solution.[1]

  • Allow the mixture to stand in the container for a minimum of 30 minutes to ensure the complete deactivation of the microbicide.[1]

  • After decontamination, the material should be disposed of as hazardous waste through a licensed contractor.

Quantitative Data Summary

The following table summarizes key quantitative data related to the handling and ecological impact of this compound.

ParameterValueReference
Decontamination Ratio 20 volumes of deactivating solution per 1 volume of biocide[1]
Decontamination Time Minimum 30 minutes[1]
Decontamination Solutions 11% Sodium Metabisulfite, 11% Sodium Bisulfite, or 12% Sodium Sulfite with 8% HCl[1]
Recommended Use Concentration 250 - 1150 ppm (mg/L) in products like paints and sealants[7]
Aquatic Toxicity (Rainbow Trout) Acute LC50: 0.065 mg/L (96 hours)[2]
US EPA Waste Number D002 (Corrosivity Characteristic)[1]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

OcthilinoneDisposal start Identify this compound Waste waste_type Determine Waste Type start->waste_type unused_product Unused or Expired This compound waste_type->unused_product  Product empty_container Empty Containers waste_type->empty_container Container spill_cleanup Spill Cleanup Material waste_type->spill_cleanup  Spill   segregate Segregate and Label as Hazardous Waste unused_product->segregate empty_container->segregate decontaminate Decontaminate Spill Material using Inactivation Protocol spill_cleanup->decontaminate professional_disposal Arrange for Pickup by Licensed Professional Waste Disposal Service segregate->professional_disposal decontaminate->segregate incineration Preferred Method: Chemical Incineration professional_disposal->incineration

Caption: Workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.